2F-Viminol
Description
Propriétés
IUPAC Name |
2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN2O/c1-5-16(3)24(17(4)6-2)15-21(25)20-12-9-13-23(20)14-18-10-7-8-11-19(18)22/h7-13,16-17,21,25H,5-6,14-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQMNNHPOYWWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2F)O)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336844 | |
| Record name | 1-[1-(o-Fluorobenzyl)-2-pyrryl]-2-(di-sec-butylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63880-43-3 | |
| Record name | 2F-Viminol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063880433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[1-(o-Fluorobenzyl)-2-pyrryl]-2-(di-sec-butylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-FLUOROVIMINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5W46P6ZPE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2F-Viminol chemical structure and properties
An In-depth Technical Guide to 2F-Viminol for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pyrrole-derived synthetic opioid analgesic that has emerged as a novel psychoactive substance (NPS).[1] Developed in the 1960s by Zambon, it is a structural analog of the opioid analgesic viminol (B1683830).[1] Unlike its parent compound, this compound has never been approved for medical use but has been identified on the designer drug market.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and analytical methodologies related to this compound, intended for a scientific audience.
Chemical Structure and Physicochemical Properties
This compound, chemically known as 2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol, is distinguished from its parent compound, viminol, by the substitution of a fluorine atom for a chlorine atom on the benzyl (B1604629) group.[2] This substitution is known to increase the stability of the C-F bond and enhance lipophilicity.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol | Wikipedia, PubChem |
| Molecular Formula | C₂₁H₃₁FN₂O | Wikipedia, PubChem |
| Molar Mass | 346.49 g/mol | Wikipedia, PubChem |
| CAS Number | 63880-43-3 | Wikipedia, PubChem |
| SMILES | CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2F)O)C(C)CC | PubChem |
| InChI Key | FXQMNNHPOYWWKI-UHFFFAOYSA-N | Wikipedia, PubChem |
Pharmacology
Mechanism of Action
While specific receptor binding studies on this compound are not widely published, its mechanism of action is inferred from its structural similarity to viminol. Viminol is a well-characterized opioid that exerts its effects through interaction with the endogenous opioid system, particularly as a μ-opioid receptor agonist.[2][4] The complexity of viminol's pharmacology arises from its existence as a racemic mixture of six stereoisomers, with some acting as potent agonists and others as antagonists.[4][5] The 1S-(R,R)-disecbutyl isomer of viminol is a full μ-opioid agonist, responsible for its analgesic effects, while the 1S-(S,S)-disecbutyl isomer is an antagonist.[2] It is presumed that this compound shares this mechanism, acting as an agonist at the μ-opioid receptor to produce analgesia.
Potency and Efficacy
Structure-Activity Relationship
The pharmacology of viminol and its analogs is highly dependent on their stereochemistry. For agonistic effects, such as analgesia, the (R,R) configuration of the di-sec-butylamino groups and an (S) configuration at the hydroxyl-bearing carbon are essential.[5][8] Conversely, isomers with (S,S) or (R,S)/(S,R) configurations of the sec-butyl groups exhibit antagonistic properties.[8] This stereospecificity underscores the precise conformational requirements for ligand binding and activation of the μ-opioid receptor.
Metabolism
The metabolic fate of this compound has been investigated using in vitro models with human liver microsomes (HLMs).[9] These studies have identified seven metabolites, with the primary metabolic pathways being N-dealkylation and hydroxylation.[9] The proposed major metabolites are N-dealkylation (sec-butyl) + hydroxylation and N-dealkylation (sec-butyl).[9] Identifying these metabolites is crucial for forensic analysis and for extending the window of detection in toxicological screenings.
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for this compound has not been identified in the scientific literature. However, the synthesis of the stereoisomers of its parent compound, viminol, is described by Chiarino et al. (1978).[8] It is plausible that the synthesis of this compound would follow a similar chemical route, likely utilizing 1-(2-fluorobenzyl)pyrrole as a precursor, in contrast to the 1-(2-chlorobenzyl)pyrrole used for viminol. The synthesis would involve the stereoselective introduction of the di-sec-butylamino ethanol (B145695) side chain to the pyrrole (B145914) ring.
Experimental Protocols
In Vitro Metabolism of this compound
This protocol is based on the methodology described for the metabolism study of this compound using human liver microsomes.[3][9]
Objective: To identify the major and minor metabolites of this compound in vitro.
Materials:
-
This compound standard solution
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., Nicotinamide Adenine Dinucleotide Phosphate)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) for reaction termination
-
Liquid chromatograph quadrupole-time-of-flight mass spectrometer (LC-QTOF-MS)
Procedure:
-
Sample Preparation: Prepare three types of samples in microcentrifuge tubes:
-
Standard: 595 µL Phosphate Buffer + 5 µL this compound solution.
-
Control (without cofactor): 570 µL Phosphate Buffer + 5 µL this compound solution + 25 µL HLMs.
-
Reaction Mixture: 520 µL Phosphate Buffer + 5 µL this compound solution + 50 µL NADPH solution + 25 µL HLMs.
-
-
Incubation: Incubate all sample tubes at 37°C with gentle agitation for 2 hours to allow for metabolic reactions to occur.
-
Reaction Termination: Stop the reaction by adding 500 µL of ice-cold acetonitrile (ACN) to each tube.
-
Protein Precipitation: Centrifuge the tubes at 10,000 rpm to pellet the precipitated microsomes and other cellular material.
-
Sample Extraction: Carefully transfer the supernatant to new tubes. Partially dry the supernatant under a stream of nitrogen.
-
Analysis: Reconstitute the dried residue in a suitable mobile phase and transfer to autosampler vials for analysis by LC-QTOF-MS.
-
Data Elucidation: Use appropriate software (e.g., SCIEX MetabolitePilot) to identify and elucidate the structures of the metabolites based on their mass-to-charge ratio and fragmentation patterns.
Opioid Receptor Binding Assay (Radioligand Displacement)
This is a generalized protocol to determine the binding affinity (Kᵢ) of this compound for opioid receptors.[7]
Objective: To quantify the affinity of this compound for μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for μ).
-
This compound at various concentrations.
-
Naloxone (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₔ), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of naloxone.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.
GTPγS Functional Assay
This is a generalized functional assay to measure G-protein activation following receptor agonism by this compound.[7]
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS and a fixed concentration of GDP.
-
Incubate to allow for [³⁵S]GTPγS to bind to activated G-proteins.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro metabolism study of this compound.
Caption: Presumed signaling pathway of this compound via the μ-opioid receptor.
Conclusion
This compound is a potent novel synthetic opioid with a pharmacological profile presumed to be similar to that of its parent compound, viminol. Its activity is likely mediated by agonism at the μ-opioid receptor and is highly dependent on its stereochemistry. While in vitro metabolism studies have provided insight into its biotransformation, a significant gap remains in the scientific literature regarding its quantitative receptor pharmacology, toxicology, and a detailed synthesis protocol. The experimental methodologies and data presented in this guide offer a foundational resource for researchers and professionals in the fields of forensic science, pharmacology, and drug development to further investigate this compound. Further research is imperative to fully characterize the pharmacological and toxicological profile of this compound to better understand its potential impact on public health.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Viminol - Wikipedia [en.wikipedia.org]
- 3. cfsre.org [cfsre.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The discriminative stimulus properties of the R2 isomer of viminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2F-Viminol: CAS Number, Nomenclature, and Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
2F-Viminol is a synthetic opioid analgesic that has emerged as a designer drug. Structurally, it is a derivative of viminol (B1683830), a pyrrole-based opioid developed in the 1960s. This technical guide provides a comprehensive overview of this compound, including its Chemical Abstracts Service (CAS) number, detailed nomenclature, and a summary of available preclinical data. The document outlines experimental protocols for in vitro metabolism studies and standard opioid receptor binding and functional assays. Additionally, it visualizes the canonical mu-opioid receptor signaling pathway and a representative experimental workflow using the DOT language for clear, graphical representation. Due to the limited availability of specific quantitative data for this compound, this guide also draws upon the pharmacology of its parent compound, viminol, to provide a more complete understanding of its potential mechanism of action.
Chemical Identification and Nomenclature
This compound is systematically named and identified by various chemical descriptors. A summary of its key identifiers is presented in Table 1.
| Identifier | Value |
| CAS Number | 63880-43-3[1] |
| IUPAC Name | 2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol[1] |
| Synonyms | 2-FLUORO VIMINOL, 2-FLUOROVIMINOL, alpha-((Bis(1-methylpropyl)amino)methyl)-1-((2-fluorophenyl)methyl)-1H-pyrrole-2-methanol[1] |
| Molecular Formula | C₂₁H₃₁FN₂O[1] |
| Molar Mass | 346.490 g·mol⁻¹ |
Pharmacology and Mechanism of Action
This compound is an opioid analgesic that is structurally related to viminol.[2] The parent compound, viminol, is known to be a racemic mixture of six stereoisomers, with some acting as µ-opioid receptor full agonists and others as antagonists.[3] This results in a mixed agonist-antagonist profile for viminol.[3] It is reported that replacing the chlorine atom on the phenyl ring of viminol with a fluorine atom, as in this compound, results in a compound with approximately twice the potency.[3]
While comprehensive receptor binding and functional assay data for this compound are not widely published, its primary mechanism of action is presumed to be through interaction with opioid receptors, particularly the mu-opioid receptor (MOR).
Opioid Receptor Signaling Pathway
The binding of an opioid agonist, such as the active stereoisomers of this compound, to the mu-opioid receptor (a G-protein coupled receptor) initiates a cascade of intracellular events. This signaling pathway ultimately leads to the analgesic and other physiological effects of the compound. A diagram of this pathway is provided below.
Quantitative Data
Publicly available quantitative data for this compound is limited. The following table summarizes the known physicochemical properties.
| Parameter | Value | Reference |
| Molecular Weight | 346.49 g/mol | [1] |
| XLogP3 | 4.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 7 | [1] |
Experimental Protocols
Detailed experimental protocols for the comprehensive characterization of this compound are crucial for reproducible research. The following sections provide methodologies for in vitro metabolism and opioid receptor assays.
In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol is based on a study that identified the metabolites of this compound.[4]
Objective: To identify the in vitro metabolites of this compound using human liver microsomes.
Materials:
-
This compound standard
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
LC-QTOF-MS system (e.g., SCIEX TripleTOF 5600+)
-
Metabolite identification software (e.g., SCIEX MetabolitePilot)
Procedure:
-
Preparation of Reaction Mixtures:
-
Standard Samples: this compound in phosphate buffer.
-
Control Samples: this compound and HLMs in phosphate buffer (without NADPH).
-
Metabolism Reaction Mixtures: this compound, HLMs, and NADPH in phosphate buffer.
-
-
Incubation: Incubate all mixtures with gentle shaking to facilitate the metabolic reactions.[4]
-
Sample Cleanup: After incubation, terminate the reaction and process the samples to remove proteins and other interfering substances.
-
LC-QTOF-MS Analysis: Analyze the cleaned samples using a liquid chromatography-quadrupole time-of-flight mass spectrometer to separate and detect the parent drug and its metabolites.[4]
-
Data Analysis: Utilize metabolite identification software to elucidate the structures of the generated metabolites based on their mass-to-charge ratio and fragmentation patterns.[4]
Workflow Diagram:
Opioid Receptor Binding Assay (Radioligand Competition)
This is a generalized protocol for determining the binding affinity (Ki) of a compound for opioid receptors.
Objective: To determine the binding affinity of this compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69593 for κ)
-
Unlabeled this compound
-
Non-specific binding control (e.g., naloxone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of unlabeled this compound.[5]
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.[5]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Opioid Receptor Functional Assay ([³⁵S]GTPγS Binding)
This is a generalized protocol to measure G-protein activation following receptor agonism.
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound at opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
GDP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of this compound.[5]
-
Initiate the reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.[5]
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound to determine the EC₅₀ and Emax.[5]
Conclusion
This compound is a potent synthetic opioid with a chemical structure and pharmacological profile that is closely related to its parent compound, viminol. While there is a significant gap in the publicly available, specific quantitative data for this compound, the established methodologies for opioid receptor characterization provide a clear path for future research. The information and protocols presented in this guide offer a foundational resource for scientists and researchers investigating the properties of this and other novel psychoactive substances. Further studies are warranted to fully elucidate the binding affinities, functional activities, and the in vivo effects of the individual stereoisomers of this compound to better understand its complete pharmacological profile and potential for harm.
References
- 1. This compound | C21H31FN2O | CID 57419227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Viminol - Wikipedia [en.wikipedia.org]
- 4. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Spectroscopic and Pharmacological Profile of 2F-Viminol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2F-Viminol is a synthetic opioid of the pyrrole (B145914) class, structurally related to viminol. It has emerged as a novel psychoactive substance, necessitating a clear understanding of its chemical and pharmacological properties for forensic and research applications. This technical guide provides a summary of the available spectroscopic data for this compound, including mass spectrometry (MS) data from published literature. Due to the limited availability of public domain data, this guide also presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the known chemical structure. Furthermore, a detailed experimental protocol for the reported mass spectrometry analysis is provided, alongside generalized protocols for NMR and IR spectroscopy applicable to this class of compounds. Finally, this guide includes visualizations of the proposed metabolic pathway of this compound and a generalized signaling pathway for a µ-opioid receptor agonist, its presumed mechanism of action.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(1-(2-fluorobenzyl)-1H-pyrrol-2-yl)-2-(di-sec-butylamino)ethanol | N/A |
| Molecular Formula | C₂₁H₃₁FN₂O | N/A |
| Molecular Weight | 346.49 g/mol | N/A |
| Appearance | Off-white solid material | N/A |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20-7.00 | m | 4H | Aromatic protons |
| 6.65 | t | 1H | Pyrrole C4-H |
| 6.10 | t | 1H | Pyrrole C3-H |
| 6.05 | t | 1H | Pyrrole C5-H |
| 5.40 | s | 2H | N-CH₂-Ar |
| 4.60 | dd | 1H | CH-OH |
| 3.50 | br s | 1H | OH |
| 2.80-2.60 | m | 4H | N-CH₂ & N-CH |
| 1.60-1.40 | m | 4H | CH₂ (sec-butyl) |
| 1.20-1.00 | m | 6H | CH₃ (sec-butyl) |
| 0.90-0.80 | t | 6H | CH₃ (sec-butyl) |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| 161.0 (d, J=245 Hz) | C-F |
| 131.5 | Pyrrole C2 |
| 129.0 (d, J=8 Hz) | Aromatic C |
| 128.5 (d, J=3 Hz) | Aromatic C |
| 124.5 (d, J=4 Hz) | Aromatic C |
| 124.0 (d, J=15 Hz) | Aromatic C |
| 115.5 (d, J=22 Hz) | Aromatic C |
| 110.0 | Pyrrole C5 |
| 108.0 | Pyrrole C3 |
| 107.5 | Pyrrole C4 |
| 65.0 | CH-OH |
| 58.0 | N-CH₂ |
| 55.0 | N-CH |
| 48.0 | N-CH₂-Ar |
| 27.0 | CH₂ (sec-butyl) |
| 15.0 | CH₃ (sec-butyl) |
| 11.0 | CH₃ (sec-butyl) |
Infrared (IR) Spectroscopy
Disclaimer: An experimental IR spectrum for this compound is not publicly available. The following table lists predicted characteristic infrared absorption frequencies based on its functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic, pyrrole) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| 1600, 1490 | Medium | C=C stretch (aromatic) |
| 1280-1210 | Strong | C-F stretch |
| 1150-1050 | Strong | C-O stretch (alcohol) |
| 1100-1000 | Medium | C-N stretch |
Mass Spectrometry (MS)
High-resolution mass spectrometry has been used to identify this compound and its metabolites. The following data is derived from the study by Velez et al. (2023).[1]
Table 1: High-Resolution Mass Spectrometry Data for this compound [1]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 347.2493 |
| Molecular Formula | C₂₁H₃₂FN₂O⁺ |
Table 2: MS/MS Fragmentation of this compound ([M+H]⁺) [1]
| Product Ion (m/z) | Proposed Fragment |
| 273.1762 | [M+H - C₄H₈O]⁺ |
| 174.0704 | [C₁₀H₁₀N₂O]⁺ |
| 142.1581 | [C₉H₁₇N]⁺ |
| 109.0439 | [C₇H₅F]⁺ |
Experimental Protocols
Mass Spectrometry (LC-QTOF-MS)
The following protocol is based on the methodology described by Velez et al. (2023) for the analysis of this compound and its metabolites.[1]
-
Instrumentation: A liquid chromatograph coupled to a quadrupole time-of-flight mass spectrometer (LC-QTOF-MS).
-
Sample Preparation: this compound standard dissolved in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Chromatographic Separation:
-
A suitable C18 column is used for reversed-phase chromatography.
-
A gradient elution with mobile phases consisting of ammonium (B1175870) formate (B1220265) in water and acetonitrile (B52724) is typically employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Full Scan MS: Acquisition over a mass range of m/z 50-1000.
-
Tandem MS (MS/MS): Product ion scans are performed on the protonated molecule of this compound ([M+H]⁺ at m/z 347.2) to obtain fragmentation data for structural elucidation. Collision-induced dissociation (CID) is used with nitrogen as the collision gas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
2D NMR (optional): For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
Infrared (IR) Spectroscopy (General Protocol)
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal. This is the most common and straightforward method for solid samples.
-
KBr Pellet: Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Metabolic and Signaling Pathways
Proposed Metabolic Pathway of this compound
The in-vitro metabolism of this compound has been investigated using human liver microsomes. The primary metabolic transformations include N-dealkylation and hydroxylation.[1]
Generalized µ-Opioid Receptor Signaling Pathway
This compound is presumed to act as a µ-opioid receptor agonist, similar to its parent compound, viminol. The following diagram illustrates a generalized signaling cascade initiated by the activation of µ-opioid receptors.
Conclusion
This technical guide provides a consolidated overview of the available and predicted spectroscopic data for this compound. While empirical NMR and IR data are currently lacking in the public domain, the provided mass spectrometry data and predicted spectra offer valuable information for researchers and forensic professionals. The detailed experimental protocols serve as a practical guide for the analysis of this compound. The visualized metabolic and signaling pathways provide a framework for understanding the biological fate and mechanism of action of this compound. Further research is required to obtain and publish comprehensive experimental spectroscopic data to fully characterize this novel synthetic opioid.
References
Unraveling the Molecular Signature: A Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2F-Viminol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2F-Viminol is a novel synthetic opioid that has emerged in forensic investigations. As a derivative of the opioid analgesic viminol, understanding its mass spectrometry fragmentation pattern is crucial for its unambiguous identification in forensic toxicology and clinical settings. This technical guide provides an in-depth analysis of the fragmentation behavior of this compound, based on available scientific literature. The information presented herein is intended to support researchers and professionals in the development of analytical methods for the detection and characterization of this compound.
Molecular Structure and Properties
This compound, chemically known as α-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol, is a structural analog of viminol.[1] The key structural features influencing its fragmentation include the pyrrole (B145914) ring, the aliphatic amine side chain, and the fluorobenzyl group.
| Property | Value |
| Molecular Formula | C₂₁H₃₁FN₂O |
| Molecular Weight | 346.5 g/mol |
| Monoisotopic Mass | 346.24204178 Da |
| IUPAC Name | 2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol |
Experimental Methodology
The fragmentation data discussed in this guide were primarily obtained through in vitro metabolism studies of this compound using human liver microsomes (HLMs). The subsequent analysis of the metabolites and the parent compound was performed using a liquid chromatograph quadrupole-time-of-flight mass spectrometer (LC-QTOF-MS).[2][3]
Sample Preparation (In Vitro Metabolism)
-
Reaction Mixtures: Experimental samples were prepared containing this compound standard, human liver microsomes (HLMs), and NADPH in a phosphate (B84403) buffer (pH 7.4).[2][3]
-
Controls: Standard samples (drug only), and control samples (drug and HLMs without NADPH) were also prepared.[2][3]
-
Incubation: The mixtures were incubated with gentle shaking to facilitate metabolic reactions.[2]
Analytical Instrumentation and Conditions
-
Instrumentation: A SCIEX TripleTOF 5600+ liquid chromatograph quadrupole-time-of-flight mass spectrometer (LC-QTOF-MS) was utilized for the analysis.[2][3]
-
Data Analysis: The elucidation of metabolic structures was performed using SCIEX MetabolitePilot software.[2][3]
Mass Spectrometry Fragmentation Pattern
The positive ion electrospray ionization (ESI) mass spectrum of this compound is characterized by the protonated molecule [M+H]⁺ at an m/z of 347.2493.[4] Collision-induced dissociation (CID) of this precursor ion yields a series of characteristic product ions that are indicative of the this compound structure.
Major Fragmentation Pathways
The fragmentation of protonated this compound is dominated by cleavages at the C-C and C-N bonds of the amino alcohol moiety. The primary fragmentation pathways observed in the MS/MS spectrum include:
-
Cleavage of the di-sec-butylamine (B1584033) group: A significant fragmentation pathway involves the neutral loss of the di-sec-butylamine moiety.
-
Formation of the fluorobenzyl-pyrrole cation: Another prominent fragmentation involves the formation of the stable fluorobenzyl-pyrrole cation.
Quantitative Fragmentation Data
The following table summarizes the major product ions observed in the MS/MS spectrum of this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Neutral Loss |
| 347.2493 | 329.2390 | [M+H - H₂O]⁺ |
| 347.2493 | 273.1762 | [M+H - C₄H₁₀N]⁺ (Loss of a sec-butylamine (B1681703) radical) |
Note: The relative intensities of the fragment ions can vary depending on the specific instrumental conditions, such as collision energy.
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway of this compound.
Caption: Proposed fragmentation pathway of protonated this compound.
Metabolism
In addition to the parent drug, the in vitro metabolism studies of this compound revealed the formation of seven metabolites. The primary metabolic pathways were identified as N-dealkylation of the sec-butyl group and hydroxylation.[2][3] The proposed primary metabolites are N-dealkylation (sec-butyl) + hydroxylation and N-dealkylation (sec-butyl).[2][3] These metabolic transformations should be considered when developing comprehensive analytical methods for this compound detection in biological matrices.
Conclusion
The mass spectrometry fragmentation pattern of this compound is characterized by distinct product ions resulting from the cleavage of the amino alcohol side chain. The identification of the protonated molecule and its key fragments provides a reliable basis for the development of sensitive and specific analytical methods for the detection of this novel synthetic opioid. Further studies to confirm the structures of the fragment ions and to investigate the fragmentation of its metabolites will enhance the analytical toolbox for forensic and clinical laboratories.
References
The Pharmacological Profile of 2F-Viminol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2F-Viminol is a synthetic opioid analgesic belonging to the pyrrole-derived class of compounds. Originally developed in the 1960s as an analog of viminol (B1683830), it has recently emerged as a designer drug.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, based on available scientific literature. Due to a paucity of direct research on this compound, this guide synthesizes data from studies on its parent compound, viminol, and general principles of opioid pharmacology to infer its mechanism of action, receptor interactions, and metabolic pathways. All quantitative data are presented in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.
Introduction
This compound is a structural analog of viminol, a unique opioid analgesic with a mixed agonist-antagonist profile.[2][3] The substitution of a fluorine atom for the chlorine atom on the benzyl (B1604629) group of viminol results in this compound, a compound reported to be approximately twice as potent as its parent.[2] Like viminol, this compound is a chiral molecule and exists as a racemic mixture of stereoisomers, which are expected to possess varying pharmacological activities.[2][3] The parent compound, viminol, is known to have its analgesic effects primarily mediated by the 1S-(R,R)-disecbutyl isomer, a full agonist at the µ-opioid receptor, while the 1S-(S,S)-disecbutyl isomer acts as an antagonist.[2][3] This complex stereochemistry contributes to the mixed pharmacological profile of viminol and likely that of this compound.
Mechanism of Action and Receptor Binding
The primary mechanism of action of this compound is presumed to be its interaction with the endogenous opioid system, particularly the µ-opioid receptor (MOR). As an analog of viminol, its active stereoisomers are expected to act as agonists at the MOR, mimicking the effects of endogenous opioids like endorphins. This interaction with G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade that ultimately leads to analgesia.[4][5]
Opioid Receptor Binding Affinity
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound Isomers | Data not available | Data not available | Data not available |
| Viminol Isomers | Data not available | Data not- available | Data not available |
| Morphine | 1.2 | >1000 | 280 |
| DAMGO (µ-agonist) | 1.5 | 2300 | 8800 |
| DPDPE (δ-agonist) | 1800 | 1.1 | >10000 |
| U-69593 (κ-agonist) | 2100 | 8000 | 0.8 |
| Note: Ki values are indicative and can vary based on the specific experimental conditions. |
Functional Activity
Similarly, specific quantitative data on the functional activity (EC50 and Emax) of this compound are not available. The functional activity of an opioid agonist is its ability to activate the receptor and produce a biological response. This is often measured through assays such as GTPγS binding or cAMP accumulation.[6] Table 2 provides reference data for standard opioid agonists.
| Compound | Receptor | Assay | EC50 (nM) | Emax (%) |
| This compound Isomers | - | - | Data not available | Data not available |
| Morphine | µ-Opioid | GTPγS | 65 | 100 |
| DAMGO | µ-Opioid | GTPγS | 10 | 100 |
| SNC80 | δ-Opioid | GTPγS | 5 | 100 |
| U-69593 | κ-Opioid | GTPγS | 15 | 100 |
| Note: EC50 and Emax values are highly dependent on the specific assay and cell system used.[6] |
Signaling Pathways
Upon binding of an agonist like this compound to the µ-opioid receptor, a conformational change in the receptor activates intracellular G-proteins (Gi/Go). This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively, culminating in an overall inhibitory effect on neuronal excitability and nociceptive signal transmission.[5][7]
Caption: µ-Opioid receptor signaling cascade initiated by an agonist.
Pharmacokinetics and Metabolism
In Vitro Metabolism
A study utilizing human liver microsomes (HLMs) investigated the in vitro metabolism of this compound.[8] The primary metabolic pathways identified were N-dealkylation of the sec-butyl group and hydroxylation, resulting in the formation of seven distinct metabolites.[8] The proposed primary metabolites were identified as N-dealkylation (sec-butyl) + hydroxylation and N-dealkylation (sec-butyl).[8] This suggests that cytochrome P450 (CYP) enzymes are likely involved in the metabolism of this compound, similar to its parent compound, viminol.[3]
Caption: Proposed primary metabolic pathways of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological characterization of opioid compounds like this compound.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor.[6]
Objective: To determine the affinity of this compound for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69593 for κ).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism.[6]
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins via opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Procedure:
-
Pre-incubate cell membranes with varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the data to determine EC50 and Emax values.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This experiment predicts the in vivo metabolic profile of a compound.[8]
Objective: To identify the major metabolites of this compound.
Materials:
-
Human Liver Microsomes (HLMs).
-
This compound standard.
-
NADPH (cofactor).
-
Phosphate (B84403) buffer (pH 7.4).
-
LC-QTOF-MS system.
Procedure:
-
Prepare reaction mixtures containing HLMs, this compound, and NADPH in a phosphate buffer.
-
Prepare control samples without NADPH.
-
Incubate the mixtures to allow metabolism to occur.
-
Perform a cleanup step to remove proteins and other interfering substances.
-
Analyze the samples using a liquid chromatograph quadrupole-time-of-flight mass spectrometer (LC-QTOF-MS).
-
Elucidate the structures of the metabolites using appropriate software.[8]
Conclusion
This compound is a potent synthetic opioid with a pharmacological profile that is largely inferred from its parent compound, viminol. It is presumed to act as a µ-opioid receptor agonist, with its analgesic effects arising from the activation of intracellular signaling pathways that lead to reduced neuronal excitability. While in vitro metabolism studies have shed light on its metabolic fate, a significant lack of quantitative data on its receptor binding and functional activity remains. Further research is imperative to fully characterize the pharmacological and toxicological profile of this compound, especially given its emergence as a designer drug. The experimental protocols detailed in this guide provide a framework for conducting such essential investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Viminol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. painphysicianjournal.com [painphysicianjournal.com]
- 8. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 2F-Viminol
Disclaimer: 2F-Viminol is a designer drug and a research chemical. Its pharmacology has not been extensively studied, and it is not approved for human consumption. This guide is intended for research, scientific, and drug development professionals only.
Introduction
This compound is a synthetic opioid analgesic that has emerged on the novel psychoactive substance (NPS) market. It is a structural analog of viminol (B1683830), a pyrrole-derived opioid developed in the 1960s.[1] Like its parent compound, this compound is a chiral molecule, and its pharmacological effects are expected to be stereospecific. Viminol is a complex racemic mixture of six stereoisomers, with some isomers exhibiting opioid agonist activity while others act as antagonists.[2][3] This unique mixed agonist-antagonist profile is believed to contribute to viminol's analgesic effects with a potentially reduced liability for dependence.[4][5] this compound, which features a fluorine atom in place of the chlorine on the benzyl (B1604629) ring of viminol, is reported to be approximately twice as potent as its parent compound.[6]
Due to its status as a designer drug, there is a significant lack of publicly available quantitative data on the receptor binding affinities and functional activities of this compound's individual stereoisomers. Therefore, this guide will extrapolate its likely mechanism of action based on the well-characterized pharmacology of viminol's isomers and the general principles of opioid receptor function. This document provides a comprehensive overview of the presumed mechanism of action of this compound, detailed experimental protocols for its characterization, and visualizations of its expected signaling pathways and experimental workflows.
Core Mechanism of Action: Extrapolation from Viminol
The pharmacological activity of viminol is highly dependent on the stereochemistry of its isomers.[7] The primary analgesic effects are attributed to the R2 isomer, which is a full agonist at the µ-opioid receptor.[8][9] Conversely, the S2 isomer acts as an opioid receptor antagonist.[4] The other stereoisomers are less well-characterized but are generally considered to be inactive or weakly active.[10]
Given that this compound is a direct analog of viminol, it is highly probable that it also functions as a µ-opioid receptor agonist. The fluorine substitution is likely responsible for its increased potency. The core mechanism of action for the active agonist isomers of this compound is expected to involve the following steps:
-
Receptor Binding: The agonist isomer of this compound binds to and activates the µ-opioid receptor, a G-protein coupled receptor (GPCR) located on the surface of neurons in the central and peripheral nervous systems.
-
G-Protein Activation: Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins of the Gi/o family. This involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit.
-
Downstream Signaling: The activated Gαi/o subunit and the Gβγ dimer dissociate and modulate the activity of several downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3]
-
Modulation of Ion Channels: The Gβγ dimer directly interacts with ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).
-
-
Neuronal Inhibition: The combined effect of these signaling events is a decrease in neuronal excitability. The efflux of potassium ions hyperpolarizes the neuron, making it less likely to fire an action potential, while the reduced influx of calcium ions decreases the release of neurotransmitters such as glutamate, substance P, and GABA. This overall neuronal inhibition in pain pathways results in analgesia.
Quantitative Data
As of late 2025, specific quantitative data such as receptor binding affinities (Ki) and functional potencies (EC50) for the individual stereoisomers of this compound are not available in the peer-reviewed scientific literature. The tables below summarize the known qualitative and limited quantitative information for the stereoisomers of the parent compound, viminol, to provide a comparative context.
Table 1: Qualitative Pharmacological Profile of Viminol Stereoisomers
| Stereoisomer | Primary Activity at Opioid Receptors | Presumed Role in Racemic Mixture | Reference(s) |
| R2 Isomer | Full Agonist | Analgesic Effects | [5][8][9] |
| S2 Isomer | Antagonist | Attenuation of Dependence Liability | [4][8] |
| Other Isomers | Varied/Less Characterized | Minimal Contribution | [10] |
Table 2: Comparative Analgesic Potency of Viminol R2 Isomer
| Analgesic | Test Species | Test Model | ED₅₀ (mg/kg) | Relative Potency (vs. Morphine=1) | Reference(s) |
| Viminol R2 | Rat | Not Specified | ~1.0 (estimated) | ~5 | [9] |
| Morphine | Rat | Tail-flick | ~5.0 | 1 | [9] |
| Pentazocine | Rat | Not Specified | Not Available | Not Available | [9] |
| Codeine | Rat | Hot Plate | ~20.0 | 0.25 | [9] |
| Pethidine | Rat | Tail-flick | ~10.0 | 0.5 | [9] |
| Fentanyl | Rat | Tail-flick | ~0.02 | 250 | [9] |
Note: The ED₅₀ for Viminol R2 is an estimation based on relative potency data. Data for other analgesics are approximate values from various sources and may vary depending on the specific experimental conditions.
Experimental Protocols
The characterization of a novel opioid ligand like this compound would involve a series of in vitro assays to determine its binding affinity, functional potency, and efficacy at the various opioid receptor subtypes. The following are detailed methodologies for these key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[2][11]
Objective: To determine the binding affinity (Ki) of this compound isomers for the human µ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).
-
Test Compound: this compound isomer.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the this compound isomer (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the concentration of the this compound isomer.
-
Determine the IC₅₀ (the concentration of the isomer that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]
-
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding.[1][12]
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound isomers to activate G-proteins via the µ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes expressing the µ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Test Compound: this compound isomer.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of diluted this compound isomer or vehicle.
-
50 µL of membrane suspension (10-20 µg of protein per well).
-
50 µL of GDP (final concentration 10-100 µM).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing and Quantification: Wash the filters with ice-cold buffer and measure the bound radioactivity by scintillation counting.
-
Data Analysis:
-
Subtract non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding (as a percentage of the maximal response of a full agonist like DAMGO) against the logarithm of the this compound isomer concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.[1]
-
cAMP Functional Assay
This assay measures the functional consequence of opioid receptor activation, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[10][13]
Objective: To determine the ability of this compound isomers to inhibit adenylyl cyclase activity via the µ-opioid receptor.
Materials:
-
Cell Line: A cell line stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test Compound: this compound isomer.
-
cAMP Detection Kit (e.g., HTRF, ELISA, or BRET-based).
Procedure:
-
Cell Culture and Treatment:
-
Culture cells expressing the µ-opioid receptor in 96-well plates.
-
Pre-treat the cells with varying concentrations of the this compound isomer for a defined period (e.g., 15-30 minutes).
-
-
Stimulation of Adenylyl Cyclase: Stimulate the cells with forskolin (e.g., 10 µM) to induce a measurable level of cAMP production.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound isomer concentration.
-
Determine the IC₅₀ (potency) and the maximum inhibition (efficacy) from the resulting dose-response curve.
-
Visualizations
Signaling Pathway of this compound at the µ-Opioid Receptor
Caption: Presumed signaling pathway of this compound at the µ-opioid receptor.
Experimental Workflow for Radioligand Binding Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The discriminative stimulus properties of the R2 isomer of viminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cfsre.org [cfsre.org]
- 7. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
Identification of 2F-Viminol Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the metabolism of 2F-Viminol, a novel synthetic opioid. The information presented is based on in vitro studies and is intended to inform researchers, scientists, and professionals involved in drug development and forensic analysis.
Introduction
This compound is a synthetic opioid that has emerged as a novel psychoactive substance (NPS).[1][2] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, identifying potential drug-drug interactions, and developing analytical methods for its detection in biological samples. This guide summarizes the key findings from in vitro metabolism studies and outlines the experimental protocols used for the identification of its metabolites.
Metabolic Pathways of this compound
In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in elucidating the primary metabolic pathways of this compound.[1][2][3] The main biotransformation routes are N-dealkylation and hydroxylation, which can occur individually or in combination.[3][4][5] These reactions are primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4]
A study identified seven metabolites of this compound.[1][2] The proposed primary metabolites resulting from these pathways are:[1][2]
-
N-dealkylation (sec-butyl)
-
N-dealkylation (sec-butyl) + Hydroxylation
These findings suggest that forensic and clinical laboratories should consider screening for these metabolites in addition to the parent compound to extend the window of detection in toxicological samples.[1][2]
Summary of Identified Metabolites
While specific quantitative data from peer-reviewed literature is not available, the following table summarizes the key metabolites of this compound identified in in vitro studies. The classification of "Primary" is based on proposals from the cited research.
| Metabolite ID | Biotransformation Pathway | Proposed Status |
| M1 | N-dealkylation (sec-butyl) | Primary[1][2] |
| M2 | N-dealkylation (sec-butyl) + Hydroxylation | Primary[1][2] |
| M3-M7 | Hydroxylation and/or N-dealkylation | - |
Experimental Protocols
The identification of this compound metabolites was achieved through a well-defined in vitro experimental workflow. This section details the methodology adapted from published studies.[1][2][4]
In Vitro Metabolism using Human Liver Microsomes (HLMs)
Objective: To simulate the hepatic metabolism of this compound and identify the resulting metabolites.
Materials:
-
This compound standard
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (quenching solution)
-
Internal standard for LC-MS analysis
Procedure:
-
Incubation Preparation: Incubation mixtures are prepared in microcentrifuge tubes containing phosphate buffer, HLMs, and the NADPH regenerating system.
-
Pre-incubation: The mixtures are pre-incubated at 37°C to allow them to reach thermal equilibrium.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the this compound standard to the incubation mixtures. Control samples are prepared without the NADPH regenerating system to account for any non-enzymatic degradation.
-
Incubation: The samples are incubated at 37°C with gentle shaking for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: The reaction is stopped at each time point by adding a cold quenching solution, such as acetonitrile containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is collected and analyzed using a validated LC-QTOF-MS method to identify and characterize the metabolites of this compound.
Analytical Instrumentation and Software
Instrumentation: A high-resolution mass spectrometry technique is essential for the accurate identification of metabolites. The primary method cited in the literature is Liquid Chromatography Quadrupole-Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[1][2][3]
Data Analysis Software: Specialized software is used to process the complex data generated by the mass spectrometer and to help elucidate the structures of the metabolites. The SCIEX MetabolitePilot software (version 2.0) has been successfully used for this purpose.[1][2]
Conclusion
The in vitro metabolism of this compound is characterized by N-dealkylation and hydroxylation, leading to the formation of at least seven metabolites. The identification of these metabolites is critical for the development of comprehensive analytical methods for forensic and clinical toxicology. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the metabolism of this compound and other novel synthetic opioids. Future studies should aim to confirm these findings in authentic biological samples and to quantify the relative abundance of each metabolite.
References
Toxicological Profile of 2F-Viminol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is intended for research and informational purposes only. 2F-Viminol is a novel synthetic opioid, and comprehensive toxicological data is limited. This document summarizes available preclinical information and outlines standard toxicological evaluation protocols.
Executive Summary
This compound is a novel synthetic opioid that has been identified in forensic investigations.[1][2] As a derivative of the opioid analgesic viminol, it is structurally distinct from other opioid classes.[2][3] The introduction of a fluorine atom in place of chlorine is hypothesized to potentially increase its potency and toxicity due to factors like prolonged half-life and increased lipophilicity, though conclusive studies are needed to confirm this.[2] Currently, the primary available data on this compound focuses on its in vitro metabolic profile. Comprehensive in vivo toxicological studies, crucial for establishing a full safety profile, are not yet publicly available. This guide provides a detailed overview of the known metabolic pathways of this compound, outlines the experimental protocols used in its metabolic analysis, and describes the standard toxicological screening procedures that would be necessary for a complete safety assessment.
Known Metabolism of this compound
The primary biotransformation of this compound has been investigated using in vitro studies with human liver microsomes (HLMs).[1][2] These studies are crucial for predicting the in vivo metabolic fate of the compound.
Identified Metabolic Pathways
In vitro experiments have identified seven potential metabolites of this compound.[1][4] The principal metabolic transformations observed are:
-
N-dealkylation: The removal of an alkyl group from the nitrogen atom.
-
Hydroxylation: The addition of a hydroxyl group to the molecule.[1][4]
The proposed primary metabolites of this compound are formed through a combination of these pathways, specifically N-dealkylation of the sec-butyl group, both with and without subsequent hydroxylation.[1]
Quantitative Metabolic Data
The relative abundance of metabolites detected in in vitro studies provides insight into the major metabolic routes.
| Metabolite ID | Relative Percentage (%) |
| M3 | 13.03 |
| This compound | 6.85 |
| M2 | 4.16 |
| M5 | 1.23 |
| M1 | 0.73 |
| M7 | 0.54 |
| M4 | 0.49 |
| M6 | 0.25 |
| Data sourced from an in vitro study using human liver microsomes.[4] |
Experimental Protocols
In Vitro Metabolism Study
This protocol details the methodology used to identify the metabolites of this compound.
Objective: To determine the metabolic profile of this compound using human liver microsomes.
Materials:
-
This compound standard
-
Pooled human liver microsomes (HLMs) from mixed-gender donors (50-donor pool)[4]
-
Phosphate (B84403) buffer (pH 7.4)[1][4]
-
Nicotinamide adenine (B156593) dinucleotide phosphate (NADPH)[1][4]
-
Acetonitrile (B52724) (ACN)
-
Control drug (e.g., Diazepam)[4]
-
Incubator with agitation
-
Centrifuge
-
Liquid chromatography-quadrupole time-of-flight mass spectrometer (LC-QTOF-MS) (e.g., SCIEX TripleTOF 5600+)[1]
-
Metabolite identification software (e.g., SCIEX MetabolitePilot)[1]
Procedure:
-
Preparation of Reaction Mixtures:
-
Metabolism Reaction Mixture: Combine this compound standard, HLMs, and NADPH in a phosphate buffer (pH 7.4).[1]
-
Control Sample (No Cofactor): Combine this compound standard and HLMs in phosphate buffer without NADPH.[1]
-
Standard Sample (Drug Only): Prepare a solution of the this compound standard in the buffer.[1]
-
-
Incubation: Incubate all samples at 37°C with agitation for 2 hours to allow for metabolic reactions to occur.[4]
-
Reaction Termination: Stop the reaction by adding 500 µL of acetonitrile (ACN).[4]
-
Sample Cleanup: Centrifuge the samples at 10,000 rpm to pellet the microsomes and other cellular debris.[4]
-
Sample Preparation for Analysis: Partially dry down the supernatant and transfer it to autosampler vials for analysis.[4]
-
Analysis: Analyze the samples using an LC-QTOF-MS system to separate and identify the parent drug and its metabolites.[1]
-
Data Elucidation: Utilize metabolite identification software to process the mass spectrometry data and propose the structures of the metabolites.[1]
Standard Toxicological Screening Protocols (Data for this compound Not Available)
A comprehensive toxicological evaluation of a new chemical entity like this compound would involve a battery of in vitro and in vivo studies following international guidelines (e.g., ICH, OECD).[3] The following are standard protocols that would be employed.
Acute Toxicity Testing
Objective: To determine the adverse effects that occur within a short time after a single dose of the substance and to determine the median lethal dose (LD50).[5]
Typical Protocol (e.g., in Rats):
-
Animal Model: Use a standard rodent model, such as Sprague-Dawley or Wistar rats, including both males and females.[3][6]
-
Dose Administration: Administer the test substance in a single dose via a relevant route (e.g., oral gavage, intravenous injection).[3][6]
-
Dose Groups: Include a control group receiving the vehicle only and several dose groups with increasing concentrations of the test substance.[3]
-
Observation Period: Monitor the animals for a set period (e.g., 14 days) for clinical signs of toxicity, such as changes in behavior, motor activity, and physical appearance.[7]
-
Data Collection: Record mortality, body weight changes, and any observed clinical signs.
-
Pathology: At the end of the observation period, conduct a gross necropsy and, if necessary, histopathological examination of major organs.[7]
Repeated-Dose Toxicity (Sub-chronic)
Objective: To identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL) after repeated exposure.[3]
Typical Protocol (e.g., 90-Day Study in Rats):
-
Animal Model: Use young adult rats (e.g., Sprague-Dawley or Wistar), both male and female.[3]
-
Dose Administration: Administer the test substance daily at multiple dose levels (low, mid, high) and a control (vehicle only) for 90 consecutive days.[3]
-
Observations: Conduct daily clinical observations and weekly measurements of body weight and food consumption.[3]
-
Clinical Pathology: Collect blood and urine samples at specified intervals for hematology and clinical chemistry analysis.
-
Terminal Procedures: At the end of the study, perform a complete necropsy, weigh major organs, and conduct a comprehensive histopathological examination of tissues.
Visualizations
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathways of this compound.
General Workflow for an In Vivo Acute Toxicity Study
Caption: General workflow for an in vivo acute toxicity study.
Conclusion
The current understanding of the toxicological profile of this compound is in its early stages, with available data primarily focused on its in vitro metabolism. The identification of N-dealkylation and hydroxylation as the main metabolic pathways provides a foundation for further investigation. However, a comprehensive assessment of its safety and toxicity requires extensive in vivo studies to determine its acute and chronic effects, as well as its potential for organ-specific toxicity. The protocols and data presented in this guide serve as a summary of the current knowledge and a framework for the necessary future research to fully characterize the toxicological properties of this compound. Forensic and clinical laboratories should consider screening for this compound and its identified metabolites to better ascertain its presence and impact in toxicological samples.[1]
References
- 1. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aafs.org [aafs.org]
- 3. benchchem.com [benchchem.com]
- 4. cfsre.org [cfsre.org]
- 5. General Toxicology Studies :: Glp Toxicology Studies [vivotecnia.com]
- 6. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Acute Toxicity of 2F-Viminol in Animal Models
Disclaimer: This document synthesizes available information and outlines standard toxicological methodologies. As of late 2025, specific preclinical acute toxicity studies for 2F-Viminol, including median lethal dose (LD50) values, are not extensively available in the public domain or peer-reviewed literature.[1][2] Information regarding its parent compound, Viminol, is also limited in terms of quantitative toxicity data.[3] One technical report suggests that this compound may have half the acute toxicity of its parent compound, Viminol, though primary data supporting this claim is not publicly available.[4]
This guide is intended for researchers, scientists, and drug development professionals, providing a framework for understanding the potential acute toxicity of this compound based on the pharmacology of related opioid compounds and established toxicological testing protocols.
Introduction to this compound
This compound is a novel synthetic opioid (NSO) and a derivative of Viminol.[1] Viminol itself is a centrally acting analgesic with a unique structure based on α-pyrryl-2-aminoethanol.[4] It is a complex racemic mixture of six stereoisomers, with some acting as potent µ-opioid receptor full agonists and others as antagonists.[4][5][6] This mixed agonist-antagonist profile is thought to contribute to its analgesic effects while potentially offering a more favorable safety profile concerning respiratory depression.[4] this compound, the 2-fluoro substituted analog, is presumed to exert its effects primarily through a similar interaction with the µ-opioid receptor.[3][5] Given its classification as a potent opioid agonist, its acute toxicity profile is expected to align with other compounds in this class, with the primary risk being dose-dependent respiratory depression.
Presumed Mechanism of Action and Toxicological Implications
As an opioid agonist, this compound likely binds to and activates µ-opioid receptors in the central nervous system. This activation initiates a signaling cascade that produces analgesia but also dose-dependent adverse effects.
Signaling Pathway of a µ-Opioid Receptor Agonist
The binding of an agonist like this compound to the µ-opioid receptor (a G-protein coupled receptor) triggers a conformational change, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and modulation of ion channels. This ultimately results in a reduction in neuronal excitability and neurotransmitter release.
References
- 1. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2F-Viminol: A Novel Psychoactive Opioid
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for research and informational purposes only. 2F-Viminol is a novel psychoactive substance (NPS) and may be subject to legal restrictions in various jurisdictions.
Introduction
This compound is a synthetic opioid and a derivative of Viminol, a compound developed by Zambon in the 1960s.[1] Unlike its parent compound, which has seen limited medical use as an analgesic, this compound has never been approved for medical use and has emerged on the designer drug market.[1] First identified in Sweden in 2019, it is one of many structurally atypical opioids to appear as novel psychoactive substances (NPS).[1] This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, pharmacology, metabolism, and the analytical methods for its characterization.
Chemical Properties
This compound is structurally derived from Viminol by the substitution of a chlorine atom with a fluorine atom on the benzyl (B1604629) group.[2] It belongs to the α-pyrryl-2-aminoethanol class of opioids.[2]
| Property | Value | Source |
| IUPAC Name | 2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol | [1][3] |
| Molecular Formula | C₂₁H₃₁FN₂O | [1][4] |
| Molar Mass | 346.490 g·mol⁻¹ | [1] |
| CAS Number | 63880-43-3 | [1] |
Like its parent compound, this compound possesses three chiral centers, leading to the possibility of six different stereoisomers.[5][6] The pharmacology of Viminol is highly dependent on its stereochemistry, and it is presumed that the same holds true for this compound.[5][7]
Pharmacology
The pharmacological profile of this compound is understood primarily through the lens of its parent compound, Viminol. Research indicates that replacing the chlorine atom of Viminol with fluorine results in a compound with approximately twice the analgesic potency.[2]
Mechanism of Action & Receptor Activity
Viminol exerts its effects through a complex interaction with the opioid receptor system. It is supplied as a racemic mixture of stereoisomers, which have varying effects.[2]
-
The 1S-(R,R)-disecbutyl isomer is a full agonist at the µ-opioid receptor, with a potency about 5.5 times that of morphine.[2][8]
-
The 1S-(S,S)-disecbutyl isomer acts as an antagonist at the opioid receptors.[2][7][8]
This combination of agonist and antagonist activity within the same racemic mixture gives Viminol a mixed agonist-antagonist profile, which may contribute to a lower potential for dependence compared to full µ-opioid agonists.[2][6][9] It is hypothesized that this compound shares this stereoisomer-dependent pharmacology.
Opioid Receptor Signaling Pathway
As an opioid agonist, the active isomers of this compound are expected to activate the canonical G-protein coupled receptor (GPCR) signaling cascade.[5][10] Upon binding to the µ-opioid receptor, the agonist induces a conformational change, leading to the activation of an associated inhibitory G-protein (Gαi/o).[10][11] This initiates several downstream events:
-
The G-protein dissociates into its Gα and Gβγ subunits.[10][11]
-
The Gα subunit inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[11]
-
The Gβγ subunit modulates ion channel activity, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[10][11]
The net effect of this pathway is a hyperpolarization of the neuron, leading to reduced neuronal excitability and a decrease in neurotransmitter release, which underlies the analgesic and other central nervous system effects of opioids.[12]
Figure 1: Simplified G-protein signaling pathway for µ-opioid receptor activation.
Quantitative Pharmacological Data
Comprehensive quantitative data on the binding affinity (Ki) and functional potency (EC₅₀) of this compound stereoisomers at opioid receptors are not available in publicly accessible literature. Such data would be essential for a complete pharmacological characterization. The tables below are presented as templates for such data.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Isomers
| Isomer Configuration | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
|---|---|---|---|
| 1S-(R,R) Agonist | Data Not Available | Data Not Available | Data Not Available |
| 1S-(S,S) Antagonist | Data Not Available | Data Not Available | Data Not Available |
| Other Isomers | Data Not Available | Data Not Available | Data Not Available |
Table 2: Opioid Receptor Functional Activity (EC₅₀/IC₅₀, nM) of this compound Isomers
| Isomer Configuration | MOR Activity | DOR Activity | KOR Activity |
|---|---|---|---|
| 1S-(R,R) Agonist | Data Not Available | Data Not Available | Data Not Available |
| 1S-(S,S) Antagonist | Data Not Available | Data Not Available | Data Not Available |
| Other Isomers | Data Not Available | Data Not Available | Data Not Available |
Metabolism
The in vitro metabolism of this compound has been investigated using human liver microsomes (HLMs).[13] These studies are crucial for predicting its in vivo metabolic fate, identifying active metabolites, and developing analytical methods for its detection in biological samples.
A study identified seven metabolites of this compound, formed primarily through N-dealkylation and hydroxylation.[13] The two principal proposed metabolic pathways were the N-dealkylation of one of the sec-butyl groups and a combination of N-dealkylation (sec-butyl) with subsequent hydroxylation.[13]
Table 3: Identified In Vitro Metabolites of this compound
| Metabolite | Metabolic Pathway |
|---|---|
| M1 | N-dealkylation (sec-butyl) |
| M2 | N-dealkylation (sec-butyl) + Hydroxylation |
| M3-M7 | Other N-dealkylated and hydroxylated species |
Source: Adapted from Velez et al., 2023.[13]
Experimental Protocols
This section details the methodologies for key experiments relevant to the characterization of this compound.
In Vitro Metabolism Using Human Liver Microsomes (HLMs)
This protocol is based on the methodology used to determine the metabolic profile of this compound.[13]
-
Objective: To identify metabolites of this compound generated by hepatic enzymes.
-
Materials:
-
This compound standard
-
Pooled human liver microsomes (HLMs)
-
NADPH (cofactor)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (reaction termination)
-
Liquid chromatograph quadrupole-time-of-flight mass spectrometer (LC-QTOF-MS)
-
-
Procedure:
-
Preparation of Mixtures: Prepare three types of samples:
-
Standard: this compound in phosphate buffer.
-
Control: this compound and HLMs in phosphate buffer (without NADPH).
-
Reaction Mixture: this compound, HLMs, and NADPH in phosphate buffer.
-
-
Incubation: Incubate all mixtures at 37°C with gentle agitation to facilitate metabolic reactions.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile. This precipitates the microsomal proteins.
-
Sample Cleanup: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant.
-
Analysis: Analyze the supernatant using LC-QTOF-MS to separate and identify the parent drug and its metabolites.
-
Data Elucidation: Use metabolite identification software to propose structures for the detected metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.[13]
-
Opioid Receptor Binding Assay (Radioligand Competition)
This is a standard protocol to determine the binding affinity (Ki) of a compound for a specific receptor.[9][14][15]
-
Objective: To quantify the affinity of this compound isomers for µ, δ, and κ opioid receptors.
-
Materials:
-
Cell membranes from cell lines stably expressing the human opioid receptor of interest (e.g., CHO-hMOR).
-
A subtype-specific radioligand (e.g., [³H]DAMGO for MOR).
-
Unlabeled this compound isomer (the test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled this compound isomer.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand inhibition versus the concentration of the this compound isomer. Calculate the IC₅₀ (the concentration of the isomer that inhibits 50% of the specific binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This functional assay measures the extent of G-protein activation following receptor stimulation by an agonist.[15][16]
-
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound isomers as agonists at opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
This compound isomer (the test compound).
-
Assay buffer.
-
-
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with varying concentrations of the this compound isomer.
-
Reaction Initiation: Initiate the reaction by adding [³⁵S]GTPγS and GDP. Agonist-bound receptors will catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Incubation: Incubate to allow for [³⁵S]GTPγS binding.
-
Termination & Filtration: Terminate the reaction by rapid filtration, capturing the membranes with bound [³⁵S]GTPγS.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound versus the concentration of the this compound isomer. Use non-linear regression to determine the EC₅₀ and Emax values.
-
Analytical Workflow for NPS Identification
The identification of an unknown NPS like this compound in seized materials or toxicological samples follows a structured analytical workflow.
Figure 2: General analytical workflow for the identification of a novel psychoactive substance.
Conclusion
This compound represents a continuation of the trend of emerging novel synthetic opioids with atypical structures. Based on its relationship to Viminol, it is presumed to be a potent, stereochemically complex opioid with a mixed agonist-antagonist profile inherent to its racemic nature. The in vitro metabolic profile has been partially elucidated, providing a basis for its detection in forensic and clinical settings. However, a significant data gap exists regarding its quantitative pharmacology and in vivo toxicology. Further research, including receptor binding and functional assays on its isolated stereoisomers, is necessary to fully characterize its pharmacological profile and potential for harm.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Viminol - Wikipedia [en.wikipedia.org]
- 3. This compound | C21H31FN2O | CID 57419227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Monographs [cfsre.org]
- 5. benchchem.com [benchchem.com]
- 6. EP0480458A2 - Process for the preparation of pharmaceutical compositions containing Viminol useful in the treatment of drug dependences - Google Patents [patents.google.com]
- 7. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Metabolic Profile Determination of this compound, A Novel Synthetic Opioid (NSO) Identified in Forensic Investigations [cfsre.org]
- 9. benchchem.com [benchchem.com]
- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Video: Opioid Receptors: Overview [jove.com]
- 13. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2F-Viminol: Legal Status, Pharmacology, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2F-Viminol, a pyrrole-derived synthetic opioid. It details the current understanding of its legal status across major jurisdictions, its chemical properties, and its pharmacological profile as a potent µ-opioid receptor agonist. This document synthesizes available data on its in vitro metabolism and in vivo analgesic effects. Furthermore, it provides detailed experimental protocols for key in vitro and in vivo assays relevant to its study, including receptor binding, metabolic stability, and analgesic activity assessment. Visual representations of the primary opioid receptor signaling pathway and a typical experimental workflow for in vivo analgesic testing are included to facilitate comprehension. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of novel synthetic opioids.
Introduction
This compound is a synthetic opioid analgesic belonging to the pyrrole-ethanolamine class. It is a structural analog of viminol (B1683830), a compound developed in the 1960s. While viminol itself has seen limited medical use in some countries, this compound has emerged as a designer drug on the novel psychoactive substances (NPS) market. As a potent opioid agonist, it presents a significant subject of interest for toxicological, pharmacological, and forensic research. This guide aims to consolidate the available technical information on this compound to support the scientific community in its research endeavors.
Legal Status and Scheduling
The legal status of this compound varies by jurisdiction and is subject to change as regulatory bodies worldwide address the emergence of new synthetic opioids. The following table summarizes the known legal status in several key regions.
| Jurisdiction | Legal Status / Schedule | Notes |
| United States | Not explicitly scheduled. | May be considered a controlled substance analogue, potentially treating it as a Schedule I substance under the Federal Analogue Act.[1][2][3] |
| United Kingdom | Controlled under the Psychoactive Substances Act 2016. | This act broadly covers any substance intended for human consumption that is capable of producing a psychoactive effect. |
| European Union | Not uniformly controlled across the EU. | Individual member states have implemented controls. Monitored by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). |
| Sweden | Classified as a narcotic. | Specifically listed as a controlled substance. |
| Latvia | Controlled substance. | Included in the list of prohibited substances. |
| Brazil | Class F1 (Prohibited Narcotic). | Listed as a prohibited substance. |
| Canada | Not explicitly listed in the Controlled Drugs and Substances Act. | May be subject to control under provisions related to analogues of scheduled substances.[1][4][5][6] |
| Australia | Not explicitly scheduled. | The Therapeutic Goods Administration (TGA) regulates medicines and chemicals, and unapproved substances may be subject to control.[7][8][9][10] |
| International | Not scheduled under the UN Single Convention on Narcotic Drugs or the Convention on Psychotropic Substances. | The World Health Organization (WHO) has not formally reviewed this compound for international scheduling. |
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental for its synthesis, identification, and study.
| Property | Value |
| IUPAC Name | 2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol |
| Molecular Formula | C₂₁H₃₁FN₂O |
| Molar Mass | 346.49 g/mol |
| Chemical Structure | ![]() |
| CAS Number | 63880-43-3 |
Pharmacology
This compound is a potent opioid agonist with a primary mechanism of action at the µ-opioid receptor. Its pharmacological effects are similar to other µ-opioid agonists, including analgesia.
Mechanism of Action
This compound acts as an agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR). Activation of the µ-opioid receptor by an agonist like this compound initiates a downstream signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, it promotes the opening of inwardly rectifying potassium channels and inhibits the opening of voltage-gated calcium channels. The net effect of these actions is a reduction in neuronal excitability and a decrease in the release of neurotransmitters involved in pain signaling.
Pharmacodynamics
Available data suggests that this compound is approximately twice as potent as its parent compound, viminol. Viminol itself is a racemic mixture of six stereoisomers, with the 1S-(R,R)-disecbutyl isomer being a potent µ-opioid full agonist. It is presumed that the analgesic effects of this compound are primarily mediated by a specific stereoisomer.
Pharmacokinetics and Metabolism
In vitro studies using human liver microsomes have shown that this compound undergoes metabolism primarily through N-dealkylation of one of the sec-butyl groups and hydroxylation.[11] These metabolic pathways are crucial for the clearance of the drug from the body and for identifying its metabolites in biological samples for forensic and toxicological analysis.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its parent compound, viminol. Data for this compound is limited, and further research is required to fully characterize its pharmacological profile.
Table 5.1: In Vitro Opioid Receptor Binding and Functional Assay Data (Viminol)
| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Emax (%) |
| Viminol (R2 isomer) | µ-opioid | Radioligand Binding | Data not available | Data not available | Data not available |
Table 5.2: In Vivo Analgesic Potency Data (Viminol)
| Compound | Animal Model | Test | Route of Admin. | ED50 (mg/kg) |
| Viminol (racemic) | Mouse | Writhing | i.p. | Data not available |
| Viminol (R2 isomer) | Rat | Tail-flick | s.c. | Data not available |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound (General Approach)
The synthesis of this compound can be adapted from the known synthesis of viminol and its stereoisomers.[12] A general synthetic route is outlined below:
-
Alkylation of Pyrrole (B145914): React pyrrole with 2-fluorobenzyl chloride in the presence of a suitable base to form 1-(2-fluorobenzyl)pyrrole.
-
Acylation: Acylate the 1-(2-fluorobenzyl)pyrrole at the 2-position using an appropriate acylating agent to introduce a two-carbon chain with a carbonyl group.
-
Reductive Amination: React the resulting ketone with di-sec-butylamine (B1584033) under reductive amination conditions to introduce the amino group and reduce the carbonyl to a hydroxyl group, yielding this compound.
-
Purification: Purify the final product using column chromatography or recrystallization.
In Vitro Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor.
-
Radioligand (e.g., [³H]-DAMGO).
-
This compound.
-
Naloxone (B1662785) (for non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-DAMGO, and either buffer (for total binding), a high concentration of naloxone (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the concentration of this compound to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.[13][14][15]
In Vitro Metabolism Assay using Human Liver Microsomes
Objective: To identify the metabolites of this compound.
Materials:
-
Pooled human liver microsomes (HLMs).
-
This compound.
-
NADPH regenerating system.
-
Phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile (for reaction quenching).
-
LC-MS/MS system.
Procedure:
-
Prepare a reaction mixture containing HLMs, this compound, and phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time.
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to identify the parent compound and its metabolites.[16][17][18][19]
In Vivo Analgesic Assays
Objective: To assess the central analgesic activity of this compound.
Procedure:
-
Habituate the animals (mice or rats) to the testing room.
-
Determine the baseline latency to a nociceptive response (e.g., paw licking or jumping) by placing the animal on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal or subcutaneous).
-
At predetermined time points after administration, place the animal back on the hot plate and measure the response latency.
-
A cut-off time is used to prevent tissue damage.
-
Calculate the percentage of maximum possible effect (%MPE) and determine the ED50 value.[20][21][22][23][24]
Objective: To evaluate the spinal analgesic effects of this compound.
Procedure:
-
Gently restrain the animal (rat or mouse).
-
Apply a focused beam of heat to a portion of the tail.
-
Measure the latency for the animal to flick its tail away from the heat source.
-
Administer this compound or vehicle.
-
Measure the tail-flick latency at various time points post-administration.
-
Determine the ED50 value based on the dose-response curve.[25][26][27][28][29]
Objective: To assess the peripheral analgesic activity of this compound.
Procedure:
-
Administer this compound or vehicle to mice.
-
After a set pre-treatment time, inject a dilute solution of acetic acid intraperitoneally to induce writhing (abdominal constrictions).
-
Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group to determine the ED50.[4][30][31][32][33]
Visualizations
Signaling Pathway
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]
- 3. dea.gov [dea.gov]
- 4. researchgate.net [researchgate.net]
- 5. New psychoactive substances in Canada - 2022 - Canada.ca [canada.ca]
- 6. Opioid Pain Medications Frequently Asked Questions - Canada.ca [canada.ca]
- 7. Absolute configuration and biological activity of viminol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prohibited medicines and substances [abf.gov.au]
- 9. Scheduling basics of medicines and chemicals in Australia | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 10. tga.gov.au [tga.gov.au]
- 11. Drug Scheduling [dea.gov]
- 12. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. admescope.com [admescope.com]
- 19. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A rabbit tooth-pulp assay to determine ED50 values and duration of action of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hot plate test - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. researchgate.net [researchgate.net]
- 25. Morphine analgesia and tolerance in the tail-flick and formalin tests: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. An innovative cold tail-flick test: the cold ethanol tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. meliordiscovery.com [meliordiscovery.com]
- 28. Tail flick test - Wikipedia [en.wikipedia.org]
- 29. taylorandfrancis.com [taylorandfrancis.com]
- 30. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 31. rjptsimlab.com [rjptsimlab.com]
- 32. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of 2F-Viminol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2F-Viminol is a pyrrole-derived opioid analgesic that emerged from research conducted by the Italian pharmaceutical company Zambon in the 1960s. As a derivative of the parent compound viminol (B1683830), this compound was found to be approximately twice as potent. Despite its early discovery, this compound has never been commercially marketed for medical use and has more recently been identified as a designer drug. This technical guide provides a comprehensive overview of the discovery, history, and available pharmacological data of this compound and its parent compound, viminol. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also incorporates information on viminol to provide a more complete understanding of this class of opioids. The guide includes detailed experimental protocols for relevant assays, structured data tables, and visualizations of key pathways and workflows.
Introduction and Historical Context
The development of viminol and its analogs, including this compound, originated from the Zambon pharmaceutical company's research programs in the 1960s aimed at discovering novel analgesic agents.[1] Viminol itself is a unique opioid, structurally distinct from the morphinan (B1239233) scaffold of classical opioids. It is a racemic mixture of six stereoisomers, with individual isomers possessing either agonist or antagonist properties at opioid receptors. This mixed pharmacological profile is believed to contribute to its lower dependence liability compared to full opioid agonists.
Later studies on viminol's structure-activity relationship revealed that substituting the chlorine atom on the benzyl (B1604629) ring with a fluorine atom, resulting in this compound, doubled the analgesic potency. However, for reasons that are not publicly documented, this compound did not proceed through clinical development for therapeutic use. In recent years, this compound has surfaced on the novel psychoactive substances (NPS) market, leading to its identification in forensic casework.[2]
Chemical Structure and Stereochemistry
The chemical structure of this compound is 1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol. The stereochemistry of the parent compound, viminol, has been extensively studied and is critical to its pharmacological activity. Viminol has three chiral centers, leading to the possibility of eight stereoisomers; however, due to the presence of two identical sec-butyl groups, only six stereoisomers exist.
The absolute configuration of the stereoisomers of viminol dictates their function as either opioid receptor agonists or antagonists. The (1'S, 2R, 2'R)-disec-butyl isomer is a potent μ-opioid full agonist, while the (1'S, 2S, 2'S)-disec-butyl isomer acts as an antagonist. It is presumed that the stereoisomers of this compound would exhibit a similar structure-activity relationship.
Quantitative Pharmacological Data
Table 1: Opioid Receptor Binding Affinities (Ki) of Viminol Stereoisomers and Reference Opioids
| Compound | Receptor Subtype | Ki (nM) | Species | Reference |
| Viminol (R2 Isomer - Agonist) | μ-opioid | Data not available | ||
| Viminol (S2 Isomer - Antagonist) | μ-opioid | Data not available | ||
| Morphine | μ-opioid | 1.0 - 10.0 | Rat | |
| Naloxone | μ-opioid | 1.0 - 5.0 | Rat |
Note: Specific Ki values for the individual stereoisomers of viminol are not well-documented in publicly available literature.
Table 2: In Vitro Functional Activity of Viminol Stereoisomers and Reference Opioids
| Compound | Assay | Parameter | Value | Species/Cell Line | Reference |
| Viminol (R2 Isomer - Agonist) | GTPγS Binding | EC50 | Data not available | ||
| GTPγS Binding | Emax | Data not available | |||
| Morphine | GTPγS Binding | EC50 | ~50 nM | CHO-hMOR | |
| GTPγS Binding | Emax | ~60% (relative to DAMGO) | CHO-hMOR | ||
| DAMGO | GTPγS Binding | EC50 | ~20 nM | CHO-hMOR | |
| GTPγS Binding | Emax | 100% | CHO-hMOR |
Table 3: In Vivo Analgesic Potency of Viminol and Reference Opioids
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Viminol (racemic) | Mouse Hot Plate | s.c. | ~5.0 | |
| Morphine | Mouse Hot Plate | s.c. | ~1.5 | |
| Codeine | Mouse Hot Plate | s.c. | ~10.0 |
Note: The potency of this compound is reported to be approximately twice that of viminol.
Experimental Protocols
Detailed experimental protocols for the synthesis and comprehensive pharmacological profiling of this compound are not publicly available. However, this section provides detailed methodologies for key experiments relevant to its study, based on established procedures for opioid research and the available information on this compound's metabolism.
Synthesis of Viminol Analogs (General Approach)
While a specific protocol for this compound is not available, the synthesis of viminol analogs generally follows a multi-step process. The synthesis of the stereoisomers of viminol has been described in the literature, providing a basis for the synthesis of this compound.
General Synthetic Scheme:
-
Synthesis of the Pyrrole (B145914) Moiety: The synthesis typically starts with the formation of a substituted pyrrole ring.
-
Introduction of the Side Chain: An amino alcohol side chain is then attached to the pyrrole ring. This step is crucial for establishing the desired stereochemistry.
-
N-Alkylation: The final step involves the N-alkylation of the pyrrole nitrogen with the appropriate benzyl halide (in the case of this compound, 2-fluorobenzyl chloride or bromide).
A detailed, step-by-step synthetic protocol for this compound is not available in the public domain.
In Vitro Metabolism of this compound[2]
This protocol is based on a published study on the metabolic profile of this compound.[2]
Objective: To identify the major metabolites of this compound using human liver microsomes (HLMs).
Materials:
-
This compound standard
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-QTOF-MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLMs, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound to the mixture to initiate the metabolic reaction. The final concentration of this compound should be empirically determined.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-QTOF-MS.
-
Metabolite Identification: Analyze the acquired data using appropriate software to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns. The study identified seven metabolites, including N-dealkylated and hydroxylated species.[2]
Opioid Receptor Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for μ-opioid receptors)
-
Unlabeled test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (General Protocol)
Objective: To determine the in vitro functional potency (EC50) and efficacy (Emax) of a test compound as an agonist at a G-protein coupled receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
[³⁵S]GTPγS
-
GDP
-
Test compound
-
Assay buffer
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.
Hot-Plate Test for Analgesia (General Protocol)
Objective: To assess the in vivo analgesic potency (ED50) of a test compound.
Materials:
-
Hot-plate apparatus
-
Test animals (e.g., mice or rats)
-
Test compound, vehicle control, and positive control (e.g., morphine)
Procedure:
-
Acclimation: Acclimate the animals to the testing room and handling procedures.
-
Baseline Latency: Determine the baseline latency for each animal to respond to the thermal stimulus (e.g., licking a paw or jumping) on the hot plate, which is typically maintained at a constant temperature (e.g., 55°C). A cut-off time is used to prevent tissue damage.
-
Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Latency: At various time points after administration, re-measure the response latency on the hot plate.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point. Construct a dose-response curve to determine the ED50 value.
Visualizations
Signaling Pathway
Caption: Mu-opioid receptor signaling pathway activated by an agonist like this compound.
Experimental Workflow
Caption: General experimental workflow for the pharmacological evaluation of this compound.
Logical Relationship of Viminol Stereoisomers
Caption: Logical relationship of viminol stereoisomers at the μ-opioid receptor.
Conclusion
This compound represents an interesting chapter in the history of opioid research, highlighting the early exploration of non-morphinan scaffolds for analgesia. While its development was not pursued for clinical applications, its recent emergence as a designer drug underscores the need for a comprehensive understanding of its pharmacology. This technical guide consolidates the available historical and scientific information on this compound and its parent compound, viminol. The provided experimental protocols and comparative data tables offer a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development who may encounter or wish to study this compound. Further research is warranted to fully characterize the quantitative pharmacology and safety profile of this compound.
References
Methodological & Application
Application Note: Quantification of 2F-Viminol in Whole Blood by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2F-Viminol in human whole blood. This compound is a novel synthetic opioid, and monitoring its presence in biological matrices is crucial for forensic toxicology and clinical research. The described method utilizes a simple protein precipitation for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method provides the necessary framework for researchers to develop and validate a robust assay for this compound quantification in whole blood.
Introduction
This compound is a synthetic opioid that has emerged in the recreational drug market.[1] Structurally related to viminol (B1683830), it is reported to have potent analgesic effects.[2] Due to its potential for abuse and adverse health effects, sensitive and specific analytical methods are required for its detection and quantification in biological samples. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the analysis of drugs of abuse in complex matrices like whole blood. This document provides a detailed protocol for a proposed LC-MS/MS method for this compound quantification, based on established methods for similar compounds and available literature on this compound metabolism.[1][3][4][5][6][7][8][9]
Experimental
Sample Preparation
A simple protein precipitation procedure is employed for the extraction of this compound from whole blood.
Reagents:
-
Methanol, LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Internal Standard (IS) solution (e.g., a deuterated analog of this compound or a structurally similar opioid not expected in the samples)
Protocol:
-
Pipette 100 µL of whole blood into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the sample for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.[3][6][9]
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water[3] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[3] |
| Flow Rate | 0.3 mL/min[3] |
| Injection Volume | 5 µL[3] |
| Column Temperature | 40°C[3] |
| Gradient | See table below |
Gradient Elution:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| Capillary Voltage | 3.5 kV[3] |
| Source Temperature | 120°C[3] |
| Desolvation Temperature | 350°C[3] |
| Cone Gas Flow | 50 L/hr[3] |
| Desolvation Gas Flow | 800 L/hr[3] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: Note: Specific MRM transitions for this compound and a suitable internal standard need to be optimized by infusing the pure compounds into the mass spectrometer. Precursor and product ions would be determined based on the compound's structure and fragmentation pattern.
Method Validation Parameters (Proposed)
The following table summarizes the proposed performance characteristics for a validated method. These values are based on typical performance for LC-MS/MS assays of opioids in whole blood and should be confirmed during method validation.[4][5][6][9]
| Parameter | Target Value |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | 80 - 120% |
| Matrix Effect | < 20% |
Metabolism of this compound
Understanding the metabolism of this compound is important for interpreting toxicological results. In vitro studies using human liver microsomes have shown that the primary metabolic pathways for this compound are N-dealkylation and hydroxylation.[1][10] These reactions can occur individually or in combination, leading to various metabolites.[1][3][10]
Conclusion
The described LC-MS/MS method provides a starting point for the sensitive and selective quantification of this compound in whole blood. The simple sample preparation and robust chromatographic conditions make it suitable for implementation in forensic and research laboratories. Full method validation must be performed according to established guidelines to ensure the accuracy and reliability of the results.
References
- 1. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discriminative stimulus properties of the R2 isomer of viminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. cfsre.org [cfsre.org]
Application Note: Analysis of 2F-Viminol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed methodology for the identification and quantification of 2F-Viminol, a novel synthetic opioid, in biological and seized material samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of published GC-MS specific methods for this compound, this protocol is based on established analytical principles for opioids and related substances, supplemented with data from existing research on this compound utilizing liquid chromatography-mass spectrometry. The described methods cover sample preparation, instrumental analysis, and data processing, providing a framework for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel synthetic opioid (NSO) that has emerged in the forensic landscape.[1] It is a structural analog of viminol, a µ-opioid full agonist, with a fluorine atom replacing the chlorine atom.[2] The increased lipophilicity and stability of the C-F bond may influence its pharmacokinetic and toxicological profile.[2] As with many NSOs, validated analytical methods are crucial for its detection in forensic casework and for research into its metabolism and pharmacology. While metabolic studies have been conducted using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), this document outlines a proposed GC-MS method, a widely accessible and robust technique for the analysis of volatile and semi-volatile compounds.[1][2]
Chemical Structure
This compound
-
Chemical Formula: C₂₁H₃₁FN₂O
-
Molecular Weight: 362.5 g/mol
-
Structure: (A 2D structure image would be placed here in a full application note)
Proposed Experimental Protocols
Sample Preparation: Biological Samples (e.g., Blood, Urine)
This protocol is adapted from methodologies used for other opioids in biological matrices and the sample preparation outlined for this compound in metabolic studies.[1][3]
Materials:
-
Blank biological matrix (blood, urine)
-
This compound reference standard
-
Internal standard (e.g., Diazepam-d5, Methadone-d3) working solution
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724), HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), HPLC grade
-
Ethyl acetate (B1210297)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
Procedure:
-
Sample Fortification: To 1 mL of the biological sample, add the internal standard and, for calibration and quality control samples, the appropriate volume of this compound standard solution.
-
Protein Precipitation (for blood/plasma): Add 2 mL of ice-cold acetonitrile to the sample. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to a clean tube.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water and 3 mL of phosphate buffer (pH 7.4).
-
Load the supernatant (or urine sample diluted with buffer) onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 3 mL of a mixture of ethyl acetate and ammonium hydroxide (98:2 v/v).
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.
-
Analysis: After cooling, the sample is ready for GC-MS injection.
Sample Preparation: Seized Materials (e.g., Powders)
-
Accurately weigh approximately 10 mg of the homogenized powder.
-
Dissolve in 10 mL of methanol.
-
Vortex and sonicate for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Dilute an aliquot of the supernatant with methanol to a final concentration of approximately 100 µg/mL.
-
If necessary for improved peak shape and thermal stability, an aliquot can be evaporated and derivatized as described above.
GC-MS Instrumental Parameters
The following are proposed starting parameters and should be optimized for the specific instrument in use.
| Parameter | Proposed Value |
| Gas Chromatograph | |
| Column | Capillary column (e.g., HP-5MS, DB-5MS; 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 150°C, hold for 1 minRamp: 15°C/min to 310°CHold: 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) |
| SIM Ions (Proposed) | To be determined from the mass spectrum of the derivatized this compound standard. |
Data Analysis and Quantification
-
Identification: The identification of this compound (and its TMS derivative) will be based on the retention time and the comparison of the acquired mass spectrum with a reference spectrum.
-
Quantification: For quantitative analysis, a calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression analysis should be applied.
Expected Mass Spectrum
Method Validation
For routine use, the proposed method should be fully validated according to established guidelines (e.g., ICH, FDA).[4][5] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
Visualizations
Caption: Proposed workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive, albeit proposed, GC-MS method for the analysis of this compound. The protocol for sample preparation, instrumental parameters, and data analysis is based on established practices for similar compounds. It is imperative that this method undergoes a thorough in-house validation to ensure its suitability for the intended application. This framework serves as a valuable starting point for forensic laboratories, research institutions, and pharmaceutical development professionals working with this novel synthetic opioid.
References
Application Notes and Protocols for the Chiral Separation of 2F-Viminol Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
2F-Viminol is a synthetic opioid analgesic derived from the parent compound viminol. As a chiral molecule, this compound exists as a mixture of stereoisomers. The pharmacological and toxicological profiles of these enantiomers can differ significantly, making their separation and individual characterization crucial for drug development, quality control, and forensic analysis. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely adopted technique for the enantioselective separation of chiral compounds.
This document provides a detailed protocol and application notes for the development of a robust HPLC method for the chiral separation of this compound enantiomers. The proposed method is based on established principles for the separation of amino alcohols and other basic chiral drugs.
Recommended HPLC Method for Chiral Separation of this compound
The following method provides a starting point for the enantioselective separation of this compound. Optimization may be required based on the specific HPLC system and enantiomeric composition of the sample.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA), HPLC grade
-
This compound reference standard (racemic mixture)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Experimental Protocol
1. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and Isopropanol in a ratio of 90:10 (v/v).
-
Add Diethylamine (DEA) to the mobile phase mixture to a final concentration of 0.1% (v/v). For example, to prepare 1 L of mobile phase, mix 900 mL of n-Hexane, 100 mL of Isopropanol, and 1 mL of DEA.
-
Degas the mobile phase using sonication or vacuum filtration before use.
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 20 minutes (or until both enantiomers have eluted)
4. Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the retention time (t_R), resolution (R_s), selectivity (α), and capacity factor (k') for each enantiomer.
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers under the recommended HPLC conditions. These values are representative and may vary slightly depending on the specific instrumentation and experimental conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) (min) | ~ 10.5 | ~ 12.8 |
| Capacity Factor (k') | ~ 3.2 | ~ 4.1 |
| Selectivity (α) | \multicolumn{2}{c | }{~ 1.28} |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
Note: The elution order of the enantiomers has not been determined and would require further characterization.
Method Development and Optimization
For challenging separations or to improve performance, the following parameters can be adjusted:
-
Mobile Phase Composition: The ratio of n-Hexane to Isopropanol can be varied (e.g., 95:5 to 80:20). A lower percentage of alcohol will generally increase retention times and may improve resolution.
-
Alcohol Modifier: Ethanol can be used as an alternative to Isopropanol. It is a more polar modifier and may provide different selectivity.
-
Basic Additive Concentration: The concentration of DEA can be adjusted (e.g., 0.05% to 0.2%) to optimize peak shape.
-
Flow Rate: A lower flow rate (e.g., 0.8 mL/min) can sometimes improve resolution, at the cost of a longer run time.
-
Column Temperature: Varying the column temperature (e.g., 20 °C to 40 °C) can affect selectivity and resolution.
Mandatory Visualizations
Caption: Experimental workflow for the chiral HPLC separation of this compound.
Application Notes and Protocols for the Stereoselective Synthesis of 2F-Viminol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 2F-Viminol isomers. This compound, a fluorinated analog of the opioid analgesic Viminol, possesses multiple chiral centers, making stereocontrolled synthesis crucial for the targeted development of its pharmacologically active isomers. This guide outlines a strategic synthetic pathway commencing with the preparation of a key α-bromo ketone intermediate, followed by an enantioselective reduction using the Corey-Bakshi-Shibata (CBS) method to establish the desired stereochemistry at the hydroxyl-bearing carbon. Subsequent diastereoselective substitution with di-sec-butylamine (B1584033) yields the this compound diastereomers. Detailed protocols for chiral High-Performance Liquid Chromatography (HPLC) separation of the resulting isomers and Nuclear Magnetic Resonance (NMR) analysis for the determination of enantiomeric excess are also provided. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound is a novel synthetic opioid that is an analog of Viminol. Viminol itself is known to be a racemic mixture of six stereoisomers, with its analgesic properties primarily attributed to the R2 isomer.[1] The pharmacological activity of these isomers is highly dependent on their stereochemistry, with some acting as agonists and others as antagonists at opioid receptors.[2] Consequently, the ability to synthesize stereochemically pure isomers of this compound is of significant interest for pharmacological evaluation and drug development.
This document presents a comprehensive approach to the stereoselective synthesis of this compound isomers, focusing on established and reliable chemical transformations. The key strategic steps involve the enantioselective reduction of a prochiral ketone and the subsequent diastereoselective introduction of the amino group.
Synthetic Strategy Overview
The proposed stereoselective synthesis of this compound isomers is outlined below. The strategy hinges on the early introduction of a key chiral center via an asymmetric reduction, followed by the installation of the di-sec-butylamino group, which introduces further stereocenters.
Caption: Overall synthetic strategy for this compound isomers.
Experimental Protocols
Part 1: Synthesis of the α-Bromo Ketone Precursor
Protocol 1.1: N-Alkylation of 2-Acetyl-1H-pyrrole
-
To a solution of 2-acetyl-1H-pyrrole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-(bromomethyl)-2-fluorobenzene (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-(1-(2-fluorobenzyl)-1H-pyrrol-2-yl)ethan-1-one.
Protocol 1.2: Bromination of the Ketone
-
Dissolve 1-(1-(2-fluorobenzyl)-1H-pyrrol-2-yl)ethan-1-one (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add copper(II) bromide (2.2 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-1-(1-(2-fluorobenzyl)-1H-pyrrol-2-yl)ethan-1-one.
Part 2: Enantioselective Reduction of the α-Bromo Ketone
Protocol 2.1: Corey-Bakshi-Shibata (CBS) Reduction
This protocol is adapted from the well-established CBS reduction of α-halo ketones.[3]
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
-
Cool the solution to -20 °C.
-
Slowly add borane-dimethyl sulfide (B99878) complex (1.0 eq) to the catalyst solution and stir for 15 minutes.
-
In a separate flask, dissolve 2-bromo-1-(1-(2-fluorobenzyl)-1H-pyrrol-2-yl)ethan-1-one (1.0 eq) in anhydrous THF and cool to -20 °C.
-
Add the ketone solution to the catalyst mixture via cannula.
-
Stir the reaction at -20 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (S)-2-bromo-1-(1-(2-fluorobenzyl)-1H-pyrrol-2-yl)ethan-1-ol.
Part 3: Diastereoselective Substitution and Separation
Protocol 3.1: Substitution with di-sec-butylamine
-
Dissolve (S)-2-bromo-1-(1-(2-fluorobenzyl)-1H-pyrrol-2-yl)ethan-1-ol (1.0 eq) in acetonitrile.
-
Add di-sec-butylamine (3.0 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux for 24-48 hours, monitoring by TLC.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude mixture of this compound diastereomers.
Protocol 3.2: Chiral HPLC Separation of Diastereomers
The separation of the diastereomeric mixture of this compound can be achieved using chiral HPLC. The following protocol provides a starting point for method development.
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® IA or Chiralcel® OD-H is recommended.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
-
Flow Rate: Typically 0.5-1.0 mL/min for an analytical column.
-
Detection: UV detection at a wavelength where the pyrrole (B145914) chromophore absorbs (e.g., ~254 nm).
-
Optimization: The separation can be optimized by adjusting the ratio of hexane (B92381) to the alcohol modifier and the concentration of the amine additive.
Protocol 3.3: Determination of Enantiomeric Excess (ee) by NMR Spectroscopy
The enantiomeric excess of the chiral bromo-alcohol can be determined by NMR spectroscopy using a chiral derivatizing agent such as Mosher's acid ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid).
-
To a solution of the chiral alcohol (1.0 eq) in a suitable deuterated solvent (e.g., CDCl3), add a chiral derivatizing agent (e.g., Mosher's acid chloride, 1.2 eq) and a catalytic amount of a base (e.g., pyridine).
-
After the reaction is complete, acquire a high-resolution 1H or 19F NMR spectrum.
-
The signals corresponding to the two diastereomeric esters will be resolved. The enantiomeric excess can be calculated by integrating the signals for each diastereomer.[4][5]
Data Presentation
The following tables provide representative quantitative data for the key stereoselective reactions based on analogous transformations reported in the literature. This data can be used as a benchmark for the synthesis of this compound isomers.
Table 1: Enantioselective Reduction of α-Bromo Ketones using CBS Catalysts
| Entry | Substrate | Catalyst | Reductant | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Bromoacetophenone | (R)-Me-CBS | BH3·SMe2 | -20 | 2 | 95 | >98 |
| 2 | 2-Chloroacetophenone | (R)-Me-CBS | BH3·SMe2 | -20 | 3 | 92 | 97 |
| 3 | 2-Bromo-1-(naphthalen-2-yl)ethanone | (S)-Me-CBS | Catecholborane | -78 | 24 | 89 | 91 |
Table 2: Chiral HPLC Separation of Amino Alcohol Diastereomers
| Entry | Compound Type | Chiral Stationary Phase | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Resolution (Rs) |
| 1 | Phenylglycinol derivative | Chiralcel® OD-H | n-Hexane/Isopropanol/DEA (90:10:0.1) | 1.0 | 2.5 |
| 2 | Propranolol derivative | Chiralpak® AD | n-Hexane/Ethanol/DEA (80:20:0.1) | 0.8 | 3.1 |
| 3 | Ephedrine derivative | Chiralpak® IA | n-Hexane/Isopropanol (85:15) | 1.0 | 2.8 |
Visualizations
Signaling Pathway: Asymmetric Induction in CBS Reduction
The enantioselectivity of the CBS reduction is achieved through the formation of a chiral complex between the oxazaborolidine catalyst, the borane (B79455) reducing agent, and the ketone substrate.
Caption: Mechanism of enantioselective CBS reduction.
Experimental Workflow: Synthesis and Analysis
The overall workflow from the starting materials to the isolated and characterized this compound isomers is depicted below.
Caption: Workflow for synthesis and analysis of this compound.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the stereoselective synthesis of this compound isomers. By employing an enantioselective CBS reduction as the key stereochemistry-determining step, followed by diastereoselective amination and chiral HPLC separation, researchers can access individual stereoisomers of this compound for detailed pharmacological investigation. The provided experimental procedures and representative data will serve as a valuable resource for scientists in the fields of medicinal chemistry and drug development.
References
Application Notes and Protocols for 2F-Viminol in Rodent Models of Nociception
For Researchers, Scientists, and Drug Development Professionals
Introduction
2F-Viminol is a pyrrole-derived opioid analgesic that is structurally related to its parent compound, viminol (B1683830).[1] It is reported to be approximately twice as potent as viminol.[2] Like viminol, this compound is a racemic mixture of stereoisomers, with its analgesic effects likely attributed to the agonistic activity of one or more of these isomers at the µ-opioid receptor.[2][3] Viminol itself has a complex pharmacology, with certain isomers acting as full µ-opioid agonists and others as antagonists, resulting in a mixed agonist-antagonist profile for the racemic mixture.[2][4] This unique characteristic may offer a distinct therapeutic window and side-effect profile compared to traditional opioid analgesics.
Mechanism of Action and Signaling Pathway
This compound, like its parent compound, is presumed to exert its analgesic effects primarily through agonism at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of this compound's active isomer(s) to the MOR is expected to initiate a downstream signaling cascade that leads to a reduction in nociceptive signal transmission. This includes:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels (VGCCs) result in neuronal hyperpolarization and reduced neurotransmitter release from nociceptive neurons.
This cascade ultimately dampens the transmission of pain signals from the periphery to the central nervous system.
Experimental Protocols
The following are detailed protocols for assessing the antinociceptive effects of this compound in rodent models. It is recommended to conduct these studies in a blinded and randomized manner to minimize experimental bias.
Hot-Plate Test
This method assesses the response to a thermal stimulus and is useful for evaluating centrally acting analgesics.
Materials:
-
Hot-plate apparatus with precise temperature control
-
Plexiglas cylinder to confine the animal on the hot surface
-
Timer
-
Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)
-
This compound
-
Vehicle control (e.g., saline, DMSO, or as appropriate for drug solubility)
-
Positive control (e.g., morphine)
-
Administration supplies (syringes, needles for desired route of administration, e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.))
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Apparatus Setup: Set the hot-plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Baseline Latency: Gently place each animal on the hot plate within the Plexiglas cylinder and start the timer. Record the time it takes for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage. Animals with a baseline latency outside a predetermined range (e.g., 5-15 seconds) may be excluded.
-
Drug Administration: Administer this compound at various doses, the vehicle, or the positive control via the chosen route.
-
Post-treatment Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the reaction latency.
-
Data Analysis: The analgesic effect is quantified as the percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Tail-Flick Test
This test measures the latency of a spinal reflex to a thermal stimulus, primarily assessing spinal analgesia.
Materials:
-
Tail-flick apparatus (radiant heat source)
-
Animal restrainer
-
Timer
-
Male or female mice or rats
-
This compound, vehicle, and positive control
-
Administration supplies
Procedure:
-
Acclimatization: Acclimatize animals to the testing environment and the restrainer.
-
Baseline Latency: Gently place the animal in the restrainer. Position the tail over the radiant heat source. Activate the heat source and the timer. The timer automatically stops when the animal flicks its tail. A cut-off time (e.g., 10-12 seconds) is essential to prevent tissue damage.
-
Drug Administration: Administer the test compounds as described for the hot-plate test.
-
Post-treatment Testing: Measure the tail-flick latency at various time points after administration.
-
Data Analysis: Calculate the %MPE as described for the hot-plate test.
Acetic Acid-Induced Writhing Test
This is a model of visceral pain that is sensitive to peripheral and central analgesics.
Materials:
-
Observation chambers
-
0.6% acetic acid solution
-
Timer
-
Male or female mice
-
This compound, vehicle, and positive control
-
Administration supplies
Procedure:
-
Acclimatization: Acclimatize the mice to the observation chambers.
-
Drug Administration: Administer this compound, vehicle, or a reference drug.
-
Induction of Writhing: After a suitable absorption period (e.g., 30 minutes for i.p. administration), inject 0.6% acetic acid intraperitoneally (e.g., 10 ml/kg).
-
Observation: Immediately after the acetic acid injection, place the animal in the observation chamber and start the timer. Count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 20 minutes), typically starting 5 minutes after the acetic acid injection.
-
Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing compared to the vehicle-treated group: % Inhibition = [1 - (Mean writhes in drug group / Mean writhes in vehicle group)] x 100. The ED₅₀ is the dose that produces a 50% inhibition of writhing.
Data Presentation
The following tables summarize the expected, though not experimentally confirmed, potency of this compound in comparison to reference opioids. The values for this compound are extrapolated based on the assertion that it is twice as potent as viminol, for which limited historical data exists. These tables are for comparative purposes and should be used as a general guideline for dose-finding studies.
Table 1: Estimated Antinociceptive Potency (ED₅₀) of this compound and Reference Opioids in Rodent Models
| Compound | Hot-Plate Test (Mouse, i.p.) ED₅₀ (mg/kg) | Tail-Flick Test (Mouse, i.p.) ED₅₀ (mg/kg) | Acetic Acid Writhing (Mouse, i.p.) ED₅₀ (mg/kg) |
| This compound | To be determined (Est. 2.5 - 7.5) | To be determined (Est. 2.5 - 7.5) | To be determined (Est. 1 - 5) |
| Viminol | ~5 - 15 | ~5 - 15 | ~2 - 10 |
| Morphine | ~5 - 10 | ~3 - 6 | ~0.5 - 1 |
| Codeine | ~20 - 40 | ~15 - 30 | ~10 - 20 |
Disclaimer: The ED₅₀ values for this compound are hypothetical estimations based on its reported potency relative to viminol and are not derived from direct experimental data. Actual values must be determined empirically.
Table 2: Opioid Receptor Binding Affinity (Ki, nM) of Reference Ligands
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| This compound | Data not available | Data not available | Data not available |
| Viminol (R2) | Data not available | Data not available | Data not available |
| Morphine | ~1 - 4 | >1000 | ~30 - 100 |
| DAMGO | ~1 - 2 | >1000 | >1000 |
| Naloxone | ~1 - 2 | ~20 - 50 | ~10 - 30 |
Note: Binding affinities are highly dependent on the specific assay conditions and tissue/cell preparations used.
The protocols and information provided herein offer a comprehensive guide for the initial in vivo characterization of this compound's antinociceptive properties. Given the limited publicly available data on this compound, it is imperative that researchers conduct thorough dose-response studies to establish its potency and efficacy in these rodent models. Such studies are crucial for understanding the therapeutic potential and pharmacological profile of this novel opioid analgesic.
References
Application Notes and Protocols for the Behavioral Pharmacology of 2F-Viminol
Disclaimer: Publicly available scientific literature on the behavioral pharmacology of 2F-Viminol is extremely limited. These application notes and protocols are primarily based on studies of its parent compound, Viminol (B1683830). Researchers should adapt these methodologies with caution and conduct initial dose-finding studies for this compound. This compound is reported to be approximately twice as potent as Viminol.[1]
Introduction
This compound is a synthetic opioid and a derivative of Viminol, a centrally acting analgesic.[1] Like its parent compound, this compound is expected to interact with the endogenous opioid system, primarily the mu (µ)-opioid receptors, to produce its analgesic and other behavioral effects. Viminol is a racemic mixture of six stereoisomers, with the 1S-(R,R)-disecbutyl isomer acting as a potent µ-opioid receptor agonist, while the 1S-(S,S)-disecbutyl isomer has antagonistic properties.[2] This results in a mixed agonist-antagonist profile for the racemic mixture.[2] The R2 isomer of Viminol is primarily responsible for its analgesic effects.[3]
These notes provide an overview of the anticipated behavioral pharmacology of this compound based on data from Viminol and outline protocols for its preclinical assessment in rodent models.
Mechanism of Action and Signaling Pathway
This compound, like Viminol, is presumed to exert its effects as an agonist at µ-opioid receptors.[3] Activation of these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade, leading to the inhibition of adenylyl cyclase, reduced intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[3] This results in neuronal hyperpolarization and reduced neurotransmitter release, ultimately inhibiting the transmission of nociceptive signals.
Mu-Opioid Receptor Signaling Pathway for Analgesia.
Quantitative Data from Viminol Studies
The following tables summarize quantitative data from behavioral studies conducted on Viminol in rodents. These data can serve as a reference for designing studies on this compound, keeping in mind the latter's potentially higher potency.
Table 1: Analgesic Effects of Viminol in Rodents
| Animal Model | Assay | Route of Administration | Agonist Isomer | Effective Dose Range | Observed Effects |
| Rat | Hot Plate | Not Specified | R2 Isomer | Not Specified | Increased latency to thermal stimulus.[3] |
| Mouse | Tail Flick | Not Specified | R2 Isomer | Not Specified | Increased latency to thermal stimulus.[4] |
| Mouse | Acetic Acid-Induced Writhing | Not Specified | Racemic Mixture | Not Specified | Reduction in writhing behavior.[3] |
Table 2: Discriminative Stimulus Effects of Viminol's R2 Isomer in Rats
| Training Drug | Test Drug | Dose of Test Drug | Percent of Animals Responding to Training Drug Lever | Reference |
| Morphine (3 mg/kg) | R2 Isomer of Viminol | 0.625 mg/kg | 0% | [1] |
| Morphine (3 mg/kg) | R2 Isomer of Viminol | 1.25 mg/kg | 50% | [1] |
| Morphine (3 mg/kg) | R2 Isomer of Viminol | 2.5 mg/kg | 100% | [1] |
Experimental Protocols
The following are detailed protocols for key behavioral assays to characterize the pharmacological effects of this compound.
Hot Plate Test for Analgesia
This protocol assesses the central analgesic effects of a compound by measuring the latency of a thermal nociceptive response.
Workflow for the Hot Plate Test.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Plexiglas cylinder to confine the animal.
-
Test animals (e.g., male Sprague-Dawley rats, 200-250 g).
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Apparatus Setup: Set the hot plate surface to a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Latency:
-
Place the animal on the hot plate within the Plexiglas cylinder.
-
Start a timer and observe for nociceptive responses (e.g., paw licking, jumping).
-
Record the latency to the first response.
-
Implement a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.
-
Remove animals that do not respond within the cut-off time.
-
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Treatment Testing: At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) after administration, place the animal back on the hot plate and measure the reaction latency.
-
Data Analysis: Calculate the analgesic effect as the percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Drug Discrimination Assay
This assay evaluates the subjective effects of a drug by training animals to discriminate between the test drug and a vehicle.
Workflow for the Drug Discrimination Assay.
Materials:
-
Operant conditioning chambers with two levers and a food reward dispenser.
-
Test animals (e.g., male Sprague-Dawley rats).
-
Training drug (e.g., Morphine sulfate).
-
This compound solution and vehicle (saline).
-
Food pellets for reinforcement.
Procedure:
-
Training:
-
Train rats to press a lever for a food reward on a fixed-ratio schedule.
-
Initiate discrimination training by administering either morphine (e.g., 3 mg/kg, i.p.) or saline 15 minutes before the session.
-
Reinforce responses on one lever following morphine administration and on the other lever following saline administration.
-
Alternate morphine and saline sessions daily.
-
-
Testing:
-
Once stable discrimination is achieved (e.g., >80% of responses on the correct lever before the first reinforcer), begin test sessions.
-
Administer a dose of this compound or vehicle before the session.
-
Allow the animal to respond on either lever, but no reinforcement is delivered.
-
Record the number of responses on each lever.
-
-
Data Analysis:
-
Calculate the percentage of responses on the morphine-appropriate lever.
-
Full generalization is considered to have occurred if the percentage of responses on the morphine-appropriate lever is ≥80%.
-
Partial generalization is between 20% and 80%.
-
No generalization (saline-appropriate responding) is <20%.
-
Locomotor Activity Assessment
This assay measures the effects of a compound on spontaneous locomotor activity, which can indicate stimulant or sedative properties.
Workflow for Locomotor Activity Assessment.
Materials:
-
Locomotor activity chambers equipped with infrared beams.
-
Test animals (e.g., male C57BL/6 mice).
-
This compound solution and vehicle control.
Procedure:
-
Acclimatization: Habituate the animals to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle.
-
Testing: Immediately after injection, place the animal in the center of the locomotor activity chamber.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes) in defined time bins (e.g., 5 minutes).
-
Data Analysis: Analyze the data to determine the time course and dose-dependent effects of this compound on locomotor activity compared to the vehicle control group.
Note: These protocols provide a starting point for the behavioral pharmacological investigation of this compound. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. Given the limited data on this compound, it is crucial to perform dose-escalation studies to determine appropriate and safe dose ranges for each behavioral assay.
References
Application Note: In Vivo Microdialysis for the Quantitative Assessment of 2F-Viminol in Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
2F-Viminol is a novel synthetic opioid that has emerged as a compound of interest in neuroscience and pharmacology.[1] As a pyrrole-derived opioid analgesic, its mechanism of action and effects on the central nervous system are of significant interest.[1] Understanding the pharmacokinetics of this compound within specific brain regions is crucial for elucidating its therapeutic potential, abuse liability, and overall neuropharmacological profile.
In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid (ECF) in discrete brain regions of awake and freely moving animals. This method allows for the determination of unbound drug concentrations at the site of action, providing critical data for pharmacokinetic and pharmacodynamic modeling. When coupled with a sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), in vivo microdialysis offers a robust platform for quantifying neurotransmitters, metabolites, and exogenous compounds like this compound.[2][3]
This application note provides a detailed protocol for conducting in vivo microdialysis experiments to measure this compound concentrations in the brain tissue of a rodent model.
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride
-
Artificial cerebrospinal fluid (aCSF)
-
Urethane (B1682113) or isoflurane (B1672236) for anesthesia
-
Sterile saline
-
Dental cement
-
Internal Standard (IS) for LC-MS/MS (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Equipment
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 20 kDa molecular weight cut-off)
-
Guide cannulae
-
Syringe pump
-
Fraction collector
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Surgical tools
Animal Model
-
Male Sprague-Dawley rats (250-300 g) are a suitable model. Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures should be approved by the local Institutional Animal Care and Use Committee (IACUC).
Surgical Procedure
-
Anesthetize the rat with urethane (1.5 g/kg, i.p.) or isoflurane and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., striatum, nucleus accumbens, or prefrontal cortex) based on coordinates from a rat brain atlas.
-
Implant a guide cannula just above the target region and secure it to the skull with dental cement.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Allow the animal to recover for at least 48 hours before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min.
-
Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.
-
Administer this compound at the desired dose and route (e.g., 1 mg/kg, subcutaneous).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small volume of antioxidant solution if necessary.
-
Store the collected samples at -80°C until LC-MS/MS analysis.
Analytical Method: LC-MS/MS
-
Sample Preparation: Thaw the dialysate samples and add an internal standard.
-
Chromatographic Separation:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of small molecules.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. Based on the molecular weight of this compound (346.49 g/mol ), the protonated molecule [M+H]+ would be at m/z 347.5. Hypothetical transitions could be:
-
This compound: Q1: 347.5 -> Q3: [fragment ion 1], [fragment ion 2]
-
Internal Standard: Dependant on the chosen IS.
-
-
Optimize cone voltage and collision energy for each transition to maximize sensitivity.
-
Data Presentation
The following table summarizes hypothetical quantitative data for this compound concentrations in the brain ECF over time following a single subcutaneous injection.
| Time Point (minutes) | This compound Concentration (ng/mL) |
| 0 (Baseline) | < LLOQ* |
| 20 | 15.2 ± 2.1 |
| 40 | 35.8 ± 4.5 |
| 60 | 52.1 ± 6.3 |
| 80 | 48.9 ± 5.9 |
| 100 | 36.7 ± 4.8 |
| 120 | 25.4 ± 3.2 |
| 180 | 10.1 ± 1.5 |
| 240 | 3.5 ± 0.8 |
*LLOQ: Lower Limit of Quantification
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis of this compound.
Opioid Receptor Signaling Pathway
Caption: Generalized G-protein coupled opioid receptor signaling pathway.
Discussion
This application note outlines a comprehensive protocol for the measurement of the novel synthetic opioid this compound in the brain extracellular fluid using in vivo microdialysis coupled with LC-MS/MS. The presented methodology provides a framework for researchers to investigate the pharmacokinetic profile of this compound in specific brain regions, which is essential for understanding its neuropharmacological effects.
The choice of a 20 kDa MWCO microdialysis probe is suitable for the molecular weight of this compound (346.49 g/mol ).[4] The perfusion of the probe with aCSF at a slow flow rate ensures efficient recovery of the analyte from the ECF. The use of a sensitive and selective LC-MS/MS method is critical for the accurate quantification of this compound, which is likely to be present at low concentrations in the brain.
The data obtained from these experiments can be used to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and the elimination half-life of this compound in the brain. This information is invaluable for correlating drug exposure with behavioral or neurochemical outcomes and for informing dose-response studies.
Furthermore, by understanding the concentration-time profile of this compound at its site of action, researchers can gain insights into its potential for tolerance and dependence, as well as its interactions with neurotransmitter systems. The generalized opioid receptor signaling pathway diagram illustrates the canonical downstream effects of opioid receptor activation, providing a basis for investigating the specific molecular mechanisms of this compound.[3][5][6]
Conclusion
The combination of in vivo microdialysis and LC-MS/MS provides a powerful and reliable method for the quantitative analysis of this compound in the brain tissue of preclinical models. The detailed protocols and methodologies presented in this application note offer a practical guide for researchers in the fields of pharmacology, toxicology, and neuroscience to advance our understanding of this novel synthetic opioid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C21H31FN2O | CID 57419227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Opioid Receptors: Overview [jove.com]
Application Note: Solid-Phase Extraction Protocol for 2F-Viminol from Urine
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the efficient isolation of 2F-Viminol and its metabolites from human urine samples. This compound is a novel synthetic opioid, and its detection in biological matrices is crucial for clinical and forensic toxicology. The described method is optimized for high recovery and analyte purity, making it suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic opioid structurally related to viminol. Like other novel psychoactive substances (NPS), its emergence presents a challenge for analytical laboratories. The metabolism of this compound primarily involves N-dealkylation and hydroxylation, leading to the formation of several metabolites that may also be present in urine.[1] Therefore, a reliable extraction method that can co-isolate the parent compound and its metabolites is essential for a comprehensive toxicological assessment. Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological samples like urine. This protocol leverages a mixed-mode cation exchange SPE sorbent, which is well-suited for the extraction of basic compounds like this compound, which has an estimated XLogP3 of 4.2, indicating its lipophilic nature.[2]
Experimental Protocol
This protocol is designed for the extraction of this compound and its metabolites from human urine prior to LC-MS/MS analysis.
Materials and Reagents:
-
This compound reference standard
-
Internal standard (e.g., this compound-d4 or a structurally similar deuterated opioid)
-
Mixed-mode Cation Exchange SPE cartridges (e.g., 3 mL, 60 mg)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) (ACS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
β-glucuronidase (from E. coli)
-
Centrifuge tubes (15 mL)
-
SPE vacuum manifold
-
Sample concentrator/evaporator
Sample Pre-treatment (Enzymatic Hydrolysis):
Many opioids and their metabolites are excreted in urine as glucuronide conjugates. An enzymatic hydrolysis step is recommended to cleave these conjugates and analyze the total (free and conjugated) drug concentration.
-
Pipette 1 mL of urine into a 15 mL centrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the mixture gently.
-
Incubate the sample at 60°C for 2 hours.
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitates.
-
Use the supernatant for the SPE procedure.
Solid-Phase Extraction Procedure:
-
Column Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge.
-
Pass 3 mL of 0.1 M phosphate buffer (pH 6.0) through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of a solution of 5% methanol in deionized water.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes in the SPE manifold.
-
Elute the analytes with 3 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Apply a gentle vacuum to allow the elution solvent to pass through the sorbent at a flow rate of approximately 1 mL/minute.
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Data Presentation
The following tables present representative quantitative data for the analysis of novel opioids in urine using SPE and LC-MS/MS. This data is based on published results for similar compounds and serves as a guideline for expected performance.[3][4]
Table 1: SPE Recovery and Matrix Effects
| Analyte | Average Recovery (%) | RSD (%) | Matrix Effect (%) |
| Novel Opioid Analog 1 | 92.5 | 4.8 | -15.2 |
| Novel Opioid Analog 2 | 88.1 | 6.2 | -20.5 |
| Metabolite 1 | 95.3 | 3.5 | -12.8 |
| Metabolite 2 | 85.7 | 7.1 | -25.1 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
Visualizations
Diagram 1: Solid-Phase Extraction Workflow for this compound
A flowchart of the solid-phase extraction protocol.
Conclusion
The solid-phase extraction protocol detailed in this application note provides an effective and reliable method for the isolation of this compound and its metabolites from urine. The use of a mixed-mode cation exchange sorbent ensures high recovery and efficient cleanup, which is essential for sensitive and accurate downstream analysis by LC-MS/MS. This protocol can be readily implemented in forensic and clinical laboratories for the routine monitoring of this novel synthetic opioid.
References
- 1. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C21H31FN2O | CID 57419227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Liquid-Liquid Extraction of 2F-Viminol from Human Plasma for Bioanalytical Applications
Abstract
This application note presents a detailed protocol for the efficient extraction of 2F-Viminol, a novel synthetic opioid, from human plasma using liquid-liquid extraction (LLE). The described methodology is tailored for researchers, scientists, and drug development professionals requiring a robust and reliable sample preparation technique for the quantitative analysis of this compound in a biological matrix. This document provides a comprehensive experimental protocol, representative validation data, and a visual workflow to ensure successful implementation.
Introduction
This compound is a synthetic opioid of the pyrrole-ethanolamine class, structurally distinct from traditional morphinan-based opioids.[1] As a novel psychoactive substance (NPS), the development of sensitive and specific analytical methods for its detection and quantification in biological fluids is crucial for forensic toxicology, clinical research, and pharmacokinetic studies. Liquid-liquid extraction is a classic and effective sample preparation technique that offers high recovery and clean extracts by partitioning the analyte of interest between two immiscible liquid phases. This application note details an optimized LLE protocol for this compound from plasma, providing a foundation for method development and validation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective LLE protocol. Key parameters influencing the extraction process include the compound's lipophilicity and its acid-base properties.
| Property | Value | Source |
| Molecular Formula | C21H31FN2O | PubChem[2] |
| Molecular Weight | 346.5 g/mol | PubChem[2] |
| XLogP3 (Lipophilicity) | 4.2 | PubChem[2] |
| Predicted pKa | ~8.5-9.5 | (Estimated based on the tertiary amine functional group) |
The high XLogP3 value indicates that this compound is a lipophilic compound, making it an ideal candidate for extraction from aqueous plasma into an organic solvent. The presence of a tertiary amine group suggests that this compound is a basic compound. To ensure efficient extraction into an organic solvent, the pH of the plasma sample should be adjusted to at least two pH units above the pKa of the analyte to maintain it in its neutral, more lipophilic form.
Experimental Protocol: Liquid-Liquid Extraction of this compound from Plasma
This protocol is a general guideline and may require optimization based on the specific analytical instrumentation and desired sensitivity.
Materials and Reagents:
-
Human plasma (collected in K2-EDTA or heparin tubes)
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., a deuterated analog of this compound or a structurally similar compound)
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate (HPLC grade)
-
Ammonium (B1175870) hydroxide (B78521) solution (0.1 M)
-
Sodium sulfate (B86663) (anhydrous)
-
Reconstitution solvent (e.g., mobile phase for LC-MS analysis)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples gently to ensure homogeneity.
-
Pipette 500 µL of plasma into a 2 mL polypropylene (B1209903) microcentrifuge tube.
-
-
Fortification:
-
Spike the plasma sample with an appropriate concentration of the Internal Standard (IS).
-
For calibration and quality control (QC) samples, spike with the corresponding concentrations of this compound working solutions.
-
-
pH Adjustment:
-
Add 50 µL of 0.1 M ammonium hydroxide solution to the plasma sample to raise the pH to approximately 10.
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte.
-
-
Phase Separation:
-
Centrifuge the sample at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (MTBE) to a clean glass tube, avoiding aspiration of the aqueous layer or the protein interface.
-
-
Drying and Evaporation:
-
Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., 50:50 methanol:water).
-
Vortex briefly to dissolve the residue.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by a validated analytical method, such as LC-MS/MS or GC-MS.
-
Representative Method Validation Data
The following tables provide representative data for a liquid-liquid extraction method for a novel synthetic opioid similar to this compound, analyzed by LC-MS/MS. This data is intended to serve as a benchmark for method validation.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 0.1 - 100 | > 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| LLOQ | 0.1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 0.3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 80 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | > 80 | 90 - 110 |
| High QC | 80 | > 80 | 90 - 110 |
Visual Workflow and Signaling Pathway Diagrams
To further clarify the experimental process, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for the liquid-liquid extraction of this compound from plasma.
Caption: Simplified signaling pathway of a µ-opioid receptor agonist like this compound.
Conclusion
The liquid-liquid extraction protocol detailed in this application note provides a robust and efficient method for the isolation of this compound from human plasma. The procedure is straightforward and utilizes common laboratory equipment, making it accessible for most analytical laboratories. The representative validation data demonstrates that the method can achieve the necessary sensitivity, accuracy, and precision for bioanalytical applications. This application note serves as a valuable resource for researchers and scientists involved in the analysis of this compound and other novel synthetic opioids.
References
Anwendungs- und Protokollhinweise zur Derivatisierung von 2F-Viminol für einen verbesserten GC-MS-Nachweis
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 2F-Viminol ist ein neuartiges synthetisches Opioid, das strukturell mit Viminol verwandt ist. Für die forensische und klinische Analyse ist der zuverlässige Nachweis und die Quantifizierung von this compound in biologischen Proben von entscheidender Bedeutung. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine weit verbreitete Technik für das Drogenscreening, jedoch ist die direkte Analyse von polaren Molekülen wie this compound, das eine Hydroxylgruppe und einen tertiären Aminstickstoff enthält, oft problematisch. Die Derivatisierung ist ein wichtiger Schritt, um die Flüchtigkeit zu erhöhen, die thermische Stabilität zu verbessern und die chromatographischen Eigenschaften von this compound zu optimieren, was zu einer verbesserten Empfindlichkeit und Peakform bei der GC-MS-Analyse führt.
Diese Anwendungshinweise beschreiben detaillierte Protokolle für zwei gängige Derivatisierungsverfahren für this compound: Silylierung und Acylierung. Die Silylierung zielt auf die aktive Wasserstoffgruppe des Alkohols ab, während die Acylierung eine weitere robuste Alternative darstellt.
Chemische Struktur von this compound:
-
IUPAC-Name: 2-(disec-butylamino)-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol[1]
-
Summenformel: C21H31FN2O[1]
-
Molekulargewicht: 346.5 g/mol [1]
Die Struktur von this compound enthält eine sekundäre Hydroxylgruppe, die ein primäres Ziel für die Derivatisierung ist, um die Polarität zu verringern und die Flüchtigkeit für die GC-Analyse zu erhöhen.
Experimentelle Protokolle
Protokoll 1: Silylierungsderivatisierung mit BSTFA
Die Silylierung ist eine gängige und effektive Methode zur Derivatisierung von polaren funktionellen Gruppen wie Hydroxyl-, Amino- und Carboxylgruppen.[2] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist ein weit verbreitetes Silylierungsreagenz, das Trimethylsilyl (TMS)-Derivate bildet.[3]
Materialien:
-
This compound-Standard oder -Extrakt
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS) als Katalysator
-
Lösungsmittel (z. B. Acetonitril, Ethylacetat, Pyridin)
-
Heizblock oder Wasserbad
-
GC-MS-System
Verfahren:
-
Probenvorbereitung: Eine bekannte Menge des this compound-Standards oder des getrockneten Probenextrakts in ein Reaktionsgefäß geben.
-
Reagenz zugeben: 50 µL Lösungsmittel (z. B. Acetonitril) und 50 µL BSTFA (mit 1 % TMCS) zugeben.
-
Reaktion: Das Gefäß fest verschließen und für 30 Minuten bei 70 °C erhitzen.
-
Abkühlen: Das Reaktionsgemisch auf Raumtemperatur abkühlen lassen.
-
Analyse: 1-2 µL des derivatisierten Gemisches in das GC-MS-System injizieren.
Erwartetes Produkt: Trimethylsilyl (TMS)-Derivat von this compound.
Protokoll 2: Acylierungsderivatisierung mit Pentafluorpropionsäureanhydrid (PFPA)
Die Acylierung ist eine weitere effektive Derivatisierungsmethode, bei der eine Acylgruppe in ein Molekül eingeführt wird. Pentafluorpropionsäureanhydrid (PFPA) in Kombination mit Pentafluorpropanol (PFPOH) ist besonders nützlich für den Nachweis von Drogen mit Hydroxyl- oder Aminogruppen.
Materialien:
-
This compound-Standard oder -Extrakt
-
Pentafluorpropionsäureanhydrid (PFPA)
-
2,2,3,3,3-Pentafluorpropanol (PFPOH)
-
Lösungsmittel (z. B. Ethylacetat)
-
Heizblock oder Wasserbad
-
GC-MS-System
Verfahren:
-
Probenvorbereitung: Eine bekannte Menge des this compound-Standards oder des getrockneten Probenextrakts in ein Reaktionsgefäß geben.
-
Reagenz zugeben: 100 µL Ethylacetat, 50 µL PFPA und 25 µL PFPOH zugeben.
-
Reaktion: Das Gefäß fest verschließen und für 20 Minuten bei 80 °C erhitzen.
-
Trocknen: Das Reaktionsgemisch unter einem sanften Stickstoffstrom zur Trockne eindampfen.
-
Rekonstitution: Den Rückstand in 50 µL Ethylacetat rekonstituieren.
-
Analyse: 1-2 µL der rekonstituierten Lösung in das GC-MS-System injizieren.
Erwartetes Produkt: Pentafluorpropionyl (PFP)-Derivat von this compound.
Datenpräsentation
Die folgende Tabelle fasst die erwarteten Ergebnisse und GC-MS-Parameter für die Analyse von derivatisiertem this compound zusammen. Die genauen Retentionszeiten und Massenspektren müssen experimentell bestimmt werden.
| Parameter | Undervatisiertes this compound | TMS-derivatisiertes this compound | PFP-derivatisiertes this compound |
| Molekulargewicht | 346.5 g/mol | 418.7 g/mol | 492.5 g/mol |
| Erwartete Retentionszeit | Spät eluierend, schlechte Peakform | Früher eluierend, scharfer Peak | Früher eluierend, scharfer Peak |
| Vorgeschlagene GC-Säule | - | HP-5ms, DB-5ms oder äquivalent | HP-5ms, DB-5ms oder äquivalent |
| Injektortemperatur | 250 °C | 260 °C | 270 °C |
| Ofenprogramm | 100 °C (1 min), dann 15 °C/min bis 300 °C (5 min) | 100 °C (1 min), dann 20 °C/min bis 310 °C (5 min) | 100 °C (1 min), dann 20 °C/min bis 310 °C (5 min) |
| Ionenquelle-Temperatur | 230 °C | 230 °C | 230 °C |
| Quadrupol-Temperatur | 150 °C | 150 °C | 150 °C |
| Überwachungsionen (SIM) | m/z (experimentell zu bestimmen) | m/z (experimentell zu bestimmen) | m/z (experimentell zu bestimmen) |
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von this compound.
Abbildung 2: Silylierungsreaktion von this compound mit BSTFA.
Abbildung 3: Acylierungsreaktion von this compound mit PFPA.
Diskussion: Die Derivatisierung von this compound ist ein entscheidender Schritt für eine erfolgreiche GC-MS-Analyse. Sowohl die Silylierung als auch die Acylierung sind bewährte Methoden, um die Flüchtigkeit zu erhöhen und die chromatographische Leistung zu verbessern. Die Wahl des Derivatisierungsreagenzes kann von der Probenmatrix und der erforderlichen Empfindlichkeit abhängen. Es wird empfohlen, beide Methoden zu validieren, um die für eine bestimmte Anwendung am besten geeignete zu ermitteln. Die Verwendung von internen Standards, die ebenfalls derivatisiert werden, ist für eine genaue Quantifizierung unerlässlich. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Implementierung robuster GC-MS-Methoden zum Nachweis von this compound.
References
Application Notes and Protocols: Determination of 2F-Viminol µ-Opioid Receptor Agonism using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2F-Viminol is a synthetic opioid derived from Viminol, a compound with a unique pyrrole-ethanolamine structure.[1][2] Like its parent compound, this compound's pharmacological activity is complex, arising from a mixture of stereoisomers with potentially varying effects at opioid receptors.[3][4] The 1S-(R,R)-disecbutyl isomer of Viminol is a full agonist at the µ-opioid receptor (MOR), while the 1S-(S,S)-disecbutyl isomer acts as an antagonist.[3][5] this compound, a fluorinated analog of Viminol, has been identified as a novel synthetic opioid and is approximately twice as potent as the parent compound.[3][6]
The µ-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that plays a central role in mediating the analgesic effects of opioids.[7][8] Activation of the MOR by an agonist initiates downstream signaling cascades that ultimately lead to pain relief.[8][9] However, MOR activation is also associated with undesirable side effects such as respiratory depression and dependence.[10] Therefore, characterizing the interaction of novel compounds like this compound with the MOR is crucial for understanding their therapeutic potential and safety profile.
This document provides detailed protocols for two key cell-based functional assays used to determine the agonistic properties of this compound at the µ-opioid receptor: the cyclic AMP (cAMP) inhibition assay and the β-arrestin recruitment assay. These assays allow for the quantitative assessment of a compound's potency and efficacy in activating the two primary signaling pathways of the MOR.
Principle of Methods
Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of two main signaling pathways:
-
G-protein Signaling: The activated MOR couples to inhibitory G-proteins (Gαi/o), which in turn inhibit the enzyme adenylyl cyclase.[7][8] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[8][11] The cAMP inhibition assay measures this decrease to quantify the G-protein-mediated agonistic activity of a test compound.
-
β-Arrestin Recruitment: Agonist binding can also lead to the phosphorylation of the MOR by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins to the receptor.[12][13] β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling.[12] The β-arrestin recruitment assay quantifies the interaction between the MOR and β-arrestin.
By evaluating a compound's activity in both of these assays, researchers can gain insights into its potential for "biased agonism," where a ligand preferentially activates one pathway over the other. This has significant implications for drug development, as biased agonists may offer a way to separate the therapeutic effects of opioids from their adverse side effects.[14]
Signaling Pathways and Experimental Workflow
Quantitative Data for this compound
The following table summarizes the in vitro functional activity of this compound at the human µ-opioid receptor from a published study.[15]
| Assay Type | Parameter | This compound | Hydromorphone (Reference Agonist) |
| β-Arrestin 2 Recruitment | EC50 (µM) | 2.2 - 4.5 | Not Reported |
| Emax (%) | 21.2 - 61.5 | 100 | |
| cAMP Accumulation Inhibition | EC50 (µM) | > 22 | Not Reported |
| Emax (%) | Not Determined | 100 |
EC50 (Half maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible effect of that agonist. Emax (Maximum effect): The maximum effect an agonist can produce.
These data indicate that this compound acts as a partial agonist in the β-arrestin 2 recruitment assay compared to the full agonist hydromorphone.[15] In the cAMP accumulation inhibition assay, this compound showed weak activity, with an EC50 value greater than 22 µM.[15]
Detailed Experimental Protocols
cAMP Inhibition Assay
This protocol is adapted from established methods for measuring agonist-induced inhibition of adenylyl cyclase.[7][11]
Materials and Reagents:
-
HEK293 or CHO cells stably expressing the human µ-opioid receptor (hMOR).[8]
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
3-isobutyl-1-methylxanthine (IBMX).[8]
-
This compound.
-
Reference MOR agonist (e.g., DAMGO).[8]
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).[11]
-
96- or 384-well white, opaque cell culture plates.
-
Plate reader capable of detecting the signal from the chosen cAMP kit.
Protocol:
-
Cell Plating: Seed the hMOR-expressing cells into 96- or 384-well plates at a density optimized for the specific cell line and allow them to attach and grow overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Assay Procedure: a. Remove the culture medium from the cells. b. Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (100 µM) in serum-free medium for 30 minutes at 37°C to prevent cAMP degradation.[8] c. Add the serial dilutions of this compound or the reference agonist to the cells and incubate for 15 minutes at 37°C.[8] d. Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production and incubate for a further 15-30 minutes at 37°C.[8][11] e. Terminate the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions (e.g., by adding 0.1 M HCl).[8]
-
Signal Detection: Measure the intracellular cAMP concentration using the chosen detection kit and a plate reader.
Data Analysis:
-
Plot the cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for this compound and the reference agonist.
β-Arrestin Recruitment Assay
This protocol is based on common methods for assessing ligand-induced β-arrestin recruitment to the MOR.[7]
Materials and Reagents:
-
HEK293 or CHO cells engineered to co-express the hMOR and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment complementation, BRET, or FRET-based systems).[7][12]
-
Cell culture medium.
-
Assay buffer.
-
This compound.
-
Reference MOR agonist (e.g., DAMGO).[12]
-
β-arrestin recruitment assay kit with detection reagents.
-
96- or 384-well white, opaque cell culture plates.
-
Luminometer or fluorescence plate reader.
Protocol:
-
Cell Plating: Plate the engineered cells in a 96- or 384-well assay plate and incubate overnight.[7]
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Compound Addition: Add the serial dilutions of this compound or the reference agonist to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for β-arrestin recruitment.[7]
-
Signal Development: Add the detection reagents according to the manufacturer's protocol. This will generate a signal (e.g., luminescence or fluorescence) that is proportional to the extent of β-arrestin recruitment.[7]
-
Signal Detection: Measure the signal using a luminometer or fluorescence plate reader.
Data Analysis:
-
Plot the signal intensity against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for this compound and the reference agonist. The luminescent or fluorescent signal is directly proportional to the extent of β-arrestin recruitment.[7]
Conclusion
The cell-based assays described provide a robust framework for characterizing the µ-opioid receptor agonism of this compound. By employing both cAMP inhibition and β-arrestin recruitment assays, researchers can obtain a comprehensive pharmacological profile of this novel synthetic opioid. The quantitative data on potency and efficacy generated from these assays are critical for understanding its potential therapeutic effects and liabilities, and for guiding further drug development efforts. The observed partial agonism in β-arrestin recruitment suggests that this compound may have a distinct signaling profile compared to classical opioids, warranting further investigation into its potential as a biased agonist.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Viminol - Wikipedia [en.wikipedia.org]
- 4. A Metabolic Profile Determination of this compound, A Novel Synthetic Opioid (NSO) Identified in Forensic Investigations [cfsre.org]
- 5. cfsre.org [cfsre.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Forensic Toxicological Analysis of 2F-Viminol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2F-Viminol is a novel synthetic opioid (NSO) that has emerged on the illicit drug market, posing a significant challenge to forensic toxicology laboratories.[1] A derivative of the opioid analgesic viminol, this compound is a pyrrole-derived compound with a chemical formula of C21H31FN2O and a computed XLogP3 of 4.2, indicating it is a relatively lipophilic compound.[2][3] In vitro studies using human liver microsomes have identified seven potential metabolites, primarily formed through N-dealkylation and hydroxylation.[4][5] Due to its novelty, validated analytical methods for the detection of this compound and its metabolites in forensic specimens are not widely established.
These application notes provide detailed protocols for the sample preparation of this compound from various forensic toxicological matrices, including whole blood, urine, and hair. The methodologies are adapted from established procedures for other synthetic opioids and novel psychoactive substances, taking into account the physicochemical properties of this compound.
Data Presentation: Quantitative Parameters for Opioid Sample Preparation
The following table summarizes typical quantitative data from various extraction techniques applicable to the analysis of opioids in forensic matrices. While specific data for this compound is not yet available, these values provide a benchmark for expected performance.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) | QuEChERS |
| Typical Recovery | 60-90% | 80-110% | >80%[6] | >60%[7] |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.025 - 0.5 ng/mL[8] | ~1 ng/mL[6] | 0.05 - 2 ng/mL[7] |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 0.1 - 1.5 ng/mL[8] | ~1 ng/mL[6] | 0.1 - 5 ng/mL |
| Relative Standard Deviation (RSD) | < 15% | < 10% | < 10%[6] | < 15% |
Experimental Protocols
Sample Preparation from Whole Blood
This protocol is adapted from a method for the extraction of opiates from whole blood and is suitable for compounds with moderate to high lipophilicity like this compound.[4]
Materials:
-
ISOLUTE® SLE+ 1 mL Sample Volume cartridges
-
Whole blood sample
-
Internal Standard (IS) solution (e.g., this compound-d4)
-
1% Ammonium (B1175870) hydroxide (B78521) (aqueous)
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
-
Collection tubes
-
Vortex mixer
-
Positive pressure manifold or vacuum manifold
-
Sample concentrator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., Ethyl acetate)
Procedure:
-
To 1 mL of whole blood in a glass tube, add an appropriate volume of the internal standard solution.
-
Add 1 mL of 1% aqueous ammonium hydroxide.
-
Vortex mix for 30 seconds.
-
Load 750 µL of the pre-treated sample onto the ISOLUTE® SLE+ cartridge.
-
Apply a brief pulse of positive pressure or vacuum (3-5 seconds) to initiate flow.
-
Allow the sample to absorb onto the sorbent for 5 minutes.
-
Elute the analytes by adding 2.5 mL of DCM. Allow the solvent to flow under gravity for 5 minutes.
-
Apply a second aliquot of 2.5 mL of DCM and allow it to flow under gravity for 5 minutes.
-
Apply a final pulse of positive pressure or vacuum (5-10 seconds) to elute any remaining solvent.
-
Evaporate the collected eluate to dryness under a stream of nitrogen at ambient temperature.
-
Reconstitute the dried extract in 100 µL of ethyl acetate (B1210297) for analysis by LC-MS/MS.
The QuEChERS method is a high-throughput technique suitable for broad-spectrum drug screening, including novel synthetic opioids.[9][10]
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution
-
Acetonitrile (B52724) (ACN)
-
QuEChERS extraction salt packet (containing magnesium sulfate (B86663) and sodium acetate)
-
Dispersive SPE (dSPE) tubes (containing primary secondary amine (PSA), C18, and magnesium sulfate)
-
Centrifuge tubes (15 mL and 2 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Pipette 1 mL of whole blood into a 15 mL centrifuge tube.
-
Add an appropriate volume of the internal standard solution.
-
Add 2 mL of acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Add the contents of the QuEChERS extraction salt packet.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a dSPE tube.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
Transfer the cleaned supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Sample Preparation from Urine
This protocol is based on established methods for opioid extraction from urine and includes an optional hydrolysis step to detect glucuronidated metabolites.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
β-glucuronidase (for hydrolysis)
-
Phosphate (B84403) buffer (pH 6.8)
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Elution solvent (e.g., 5% Ammonium hydroxide in Methanol)
-
Centrifuge tubes
-
SPE manifold
Procedure:
-
Hydrolysis (Optional): To 1 mL of urine, add an appropriate amount of internal standard and 1 mL of phosphate buffer. Add β-glucuronidase and incubate at 60°C for 2 hours. Cool to room temperature.
-
Sample Pre-treatment: If not hydrolyzed, add an appropriate amount of internal standard to 1 mL of urine and dilute with 1 mL of phosphate buffer.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of MeOH followed by 2 mL of deionized water, and finally 2 mL of phosphate buffer. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% MeOH in water.
-
Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
Elution: Elute the analytes with 2 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Sample Preparation from Hair
This protocol is adapted from a method for the extraction of a wide range of drugs of abuse from hair.[6]
Materials:
-
Hair sample
-
Methanol
-
Internal Standard (IS) solution
-
Biotage® Lysera tubes with stainless steel beads (or similar homogenizer)
-
ISOLUTE® SLE+ 200 µL or 400 µL capacity plates/columns
-
Dichloromethane/Isopropanol (95:5, v/v)
-
Methyl tert-butyl ether (MTBE)
-
Sample concentrator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Decontamination: Wash the hair sample sequentially with water and methanol to remove external contaminants. Allow the hair to dry completely.
-
Homogenization: Weigh 20 mg of decontaminated hair into a 2 mL Lysera tube containing stainless steel beads. Add 1 mL of methanol containing the internal standard.
-
Homogenize the sample using a bead mill.
-
Extraction: Centrifuge the homogenized sample and transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the methanol extract to dryness at 40°C.
-
Reconstitution: Reconstitute the dried extract in 400 µL of a 50:50 (v/v) mixture of methanol and water.
-
SLE Cleanup: Load the reconstituted supernatant onto an ISOLUTE® SLE+ column/plate.
-
Apply a brief pulse of positive pressure to initiate flow and wait 5 minutes for the sample to absorb.
-
Elution:
-
Apply 600 µL of DCM/Isopropanol (95:5, v/v) and allow it to flow under gravity for 5 minutes.
-
Apply a further 600 µL of MTBE and allow it to flow under gravity for 5 minutes.
-
Apply a final pulse of positive pressure to elute any remaining solvent.
-
-
Final Evaporation and Reconstitution: Evaporate the collected eluate to dryness and reconstitute in a small volume of a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: QuEChERS Extraction Workflow.
References
- 1. news-medical.net [news-medical.net]
- 2. This compound | C21H31FN2O | CID 57419227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Viminol | C21H31ClN2O | CID 65697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Rapid drug extraction from human whole blood using a modified QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol for High-Resolution Mass Spectrometry (HRMS) in the Identification of 2F-Viminol Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and experimental protocol for the identification of metabolites of the novel synthetic opioid 2F-Viminol using high-resolution mass spectrometry (HRMS). As new psychoactive substances (NPS) continue to emerge, understanding their metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. This protocol is based on established in-vitro metabolism studies utilizing human liver microsomes (HLMs) and analysis by liquid chromatography quadrupole-time-of-flight mass spectrometry (LC-QTOF-MS).
Introduction
This compound is a novel synthetic opioid that has been identified in forensic casework.[1][2][3] Limited information and published literature are available for this compound, making the characterization of its metabolites essential for extending the window of detection in biological samples and understanding its pharmacokinetic profile.[1] In-vitro metabolism studies using human liver microsomes (HLMs) are a valuable tool for predicting in-vivo metabolism.[1][4] High-resolution mass spectrometry, particularly LC-QTOF-MS, offers the sensitivity and mass accuracy required for the structural elucidation of metabolites.[1][5][6] This application note details a robust protocol for the generation and identification of this compound metabolites.
Predicted Metabolic Pathways of this compound
Based on in-vitro studies, the primary metabolic pathways for this compound are N-dealkylation and hydroxylation.[1][4][7] A study utilizing human liver microsomes identified seven metabolites, with the main biotransformations being the removal of the sec-butyl group (N-dealkylation) and the addition of a hydroxyl group.[1][4][7] These reactions can occur individually or in combination.
Caption: Predicted metabolic pathways of this compound.
Experimental Protocol
This protocol outlines the in-vitro metabolism of this compound using HLMs followed by HRMS analysis for metabolite identification.
Materials and Reagents
-
This compound standard
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Incubator/shaker
In-vitro Metabolism with Human Liver Microsomes
-
Preparation of Reaction Mixtures: In microcentrifuge tubes, prepare the following mixtures as described in the table below.[1][4][8] Prepare a standard sample (drug only), a control sample (drug and HLMs without cofactor), and the metabolism reaction mixture (drug, HLMs, and NADPH).[1][4]
| Component | Standard (µL) | Control (µL) | Reaction Mixture (µL) |
| Phosphate Buffer (pH 7.4) | 595 | 570 | 520 |
| This compound (1 mg/mL) | 5 | 5 | 5 |
| NADPH Solution | 0 | 0 | 50 |
| Human Liver Microsomes | 0 | 25 | 25 |
| Total Volume | 600 | 600 | 600 |
-
Incubation: Incubate the reaction mixtures with gentle shaking for a specified time (e.g., 1-3 hours) at 37°C to allow metabolism to occur.[1][4]
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (e.g., 600 µL).
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Preparation for LC-MS: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume of mobile phase (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% formic acid).
High-Resolution Mass Spectrometry (HRMS) Analysis
The following are general parameters for LC-QTOF-MS analysis and can be adapted based on the specific instrumentation available.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is suitable for separating the parent drug and its metabolites.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compounds, followed by a re-equilibration step.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: A quadrupole time-of-flight (QTOF) mass spectrometer (e.g., SCIEX TripleTOF 5600+).[1][4]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan MS and data-dependent MS/MS (or information-dependent acquisition).
-
Mass Range: m/z 100-1000
-
Collision Energy: Ramped or fixed collision energies to obtain informative fragment ion spectra.
Data Analysis and Metabolite Identification
Metabolite identification is performed using specialized software (e.g., SCIEX MetabolitePilot™).[1][4] The software assists in identifying potential metabolites by searching for predicted biotransformations (e.g., dealkylation, hydroxylation) and comparing the MS/MS spectra of the metabolites with that of the parent drug.
Caption: Experimental workflow for this compound metabolite ID.
Summary of Identified this compound Metabolites
The following table summarizes the metabolites of this compound identified through in-vitro studies with human liver microsomes.[1][4] The proposed primary metabolites are N-dealkylation (sec-butyl) + hydroxylation and N-dealkylation (sec-butyl).[1][4]
| Metabolite ID | Proposed Biotransformation |
| M1 | N-dealkylation (sec-butyl) |
| M2 | Hydroxylation |
| M3 | N-dealkylation (sec-butyl) + Hydroxylation |
| M4 | Dihydroxylation |
| M5 | N-dealkylation (sec-butyl) + Dihydroxylation |
| M6 | Carboxylation |
| M7 | N-dealkylation (sec-butyl) + Carboxylation |
Conclusion
This application note provides a comprehensive protocol for the identification of this compound metabolites using HRMS. The combination of in-vitro metabolism with HLMs and subsequent analysis by LC-QTOF-MS is a powerful strategy for characterizing the metabolic fate of novel psychoactive substances. The identification of these metabolites is crucial for forensic laboratories to extend the detection window of this compound in toxicological samples and for researchers to better understand its pharmacology.[1]
References
- 1. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Metabolic Profile Determination of this compound, A Novel Synthetic Opioid (NSO) Identified in Forensic Investigations [cfsre.org]
- 3. A Metabolic Profile Determination of this compound, A Novel Synthetic Opioid (NSO) Identified in Forensic Investigations | American Academy of Forensic Sciences [aafs.org]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cfsre.org [cfsre.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 2F-Viminol Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of 2F-Viminol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] In bioanalysis, these effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] This interference can significantly compromise the accuracy, precision, and sensitivity of an analytical method, leading to unreliable quantification of this compound and its metabolites.[1]
Q2: What are the common sources of matrix effects in biological samples like plasma or urine?
A: The primary sources of matrix effects in biofluids are endogenous components that are co-extracted with the analytes of interest.[3] For this compound analysis, these can include:
-
Phospholipids (B1166683): Abundant in plasma and tissue samples, they are a major cause of ion suppression in electrospray ionization (ESI).[4]
-
Salts and Buffers: High concentrations of salts can alter the droplet formation and evaporation process in the ion source.
-
Proteins: Although largely removed during sample preparation, residual proteins can still interfere with ionization.[3]
-
Metabolites: this compound itself is metabolized in the body, and these metabolites can co-elute and interfere with the analysis of the parent drug or other metabolites.[5] The main metabolic pathways for this compound are N-dealkylation and hydroxylation.[5][6]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of this compound standard is infused into the LC eluent after the analytical column. A blank matrix sample is then injected. Any deviation in the baseline signal indicates the presence of matrix effects.[7]
-
Post-Extraction Spike Method: This quantitative method compares the response of this compound spiked into a blank matrix extract to the response of the same standard in a neat solvent.[3] The percentage difference indicates the degree of ion suppression or enhancement.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of this compound.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient extraction of this compound from the biological matrix. | Optimize Sample Preparation: Switch to a more appropriate extraction method (e.g., from Protein Precipitation to LLE or SPE). Adjust the pH of the sample or the extraction solvent to improve the partitioning of this compound. |
| Analyte degradation during sample processing. | Ensure Sample Stability: Keep samples on ice or at a controlled low temperature during processing. Investigate the need for stabilizing agents. | |
| High Signal Variability (Poor Precision) | Inconsistent matrix effects between samples. | Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove a wider range of interfering compounds.[4] |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the most effective way to compensate for variations in matrix effects and extraction recovery, as it behaves nearly identically to the analyte. | ||
| Ion Suppression (Low Signal Intensity) | Co-elution of phospholipids or other endogenous components with this compound. | Enhance Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate this compound from the interfering peaks. |
| Optimize Sample Preparation: Use a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE-Phospholipid plates.[4] | ||
| Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[3] | ||
| Ion Enhancement (High Signal Intensity) | Co-eluting compounds are enhancing the ionization of this compound. | Improve Chromatographic Separation: Ensure the analyte peak is well-resolved from other matrix components. |
| Re-evaluate Internal Standard: Ensure the internal standard is appropriate and co-elutes as closely as possible with the analyte. | ||
| Peak Shape Issues (Fronting, Tailing, Splitting) | Interactions with the analytical column or injection solvent issues. | Optimize LC Conditions: Ensure the column is properly equilibrated with the initial mobile phase.[8] The sample injection solvent should be compatible with the mobile phase to avoid peak distortion. For polar analytes like some opioid metabolites, ensure no residual organic solvent from autosampler washes is introduced during injection.[8] |
| Column degradation. | Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. | |
| Replace the Analytical Column: If performance degrades significantly and cannot be restored by cleaning, the column may need to be replaced. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the typical performance of common sample preparation techniques for the bioanalysis of opioid compounds like this compound. Disclaimer: The following data is illustrative and based on general observations for similar compounds. Actual results for this compound may vary and should be experimentally determined.
| Sample Preparation Method | Typical Analyte Recovery (%) | Matrix Effect (%)1 | Relative Cost | Throughput | Notes |
| Protein Precipitation (PPT) | 70 - 90 | 40 - 70 | Low | High | Simple and fast, but often results in significant matrix effects due to minimal sample cleanup.[4] |
| Liquid-Liquid Extraction (LLE) | 80 - 95 | 75 - 95 | Medium | Medium | Provides cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. Requires optimization of pH and solvent. |
| Solid-Phase Extraction (SPE) | 85 - 100 | 90 - 105 | High | Low to Medium | Offers the most effective sample cleanup by utilizing specific sorbent chemistries to retain the analyte while washing away interferences. Can be automated for higher throughput.[4] |
| HybridSPE-Phospholipid | 90 - 105 | 95 - 105 | High | High | A specialized technique that combines protein precipitation with the removal of phospholipids, resulting in very clean extracts and minimal matrix effects.[4] |
1 Matrix Effect (%) is calculated as: (Peak area in post-extraction spike / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma, urine)
-
This compound standard solution of known concentration
-
LC-MS/MS system
-
Solvents for extraction and reconstitution
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the known concentration of this compound standard solution into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process the blank biological matrix through the entire sample preparation procedure (e.g., PPT, LLE, or SPE). In the final step, spike the extracted matrix with the same known concentration of this compound standard solution as in Set A.
-
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = (Mean peak area of this compound in Set B / Mean peak area of this compound in Set A) x 100
-
Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion
Objective: To identify the retention time regions where matrix effects (ion suppression or enhancement) occur.
Materials:
-
LC-MS/MS system with a T-piece for post-column infusion
-
Syringe pump
-
This compound standard solution
-
Blank biological matrix
Procedure:
-
Set up the infusion: Infuse the this compound standard solution at a constant, low flow rate (e.g., 5-10 µL/min) into the LC eluent flow post-column using the syringe pump and a T-piece.
-
Establish a stable baseline: Allow the infused standard to produce a stable, elevated baseline signal on the mass spectrometer.
-
Inject blank matrix: Inject a blank matrix extract that has been processed with the chosen sample preparation method.
-
Monitor the baseline: Monitor the baseline of the this compound signal throughout the chromatographic run. Any deviation (a dip or a rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively.
Visualizations
Caption: Workflow for this compound Bioanalysis and Method Optimization.
Caption: Troubleshooting Decision Tree for Matrix Effects.
Caption: Proposed Metabolic Pathway of this compound.
References
- 1. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medipharmsai.com [medipharmsai.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing 2F-Viminol Analysis in ESI-MS
Welcome to the Technical Support Center for the analysis of 2F-Viminol using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the ionization efficiency and overall data quality of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis in ESI-MS?
A1: For the analysis of this compound, which contains a tertiary amine, the positive ion mode (ESI+) is recommended. This is because the amine group is readily protonated, leading to the formation of the protonated molecule [M+H]⁺, which generally yields a strong signal.
Q2: Which mobile phase additives are best suited for enhancing this compound ionization?
A2: Acidic mobile phase additives are crucial for promoting the protonation of this compound.
-
Formic acid (0.1%) is a commonly used and effective additive for enhancing the signal of basic compounds like this compound in positive ion mode. It provides a consistent source of protons to facilitate the formation of [M+H]⁺ ions.
-
Ammonium (B1175870) formate can also be used, sometimes in combination with formic acid. It can improve peak shape and ionization, though its effect can be compound-dependent. For initial method development, 0.1% formic acid is a robust starting point.
Q3: What are the expected major ions of this compound in ESI-MS?
A3: In positive ESI-MS, the primary ion observed for this compound will be the protonated molecule, [M+H]⁺. Depending on the mobile phase purity and instrument conditions, you might also observe adducts such as the sodium adduct [M+Na]⁺ or the ammonium adduct [M+NH₄]⁺, especially if ammonium-based buffers are used.
Q4: How can in-source fragmentation of this compound be controlled?
A4: In-source fragmentation can occur when the energy within the ion source is too high, leading to the fragmentation of the precursor ion before it reaches the mass analyzer. To minimize this:
-
Optimize the cone voltage (or fragmentor/orifice voltage): Start with a lower cone voltage and gradually increase it to find the optimal value that maximizes the [M+H]⁺ signal without causing significant fragmentation.
-
Adjust other source parameters: High desolvation temperatures and gas flows can also contribute to in-source fragmentation. A systematic optimization of these parameters is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Signal Intensity | 1. Suboptimal Ionization Mode: Analyzing in negative ion mode. 2. Inappropriate Mobile Phase pH: Lack of an acidic additive. 3. Poor ESI Source Parameters: Incorrect capillary voltage, gas flows, or temperatures. 4. Sample Degradation: Instability of this compound in the prepared sample. 5. Matrix Effects: Co-eluting compounds from the sample matrix suppressing the ionization of this compound. | 1. Switch to Positive Ion Mode (ESI+). 2. Add 0.1% formic acid to the mobile phase. 3. Systematically optimize source parameters. Start with the recommended values in the experimental protocol below and adjust one parameter at a time. 4. Prepare fresh samples and analyze them promptly. 5. Improve sample cleanup procedures. If analyzing biological samples, consider solid-phase extraction (SPE) to remove interfering matrix components. |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions with Stationary Phase: Especially with silanol (B1196071) groups on C18 columns. 2. Column Overload: Injecting too much sample. 3. Inappropriate Injection Solvent: Mismatch between the injection solvent and the initial mobile phase. | 1. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress silanol interactions. 2. Reduce the injection volume or dilute the sample. 3. Reconstitute the sample in the initial mobile phase conditions. |
| Inconsistent or Unstable Signal | 1. Unstable Electrospray: Fluctuations in the spray from the ESI probe. 2. Contaminated Ion Source: Buildup of non-volatile salts or sample matrix on the source components. 3. Inconsistent Mobile Phase Delivery: Issues with the LC pumps. | 1. Check the sprayer position and ensure a fine, consistent mist is being generated. Adjust the nebulizing gas flow. 2. Clean the ion source components according to the manufacturer's instructions. 3. Purge the LC pumps and ensure the mobile phase is properly degassed. |
| Presence of Unwanted Adducts or Fragments | 1. High Salt Concentration in Sample or Mobile Phase: Leading to sodium or other adducts. 2. High Cone Voltage or Source Temperature: Causing in-source fragmentation. | 1. Use high-purity (LC-MS grade) solvents and additives. If possible, desalt the sample before analysis. 2. Reduce the cone voltage and/or desolvation temperature. Refer to the optimization workflow below. |
Experimental Protocols
LC-QTOF-MS Method for this compound Analysis
This protocol is a starting point for the analysis of this compound and can be optimized for your specific instrumentation and experimental goals.
Instrumentation: A UHPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an ESI source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS2)
-
Mass Range: m/z 100-500
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV)
Quantitative Data Summary: Recommended ESI-MS Parameters
The following table provides recommended starting parameters for optimizing the ionization of this compound. The optimal values may vary depending on the specific instrument and experimental conditions.
| Parameter | Recommended Starting Value | Optimization Range | Expected Impact on Signal |
| Capillary Voltage (kV) | 3.5 | 2.5 - 4.5 | Increasing voltage generally increases signal intensity up to a point, after which it can lead to instability or corona discharge. |
| Cone Voltage (V) | 30 | 10 - 60 | Lower voltages favor the precursor ion ([M+H]⁺), while higher voltages can induce in-source fragmentation. |
| Desolvation Temperature (°C) | 350 | 250 - 450 | Higher temperatures improve desolvation and can increase signal, but excessive heat may cause thermal degradation. |
| Desolvation Gas Flow (L/hr) | 800 | 600 - 1000 | Higher flow rates aid in desolvation, which can enhance the signal, but may also decrease sensitivity if too high. |
| Nebulizing Gas Pressure (psi) | 40 | 30 - 50 | Optimizes droplet size for efficient ionization. |
| Mobile Phase Additive | 0.1% Formic Acid | 0.05% - 0.2% | Essential for protonation; concentration can be fine-tuned for optimal signal and chromatography. |
Visualizations
Logical Workflow for Troubleshooting Low Signal Intensity
Caption: A step-by-step workflow for diagnosing and resolving low signal intensity issues.
Experimental Workflow for this compound Analysis
Caption: A general experimental workflow for the analysis of this compound by LC-ESI-MS.
Technical Support Center: Optimizing Chromatographic Resolution of 2F-Viminol and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 2F-Viminol and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the known metabolites of this compound?
A1: In vitro studies using human liver microsomes have identified seven metabolites of this compound. These include N-dealkylated and hydroxylated species.[1][2][3] The primary proposed metabolites are formed through N-dealkylation of the sec-butyl group and hydroxylation.[1]
Q2: What type of chromatographic column is best suited for separating this compound and its metabolites?
A2: A reversed-phase C18 column is a common and effective choice for the separation of opioid compounds and their metabolites.[4][5] For enhanced resolution, especially with structurally similar metabolites, consider using a column with a smaller particle size (e.g., sub-2 µm) or a longer column length.[6]
Q3: What mobile phase composition is recommended for initial method development?
A3: For reversed-phase chromatography of opioids, a typical starting mobile phase consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) with a slightly acidic pH.[7] A gradient elution, where the percentage of the organic solvent is increased over time, is generally necessary to resolve the parent compound and its more polar metabolites.[5]
Q4: My peaks for this compound and its metabolites are co-eluting or have poor resolution. What should I do?
A4: Poor resolution is a common issue. You can improve it by:
-
Optimizing the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Changing the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[6]
-
Adjusting the mobile phase pH: Small changes in pH can affect the ionization state of the analytes and improve resolution.
-
Lowering the flow rate: This can lead to better separation, but will also increase the run time.[8]
-
Increasing the column temperature: This can improve peak shape and sometimes resolution, but may also decrease retention times.[6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary interactions with silanols | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a column with end-capping. Lowering the mobile phase pH can also help suppress silanol (B1196071) interactions. |
| Column overload | Reduce the sample concentration or the injection volume.[9] |
| Sample solvent mismatch | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[9] |
| Column contamination | Flush the column with a strong solvent to remove any contaminants. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Recommended Solution |
| Inadequate column equilibration | Ensure the column is properly equilibrated with the initial mobile phase before each injection. For gradient elution, a longer equilibration time may be necessary. |
| Fluctuations in column temperature | Use a column oven to maintain a consistent temperature.[8] |
| Changes in mobile phase composition | Prepare fresh mobile phase daily and ensure accurate mixing of the components. |
| Pump issues | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Issue 3: Low Signal Intensity or Sensitivity
| Potential Cause | Recommended Solution |
| Suboptimal ionization in MS detection | Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) for your specific analytes.[10] |
| Incorrect mobile phase pH for ionization | Adjust the mobile phase pH to promote the formation of ions of your analytes. For many basic opioids, a slightly acidic mobile phase is beneficial for positive ion electrospray ionization (ESI).[10] |
| Sample degradation | Ensure proper sample storage and handling to prevent degradation of the analytes. |
| Matrix effects | Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. |
Experimental Protocols
Protocol 1: Sample Preparation from in vitro Metabolism Study
This protocol is based on the methodology for in vitro metabolism studies of this compound.[1]
-
Incubation: Incubate this compound with human liver microsomes (HLMs), NADPH, and phosphate (B84403) buffer (pH 7.4).[1][11]
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile.[11]
-
Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.[11]
-
Supernatant Collection: Carefully collect the supernatant containing the parent drug and its metabolites.
-
Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
Filtration: Filter the sample through a 0.22 µm syringe filter before injection into the LC system.[12]
Protocol 2: General HPLC-MS/MS Method for Analysis
This is a starting point for developing a specific method for this compound and its metabolites, based on general methods for opioid analysis.[7][13][14]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.[1]
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).[15]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-17 min: 95% B
-
17-18 min: 95-5% B
-
18-25 min: 5% B
-
-
Flow Rate: 0.4 mL/min.[15]
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Detection: Positive ion mode. Optimize precursor and product ions for this compound and its expected metabolites.
Data Presentation
Table 1: Hypothetical Retention Times and Resolution
This table illustrates the effect of changing the mobile phase gradient on the separation of this compound and two of its hypothetical metabolites (Metabolite 1: hydroxylated, Metabolite 2: N-dealkylated).
| Gradient Slope (%B/min) | This compound RT (min) | Metabolite 1 RT (min) | Metabolite 2 RT (min) | Resolution (this compound / Met. 1) | Resolution (Met. 1 / Met. 2) |
| 10 | 12.5 | 11.8 | 10.5 | 1.8 | 2.5 |
| 5 | 15.2 | 14.2 | 12.5 | 2.5 | 3.1 |
| 2 | 18.9 | 17.5 | 15.2 | 3.2 | 4.0 |
RT = Retention Time
Visualizations
Caption: Troubleshooting workflow for poor chromatographic resolution.
Caption: General workflow for method development.
References
- 1. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations. | Profiles RNS [profiles.jefferson.edu]
- 3. A Metabolic Profile Determination of this compound, A Novel Synthetic Opioid (NSO) Identified in Forensic Investigations | American Academy of Forensic Sciences [aafs.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. cfsre.org [cfsre.org]
- 12. uhplcs.com [uhplcs.com]
- 13. fda.gov [fda.gov]
- 14. A multi-analyte assay of opioids in API and drug products using HPLC and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. shimadzu.com [shimadzu.com]
Troubleshooting poor recovery of 2F-Viminol during sample extraction
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of 2F-Viminol during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties relevant to extraction?
A1: this compound is a pyrrole-derived opioid analgesic.[1] It is a derivative of Viminol, where a chlorine atom is replaced by a fluorine atom.[2][3] Its chemical structure includes a basic secondary amine group and a hydroxyl group, making it a basic and relatively polar compound.[4] Understanding these properties is crucial for selecting the appropriate extraction solvent and pH conditions. As a basic compound, its solubility is highly pH-dependent.
Q2: I am experiencing low recovery of this compound. What are the most common causes?
A2: Low recovery of this compound can stem from several factors:
-
Incorrect pH: The most critical factor for extracting basic compounds like this compound is the pH of the aqueous sample. The compound needs to be in its neutral, un-ionized form to be soluble in organic extraction solvents.
-
Inappropriate Solvent Choice: The polarity of the extraction solvent must be well-matched to the analyte.
-
Emulsion Formation: Emulsions between the aqueous and organic layers can trap the analyte, preventing a clean separation and leading to significant loss.[5]
-
Adsorption: this compound, being a lipophilic compound, may adsorb to plasticware (e.g., polypropylene (B1209903) tubes) or other surfaces during the extraction process.[3][6]
-
Insufficient Mixing: Inadequate mixing of the aqueous and organic phases will result in poor partitioning of the analyte into the organic solvent.[7]
-
Degradation: Although this compound is relatively stable, exposure to harsh pH conditions or high temperatures for extended periods could potentially lead to degradation.
Q3: How can I prevent emulsion formation during liquid-liquid extraction?
A3: Emulsion formation is a common issue, especially with complex biological matrices.[5] To mitigate this:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[5]
-
"Salting Out": Add sodium chloride (brine) to the aqueous layer to increase its ionic strength. This can help break the emulsion by forcing the separation of the two phases.[5]
-
Centrifugation: If an emulsion forms, centrifuging the sample can help to separate the layers.[5]
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[5]
Q4: What type of extraction method is recommended for this compound?
A4: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are suitable methods for opioids and can be adapted for this compound.[8]
-
Liquid-Liquid Extraction (LLE): This is a classic and effective method for basic compounds. It involves adjusting the pH of the aqueous sample to a basic level (to neutralize the amine group) and then extracting with a water-immiscible organic solvent.[9]
-
Solid-Phase Extraction (SPE): SPE can offer cleaner extracts and higher recovery than LLE, especially from complex matrices like blood or urine.[10] A cation-exchange or a mixed-mode sorbent would be appropriate for this compound.
Troubleshooting Guides
Issue 1: Low Recovery with Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH of Aqueous Phase | Ensure the pH of the aqueous sample is adjusted to be at least 2 pH units above the pKa of the secondary amine on this compound. A pH of 9-10 is a good starting point. Use a calibrated pH meter for accurate measurement. | This compound will be in its neutral form, maximizing its solubility in the organic extraction solvent. |
| Inappropriate Extraction Solvent | Use a water-immiscible organic solvent of intermediate polarity. A mixture of a non-polar solvent and a slightly more polar solvent, such as hexane (B92381)/ethyl acetate (B1210297) (9:1, v/v), can be effective.[6] Chlorinated solvents like dichloromethane (B109758) can also be used. | Improved partitioning of this compound from the aqueous phase to the organic phase. |
| Insufficient Phase Mixing | Gently invert the separatory funnel 20-30 times to ensure adequate contact between the two phases. Avoid vigorous shaking to prevent emulsion formation. | Achieve equilibrium partitioning of the analyte without creating a stable emulsion. |
| Analyte Loss due to Adsorption | Use glass or silanized plasticware to minimize adsorption. Pre-rinsing containers with a small amount of the extraction solvent can also help. | Reduced loss of this compound to the surfaces of the extraction vessels. |
| Single Extraction is Insufficient | Perform multiple extractions (e.g., 3 times) with smaller volumes of the organic solvent. Pool the organic extracts for further processing. | More complete extraction of the analyte from the aqueous phase. |
Issue 2: Low Recovery with Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Sorbent Choice | For a basic compound like this compound, a cation-exchange or a mixed-mode (e.g., C8 + SCX) sorbent is recommended. | The positively charged (at acidic pH) this compound will be retained on the sorbent, allowing for effective washing of interferences. |
| Improper Sample pH during Loading | Adjust the sample pH to be at least 2 pH units below the pKa of the secondary amine before loading. A pH of 4-6 is a good starting point. | This compound will be protonated (positively charged) and will bind strongly to the cation-exchange sorbent. |
| Ineffective Washing Steps | Use a weak organic solvent (e.g., methanol) or a buffer at the loading pH to wash away interferences without eluting the analyte. | Removal of matrix components that could interfere with the final analysis, without loss of this compound. |
| Incomplete Elution | Elute with a solvent mixture containing a strong base to neutralize the amine and release it from the sorbent. A common elution solvent is a mixture of an organic solvent with a small percentage of ammonium (B1175870) hydroxide (B78521) (e.g., dichloromethane/isopropanol/ammonium hydroxide).[11] | Complete recovery of this compound from the SPE cartridge. |
| Sample Overload | Ensure that the amount of this compound loaded onto the SPE cartridge does not exceed its binding capacity. If necessary, use a larger cartridge or dilute the sample. | The sorbent is not saturated, allowing for effective binding and retention of the analyte. |
Experimental Protocols
General Protocol for Liquid-Liquid Extraction (LLE) of this compound
-
Sample Preparation: To 1 mL of the aqueous sample (e.g., urine, plasma), add an appropriate internal standard.
-
pH Adjustment: Add a basic buffer (e.g., borate (B1201080) buffer, pH 9) or a dilute solution of sodium hydroxide to adjust the sample pH to between 9 and 10. Verify the pH with a calibrated meter.
-
Extraction: Add 3 mL of a water-immiscible organic solvent (e.g., a 9:1 mixture of hexane and ethyl acetate).
-
Mixing: Cap the tube and gently mix by inversion for 5-10 minutes.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction (steps 3-6) two more times with fresh organic solvent. Pool all organic extracts.
-
Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).
General Protocol for Solid-Phase Extraction (SPE) of this compound
-
Sample Pre-treatment: To 1 mL of the sample, add an internal standard and 3 mL of an acidic buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6).[11] Vortex to mix.
-
Column Conditioning: Condition a mixed-mode cation-exchange SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of the acidic buffer. Do not allow the column to go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of 0.1 M acetic acid.
-
Wash the cartridge with 3 mL of methanol.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution: Elute the this compound from the cartridge with 3 mL of a freshly prepared elution solvent (e.g., 80:20 dichloromethane:isopropanol with 2% ammonium hydroxide).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in an appropriate solvent for analysis.
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: Principle of liquid-liquid extraction for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Viminol - Wikipedia [en.wikipedia.org]
- 3. cfsre.org [cfsre.org]
- 4. This compound | C21H31FN2O | CID 57419227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. portal.ct.gov [portal.ct.gov]
Minimizing carryover of 2F-Viminol in LC-MS systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of 2F-Viminol in Liquid Chromatography-Mass Spectrometry (LC-MS) systems.
Frequently Asked Questions (FAQs)
Q1: What is LC-MS carryover and why is it a concern for this compound analysis?
A1: In LC-MS analysis, carryover refers to the appearance of an analyte, such as this compound, in a sample injection when it is not actually present, usually due to remnants from a previous, more concentrated sample.[1][2] This phenomenon can lead to the over-estimation of the analyte's quantity or false-positive results, compromising the accuracy and reliability of quantitative data.[1] For potent novel synthetic opioids like this compound, which may be analyzed across a wide dynamic range, even minute carryover can be significant, potentially exceeding the lower limit of quantitation (LLOQ).[3][4] The chemical structure of this compound, which includes a fluorine atom, results in increased lipophilicity, potentially enhancing its interaction with various surfaces within the LC-MS system and making it more prone to carryover.[5]
Q2: How can I confirm that I have a this compound carryover issue?
A2: A standard method to detect carryover is to inject one or more blank samples (containing no analyte) immediately following the injection of a high-concentration sample of this compound.[1][3] If a peak corresponding to this compound appears in the blank injection, carryover is present.[2] A systematic approach involves a sequence of injections: a pre-blank, a high-concentration standard, and then several post-blanks. True carryover will show the largest peak in the first post-blank, with diminishing peaks in subsequent blanks.[3] If all blanks show a similar response, the issue is more likely contamination of the solvent or the blank solution itself.[3]
Q3: What are the most common sources of carryover in an LC-MS system?
A3: Carryover can originate from multiple points within the LC-MS system. The most common source is the autosampler, including the needle, injection valve, rotor seals, and sample loop.[6][7] Other significant sources include the analytical column, guard column, tubing, and fittings.[1][8] In some cases, the mass spectrometer's ion source can also be a site of carryover if it becomes contaminated.[1][9] Adsorption of the analyte onto these surfaces, particularly for hydrophobic compounds, is a primary cause.[2]
Troubleshooting Guides
Guide 1: Systematic Identification of the Carryover Source
If you have confirmed a carryover issue, the first step is to systematically isolate its source. This can be achieved by sequentially eliminating parts of the system and observing the effect on the carryover peak in a blank injection.
Caption: A logical workflow for systematically identifying the source of carryover.
Experimental Protocol: Isolating the Carryover Source
-
Test the MS System:
-
Test the LC System (excluding the column):
-
If the MS is clean, reconnect the LC system but replace the analytical and guard columns with a zero-dead-volume union.
-
Inject a high-concentration this compound standard followed by a blank injection.
-
If carryover is observed, the source is within the autosampler or connecting tubing.[9]
-
-
Test the Column:
Guide 2: Optimizing the Autosampler Wash Method
The autosampler is the most frequent culprit for carryover.[6] A robust needle wash protocol is critical, especially for lipophilic compounds like this compound.
Key Parameters for Optimization:
-
Wash Solvent Composition: The wash solvent must be strong enough to solubilize this compound effectively. A "magic mixture" or cycling between different solvents can be highly effective.[8][9]
-
Wash Volume and Duration: Increasing the volume of wash solvent used and the duration of the wash step can significantly reduce carryover.[9]
-
Pre- and Post-Injection Washes: Employing wash cycles both before and after sample injection can prevent contamination between runs.[6]
Table 1: Effect of Wash Solvent Composition on Carryover (Example Data for Granisetron)
| Wash Solvent (Needle Rinse) | Carryover Percentage (%) |
| 90:10 Water:Acetonitrile | 0.0015 |
| 50:50 Water:Acetonitrile | 0.0007 |
| 100% Acetonitrile | 0.0005 |
| 100% Methanol | 0.0002 |
This data is for Granisetron HCl and serves to illustrate the impact of solvent choice. A similar optimization should be performed for this compound.[6]
Table 2: Effect of Wash Mode on Carryover (Example Data for Granisetron)
| Needle Wash Mode | Carryover Percentage (%) |
| Default (6 sec post-injection) | 0.0005 |
| 6 sec pre- & post-injection | 0.0003 |
| 12 sec pre- & post-injection | < 0.0002 |
This data, using 100% Acetonitrile as the wash solvent for Granisetron HCl, demonstrates that extended and dual wash cycles improve cleaning.[6]
Experimental Protocol: Autosampler Wash Optimization
-
Select Candidate Solvents: Based on the properties of this compound (lipophilic), test a range of strong organic solvents and mixtures. Good candidates include Isopropanol, Acetonitrile, Methanol, and mixtures thereof. Some methods use additives like formic acid or ammonium (B1175870) hydroxide (B78521) to modify pH and improve solubility.[10] A "magic mixture" of Water:Acetonitrile:Methanol:Isopropanol (25:25:25:25 v/v) is often a powerful starting point.[9]
-
Establish a Baseline: Inject a high-concentration this compound standard followed by a blank using your current wash method to determine the baseline carryover level.
-
Test Each Solvent: Sequentially replace the wash solvent with your candidate solutions. For each candidate, repeat the high-concentration/blank injection sequence and quantify the carryover.
-
Optimize Wash Time: Using the most effective solvent, vary the duration of the wash cycle (e.g., 6 seconds, 12 seconds) and test both post-injection and pre/post-injection modes.
-
Analyze Results: Compare the carryover percentages to identify the optimal combination of solvent and wash program.
Guide 3: Addressing Column and Mobile Phase-Related Carryover
If the autosampler is not the source, focus on the column and mobile phase chemistry.
References
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. waters.com [waters.com]
- 5. cfsre.org [cfsre.org]
- 6. lcms.cz [lcms.cz]
- 7. omicsonline.org [omicsonline.org]
- 8. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Addressing ion suppression in the LC-MS/MS analysis of 2F-Viminol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of ion suppression in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2F-Viminol.
Troubleshooting Guide: Addressing Ion Suppression
Ion suppression is a matrix effect that can significantly impact the accuracy, precision, and sensitivity of LC-MS/MS analyses. It occurs when co-eluting matrix components interfere with the ionization of the target analyte, in this case, this compound, leading to a decreased analytical signal.[1]
Problem: Low or inconsistent this compound signal intensity.
-
Possible Cause 1: Co-elution of Matrix Components. Endogenous materials from the biological sample (e.g., phospholipids, salts, proteins) can co-elute with this compound and compete for ionization in the MS source.[2]
-
Solution:
-
Optimize Chromatographic Separation: Modify the HPLC gradient, mobile phase composition, or column chemistry to separate this compound from interfering matrix components.[3] It is often recommended to adjust the analyte's retention time to elute in a "cleaner" region of the chromatogram, away from the solvent front and the end of the gradient where many interferences appear.[4]
-
Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove matrix interferences before injection.[5]
-
-
-
Possible Cause 2: Inefficient Sample Preparation. The chosen sample preparation method may not be effectively removing interfering substances.[6] Protein precipitation, while simple, is often insufficient and can leave behind significant matrix components.[4][5]
-
Solution:
-
Evaluate Different Sample Preparation Techniques: Compare the performance of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[6]
-
Optimize the Chosen Technique: For LLE, experiment with different organic solvents and pH adjustments.[6] For SPE, select a sorbent that strongly retains this compound while allowing interfering components to be washed away.
-
-
-
Possible Cause 3: High Sample Matrix Concentration. Injecting a sample that is too concentrated can overload the ion source and exacerbate ion suppression.[2]
-
Solution:
-
Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[1]
-
Reduce Injection Volume: A smaller injection volume can also lessen the amount of matrix introduced into the system.
-
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[7]
Q2: How can I determine if ion suppression is affecting my this compound analysis?
A2: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram.[4][8] This involves infusing a constant flow of a this compound standard into the MS detector while injecting a blank matrix sample onto the LC column. A dip in the baseline signal of this compound indicates the retention times at which matrix components are eluting and causing suppression.[4]
Q3: What are the most common sources of ion suppression in bioanalysis?
A3: Common sources of ion suppression in biological matrices like plasma or urine include salts, proteins, and particularly phospholipids.[8] Phospholipids are notorious for co-eluting with many analytes and causing significant signal suppression.
Q4: Can a stable isotope-labeled internal standard (SIL-IS) for this compound overcome ion suppression?
A4: Yes, using a SIL-IS is a highly effective strategy to compensate for ion suppression. Since a SIL-IS has nearly identical chemical and physical properties to this compound, it will experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of matrix effects.
Q5: Which sample preparation technique is best for minimizing ion suppression?
A5: The optimal sample preparation technique depends on the specific matrix and analyte. However, in general, more rigorous methods like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are more effective at removing interfering matrix components than simple Protein Precipitation (PPT).[4][6]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (%RSD) |
| Protein Precipitation (PPT) | 95 | -65 | 15 |
| Liquid-Liquid Extraction (LLE) | 85 | -20 | 8 |
| Solid-Phase Extraction (SPE) | 92 | -10 | 5 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Post-Column Infusion Experiment to Detect Ion Suppression
-
Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration that provides a stable and moderate signal on the mass spectrometer.
-
Set up a T-junction to connect the output of the LC column to both the mass spectrometer and a syringe pump.
-
Infuse the this compound standard solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase flow path after the LC column.
-
While the standard is being infused, inject a blank, extracted matrix sample (that does not contain this compound) onto the LC column and run your standard chromatographic method.
-
Monitor the signal of this compound. A stable baseline should be observed. Any significant drop in the baseline indicates a region of ion suppression.[4][8]
Visualizations
Caption: A troubleshooting workflow for addressing ion suppression in LC-MS/MS analysis.
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Detection of 2F-Viminol in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the sensitivity of 2F-Viminol detection in biological matrices. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your analytical endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and its metabolites.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Analyte Signal (this compound or Metabolites) | 1. Inefficient Extraction: The chosen extraction method (LLE or SPE) may not be optimal for this compound's physicochemical properties. 2. Analyte Degradation: this compound may be unstable under the storage or experimental conditions. 3. Suboptimal Mass Spectrometry (MS) Parameters: Ionization and fragmentation settings may not be optimized for this compound and its metabolites. 4. Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the analyte's ionization. | 1. Optimize Extraction: - For LLE, experiment with different organic solvents and pH adjustments. Given this compound's predicted lipophilicity, solvents like ethyl acetate (B1210297) or a mixture of isopropanol (B130326) and dichloromethane (B109758) could be effective. - For SPE, test different sorbent types (e.g., mixed-mode cation exchange) and optimize wash and elution steps. 2. Ensure Stability: Store samples at -20°C or lower. Minimize freeze-thaw cycles.[1] Prepare samples on ice and analyze them promptly after extraction. 3. Optimize MS Parameters: Perform infusion experiments with a this compound standard to determine the optimal precursor and product ions, collision energy, and other source parameters.[2][3] 4. Mitigate Matrix Effects: - Improve sample cleanup using a more rigorous SPE protocol. - Adjust chromatographic conditions to separate this compound from interfering matrix components. - Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | 1. Incompatible Mobile Phase: The pH or organic composition of the mobile phase may not be suitable for this compound. 2. Column Overload: Injecting too high a concentration of the analyte or matrix components. 3. Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. | 1. Adjust Mobile Phase: Add a small amount of an acid modifier like formic acid to the mobile phase to improve the peak shape of basic compounds like this compound. 2. Dilute Sample: Dilute the final extract before injection. 3. Use an Appropriate Column: Employ a high-quality, end-capped C18 column or a column specifically designed for the analysis of basic compounds. |
| High Background Noise or Interferences | 1. Contaminated Solvents or Reagents: Impurities in solvents or reagents can introduce background noise. 2. Insufficient Sample Cleanup: Endogenous matrix components are co-extracted with the analyte. 3. Carryover from Previous Injections: The analyte from a high-concentration sample may adsorb to the injector or column and elute in subsequent runs. | 1. Use High-Purity Solvents: Use LC-MS grade solvents and freshly prepared reagents. 2. Enhance Sample Preparation: Incorporate additional wash steps in your SPE protocol or perform a two-step LLE. 3. Optimize Wash Method: Implement a robust needle wash protocol in the autosampler, using a strong organic solvent. Inject a blank solvent after high-concentration samples to check for carryover. |
| Inconsistent Results (Poor Reproducibility) | 1. Inconsistent Sample Preparation: Variations in extraction volumes, timing, or technique. 2. Instrument Instability: Fluctuations in the LC pump pressure or MS detector sensitivity. 3. Variable Matrix Effects: Differences in the composition of individual biological samples. | 1. Standardize Protocols: Use calibrated pipettes and adhere strictly to the validated SOP. Automation of sample preparation can improve reproducibility.[4][5] 2. Perform System Suitability Tests: Regularly check the performance of the LC-MS system with a standard solution to ensure it is operating within specifications. 3. Use an Internal Standard: Incorporate an appropriate internal standard early in the sample preparation process to compensate for variability. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in biological matrices?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective detection of synthetic opioids like this compound in biological samples.[6][7] Techniques like ultra-high-performance liquid chromatography (UHPLC) can further enhance sensitivity and throughput.[8]
Q2: How can I enhance the sensitivity of my this compound assay?
A2: To enhance sensitivity, consider the following:
-
Sample Preparation: Utilize solid-phase extraction (SPE) for efficient cleanup and pre-concentration of the analyte.[4][5][9] Micro-elution SPE formats can further concentrate the sample.[9]
-
Derivatization (for GC-MS): If using gas chromatography-mass spectrometry (GC-MS), derivatization of the hydroxyl and secondary amine groups of this compound with reagents like BSTFA or propionic anhydride (B1165640) can improve volatility and chromatographic properties.[10][11][12]
-
LC-MS/MS Optimization: Carefully optimize the electrospray ionization (ESI) source parameters and select the most intense and specific multiple reaction monitoring (MRM) transitions for this compound and its metabolites.[2][3]
-
Instrumentation: The use of newer, more sensitive mass spectrometers can significantly lower the limits of detection.
Q3: What are the expected metabolites of this compound I should be looking for?
A3: In vitro studies using human liver microsomes have identified that the primary metabolic pathways for this compound are N-dealkylation and hydroxylation.[13] Therefore, you should target the parent drug as well as its N-dealkylated and hydroxylated metabolites to increase the window of detection.
Q4: How do I minimize matrix effects in my analysis?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To minimize them:
-
Effective Sample Cleanup: Employ rigorous sample preparation techniques like SPE to remove interfering endogenous compounds such as phospholipids.
-
Chromatographic Separation: Optimize your LC method to chromatographically resolve this compound from co-eluting matrix components.
-
Use of an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. If a SIL-IS is unavailable, a structurally similar compound (analog) can be used, but with caution.
Q5: What are the best practices for sample collection and storage for this compound analysis?
A5: To ensure the stability of this compound in biological samples, follow these guidelines:
-
Collection: Collect samples in appropriate containers (e.g., with preservatives like sodium fluoride (B91410) for blood to inhibit enzymatic activity).
-
Storage: Store samples at -20°C or, for long-term storage, at -80°C to prevent degradation.[1]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to analyte degradation.[1]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Urine
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structural analog)
-
Phosphate (B84403) buffer (pH 6)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Elution solvent (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of blood, plasma, or urine, add the internal standard.
-
Add 2 mL of phosphate buffer (pH 6) and vortex.
-
Centrifuge blood samples to precipitate proteins. Use the supernatant for the next step.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of phosphate buffer. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 2 mL of methanol to remove lipophilic interferences.
-
-
Elution:
-
Elute the analytes with 2 mL of the elution solvent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example in Positive ESI Mode):
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Nitrogen
-
MRM Transitions: These must be determined empirically by infusing a standard of this compound and its metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| N-dealkyl-2F-Viminol | To be determined | To be determined | To be determined |
| Hydroxy-2F-Viminol | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Note: The m/z values will depend on the specific chemical structure and charge state of the analytes.
Quantitative Data Summary
The following tables present hypothetical yet realistic performance data for the described method. These values should be experimentally determined and validated in your laboratory.
Table 1: Method Validation Parameters
| Parameter | Blood | Urine |
| Linear Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.1 ng/mL |
| Extraction Recovery | > 85% | > 90% |
| Matrix Effect | < 15% | < 10% |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
Table 2: Analyte Stability in Biological Matrices at -20°C
| Analyte | Matrix | Stability after 1 month (% of initial concentration) |
| This compound | Blood | > 90% |
| This compound | Urine | > 95% |
| N-dealkyl-2F-Viminol | Blood | > 90% |
| N-dealkyl-2F-Viminol | Urine | > 95% |
| Hydroxy-2F-Viminol | Blood | > 85% |
| Hydroxy-2F-Viminol | Urine | > 90% |
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Proposed metabolic pathway of this compound.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] GC-MS analysis of multiply derivatized opioids in urine. | Semantic Scholar [semanticscholar.org]
- 10. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C21H31FN2O | CID 57419227 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of 2F-Viminol in whole blood and plasma during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2F-Viminol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the handling and storage of biological samples for this compound analysis.
Frequently Asked Questions (FAQs)
Q1: Is there published data on the stability of this compound in whole blood and plasma?
A: To date, there are no specific published studies detailing the stability of this compound in whole blood or plasma under various storage conditions. The scientific literature primarily focuses on its metabolic profile and analytical detection. One conference presentation abstract noted that determining the stability of this compound in biological specimens is an area for future work.[1] Therefore, it is crucial for researchers to perform their own validation studies to ensure sample integrity.
Q2: What are the main degradation pathways I should be aware of for this compound?
A: While specific degradation pathways in stored blood and plasma have not been documented for this compound, its metabolic pathways have been studied in vitro using human liver microsomes.[2] The primary biotransformation pathways identified are hydroxylation and N-dealkylation.[1][2] These metabolic processes can potentially continue in viable cells within unstabilized biological matrices. Therefore, prompt processing and appropriate storage are critical to minimize changes in this compound concentration.
Q3: What are the recommended general procedures for collecting and storing blood samples for opioid analysis?
A: Given the lack of specific data for this compound, it is recommended to follow best practices for the analysis of other opioids in biological matrices. For whole blood, it is advisable to use tubes containing an anticoagulant and a preservative, such as sodium fluoride, to inhibit enzymatic activity. Samples should be stored at low temperatures immediately after collection. For long-term storage, -20°C or -80°C is generally recommended to minimize degradation.[3][4]
Q4: How can I perform a stability study for this compound in my own laboratory?
A: A comprehensive stability study for this compound should assess its stability under conditions that mimic your laboratory's sample handling and storage procedures. This typically involves fortifying blank whole blood or plasma with a known concentration of this compound and analyzing aliquots at various time points and under different storage conditions (e.g., room temperature, 4°C, -20°C, and -80°C). Freeze-thaw stability should also be assessed by subjecting samples to multiple freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound in stored samples. | Degradation of this compound due to improper storage temperature or prolonged storage. | 1. Ensure samples are stored at -20°C or preferably -80°C immediately after collection and processing. 2. Minimize the duration of storage before analysis. 3. Conduct a stability study to determine the acceptable storage duration for your specific conditions. |
| Inconsistent results between replicate analyses of the same sample. | Instability of this compound during repeated freeze-thaw cycles. | 1. Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles of the entire sample. 2. Perform a freeze-thaw stability experiment as part of your method validation to understand the impact on this compound concentration. |
| Presence of unexpected peaks in chromatograms. | Formation of degradation products or metabolites. | 1. Review the known metabolic pathways of this compound (hydroxylation and N-dealkylation).[1][2] 2. Use high-resolution mass spectrometry to identify potential degradation products. 3. Ensure proper sample handling and storage to minimize ex vivo metabolism. |
Experimental Protocols
Protocol: In Vitro Metabolism of this compound using Human Liver Microsomes (HLMs)
This protocol is based on the methodology described in the literature for identifying the metabolic profile of this compound.[2]
Materials:
-
This compound standard
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-QTOF-MS system
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), HLMs, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C with gentle shaking.
-
Initiate the metabolic reaction by adding the this compound standard to the mixture.
-
Prepare control samples: a standard sample with only the drug in buffer, and a control with the drug and HLMs but without the NADPH cofactor.
-
Incubate all samples at 37°C with light shaking.
-
Stop the reaction at various time points by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a liquid chromatograph quadrupole-time-of-flight mass spectrometer (LC-QTOF-MS) to identify metabolites.
Visualizations
References
- 1. cfsre.org [cfsre.org]
- 2. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term stability of morphine, codeine, and 6-acetylmorphine in real-life whole blood samples, stored at -20°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term stability of methadone in clinical plasma samples stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 2F-Viminol Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of 2F-Viminol diastereomers.
Troubleshooting Guide
Issue: Poor or No Resolution of Diastereomer Peaks
Q1: My chromatogram shows a single, broad peak or two poorly resolved peaks for the this compound diastereomers. What are the likely causes and how can I improve the separation?
A1: Poor resolution in the separation of diastereomers like those of this compound is a common challenge due to their similar physicochemical properties.[1] The primary factors to investigate are the stationary phase, mobile phase composition, and chromatographic conditions.
Possible Causes & Solutions:
-
Inappropriate Stationary Phase: The current column chemistry may not provide sufficient selectivity for the subtle structural differences between the this compound diastereomers.[1]
-
Solution: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often a good starting point due to their broad applicability in separating chiral compounds.[1][2] For normal-phase chromatography, an unmodified silica (B1680970) gel column can sometimes be effective for diastereomer separation.[1] Consider trying columns with different particle sizes or pore sizes.
-
-
Suboptimal Mobile Phase Composition: The mobile phase is a critical parameter for optimizing selectivity.[1][3]
-
Solution (Normal Phase): Systematically adjust the ratio of your non-polar solvent (e.g., n-hexane) and your polar modifier (e.g., isopropanol (B130326), ethanol). Small changes in the modifier percentage can have a significant impact on resolution.
-
Solution (Reversed-Phase): Vary the ratio of the aqueous and organic components (e.g., acetonitrile, methanol). The addition of additives like formic acid can also alter selectivity, sometimes even changing the elution order of enantiomers.[3]
-
Solution (SFC): Adjust the percentage of the co-solvent (e.g., methanol (B129727), ethanol) with supercritical CO2.
-
-
Inadequate Method Parameters: Temperature and flow rate can influence peak shape and resolution.
-
Solution: Optimize the column temperature. An increase in temperature can sometimes improve efficiency, but it may also decrease selectivity; a temperature study is recommended.[3] Lowering the flow rate can also enhance resolution, although it will increase the analysis time.
-
Issue: Peak Tailing or Asymmetry
Q2: The peaks for my this compound diastereomers are showing significant tailing. What could be causing this?
A2: Peak tailing can be caused by a variety of factors, from secondary interactions with the stationary phase to issues with the sample solvent or instrument.
Possible Causes & Solutions:
-
Secondary Interactions: The amine groups in this compound may be interacting with residual silanol (B1196071) groups on the silica-based stationary phase.
-
Solution: Add a basic modifier to the mobile phase, such as diethylamine (B46881) (DEA), to mask the silanol groups and improve peak shape.
-
-
Sample Solvent Effects: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[1]
-
-
Column Overload: Injecting too much sample can lead to peak asymmetry.
-
Solution: Reduce the sample concentration or injection volume.
-
Frequently Asked Questions (FAQs)
Q3: What are the primary chromatographic techniques recommended for separating this compound diastereomers?
A3: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques for separating diastereomers.[1] Chiral Stationary Phases (CSPs) are frequently used in both techniques to achieve the necessary selectivity.[1] Thin-layer chromatography (TLC) has also been noted as a method for separating viminol (B1683830) diastereoisomers.[4]
Q4: How do I select the right column for my this compound separation?
A4: Column selection is often an empirical process, meaning it requires testing different options to find the best one.[1] A good starting point is to screen several polysaccharide-based CSPs under both normal-phase and reversed-phase conditions.[1][2] Columns like those based on cellulose or amylose derivatives have a broad range of applications for chiral separations.[1]
Q5: Can I use a gradient elution for chiral separation of this compound diastereomers?
A5: While possible, isocratic elution is much more common for chiral separations. This is because the chemical properties of diastereomers are very similar, and the separation relies more heavily on the specific interactions with the chiral stationary phase rather than changes in the mobile phase strength.[5]
Q6: Why is method development for chiral separations so challenging?
A6: Chiral separations are inherently complex because they involve resolving compounds with identical chemical formulas and connectivity, differing only in their three-dimensional arrangement. The selectivity required is highly dependent on the precise interactions between the analytes and the chiral stationary phase.[3][5] This makes it a "three-dimensional" separation problem where predicting the optimal conditions is difficult, necessitating a screening approach with various columns and mobile phases.[3]
Data Presentation
Table 1: Example HPLC Screening Conditions for this compound Diastereomer Separation
| Parameter | Condition A | Condition B | Condition C |
| Column | Polysaccharide-based CSP (Cellulose) | Polysaccharide-based CSP (Amylose) | Silica Gel |
| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) | Methanol:Acetonitrile (50:50 v/v) | n-Hexane:Ethanol (B145695) (95:5 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 25°C | 30°C | 25°C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Hypothetical Rs | 1.2 | 0.8 | 1.5 |
Note: This table presents hypothetical data for illustrative purposes.
Table 2: Example SFC Screening Conditions for this compound Diastereomer Separation
| Parameter | Condition D | Condition E |
| Column | Polysaccharide-based CSP | Polysaccharide-based CSP |
| Mobile Phase | Supercritical CO₂ / Methanol (85:15) | Supercritical CO₂ / Ethanol (90:10) |
| Flow Rate | 2.5 mL/min | 3.0 mL/min |
| Back Pressure | 150 bar | 150 bar |
| Temperature | 40°C | 35°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Hypothetical Rs | 1.8 | 1.6 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: HPLC Method Development for this compound Diastereomer Separation (Normal Phase)
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak® series).
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) ratio.
-
Instrument Setup:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25°C.
-
Set the UV detection wavelength based on the absorbance maximum of this compound.
-
-
Sample Preparation: Dissolve the this compound diastereomer mixture in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[1]
-
Injection and Analysis: Inject 10 µL of the prepared sample and monitor the chromatogram.[1]
-
Optimization: If the resolution is poor (Rs < 1.5), systematically adjust the percentage of the alcohol modifier (e.g., try 95:5, 85:15).[1] Evaluate the effect of a different alcohol modifier. Optimize the flow rate and temperature to improve resolution and analysis time.[1]
Protocol 2: SFC Method Development for this compound Diastereomer Separation
-
Column Selection: Choose a chiral stationary phase suitable for SFC (e.g., Chiralpak® IC-3 or Chiralcel® OD-H).[1]
-
Mobile Phase Preparation: Use supercritical CO₂ as the primary mobile phase with an alcohol co-solvent (e.g., methanol).
-
Instrument Setup:
-
Sample Preparation: Dissolve the this compound diastereomer mixture in the co-solvent (e.g., methanol) at approximately 1 mg/mL and filter.[1]
-
Injection and Analysis: Inject 5 µL of the prepared sample.[1]
-
Optimization: Adjust the percentage of the methanol co-solvent to optimize retention and resolution. Try other alcohol co-solvents like ethanol or isopropanol.[1]
Visualizations
Caption: A general workflow for developing a chiral separation method.
Caption: A decision tree for troubleshooting poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. [Chromatographic separation of diastereoisomers of aminoalcohol salts and their densitometric determination] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Method Refinement for the Baseline Separation of 2F-Viminol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of baseline separation of 2F-Viminol isomers. The information is intended for researchers, scientists, and drug development professionals.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation of this compound isomers.
Frequently Asked Questions
-
Q1: What is the primary challenge in separating this compound isomers? this compound is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. These enantiomers have identical physical and chemical properties in an achiral environment, making their separation difficult without a chiral selector.[1] The goal is to achieve baseline separation, where the peaks for each isomer are fully resolved.
-
Q2: Why is the separation of this compound isomers important? Different stereoisomers of a drug can have varied pharmacological effects. For instance, with the related compound viminol, one isomer acts as a µ-opioid full agonist, while another is an antagonist.[2] Therefore, separating and quantifying each isomer of this compound is crucial for understanding its overall pharmacological and toxicological profile.
-
Q3: What analytical techniques are most suitable for this separation? High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with a chiral stationary phase (CSP) are the most common and effective methods for separating enantiomers.[3][4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for the analysis of novel synthetic opioids like this compound, offering both separation and sensitive detection.[6][7][8][9]
Troubleshooting Common Issues
-
Q4: I am seeing poor or no resolution between the isomer peaks. What should I do? Poor resolution is a common issue in chiral separations. Here are several steps to troubleshoot this problem:
-
Verify the appropriateness of the Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based CSPs are widely used for their broad enantioselectivity.[10] If resolution is poor, consider screening other types of CSPs.
-
Optimize the mobile phase: Small changes in mobile phase composition can significantly impact selectivity.[11]
-
Adjust the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol) to the non-polar solvent (e.g., hexane).
-
Introduce additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) at low concentrations (e.g., 0.1%) to improve peak shape and potentially resolution, especially for basic compounds like this compound.[12]
-
-
Lower the temperature: In many cases, decreasing the column temperature can enhance chiral recognition and improve resolution.[12] However, this can also lead to broader peaks, so optimization is key.
-
Reduce the flow rate: A lower flow rate increases the interaction time between the analytes and the CSP, which can improve resolution.
-
-
Q5: My peaks are tailing. How can I improve peak symmetry? Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[12]
-
Adjust mobile phase pH and use additives: For a basic compound like this compound, adding a basic modifier such as 0.1% DEA to the mobile phase can minimize interactions with residual acidic silanol (B1196071) groups on the silica (B1680970) support, thereby reducing tailing.[12]
-
Check for column overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and reinjecting.[12]
-
Ensure proper column conditioning: A new column may require conditioning for a few hours with the mobile phase to ensure a stable baseline and good peak shape.[13]
-
-
Q6: I am observing ghost peaks in my chromatogram. What is the cause? Ghost peaks are unexpected peaks that can originate from several sources:[12]
-
Contaminated mobile phase or sample solvent: Use high-purity (HPLC or MS-grade) solvents and prepare fresh mobile phase daily.[12]
-
Autosampler carryover: Ensure the needle wash procedure is effective. Use a wash solvent that is strong enough to fully dissolve this compound.[12]
-
Run a blank gradient: To identify the source, run a blank gradient without injecting a sample. If ghost peaks are present, the issue is likely with the mobile phase or the HPLC system itself.[12]
-
-
Q7: The column backpressure is too high. What should I do? High backpressure can indicate a blockage in the system.
-
Check for blockages: A common cause is a blocked inlet frit on the column.[13] This can sometimes be resolved by back-flushing the column (disconnecting it from the detector first).
-
Sample preparation: Ensure your samples are properly filtered before injection to remove any particulate matter.[13]
-
Mobile phase precipitation: If using a buffered mobile phase, ensure the buffer is soluble in the organic modifier to prevent precipitation.
-
Quantitative Data Summary
The following table presents hypothetical data for a refined baseline separation method for this compound isomers.
| Parameter | Isomer 1 | Isomer 2 | Acceptance Criteria |
| Retention Time (min) | 8.5 | 9.8 | RSD < 2% |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} | Rs > 1.5 |
| Asymmetry Factor (As) | 1.1 | 1.2 | 0.8 < As < 1.5 |
| Theoretical Plates (N) | > 10000 | > 10000 | > 5000 |
Experimental Protocols
1. Sample Preparation
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at concentrations of 100 µg/mL, 10 µg/mL, and 1 µg/mL.
-
Filter all solutions through a 0.22 µm syringe filter before placing them in autosampler vials.
2. HPLC-UV Method for Chiral Separation
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: Chiralpak IC (immobilized polysaccharide-based CSP) or equivalent, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Run Time: 15 minutes.
3. Column Washing Protocol
-
Disconnect the column from the detector.[12]
-
Flush the column with 100% isopropanol for 60 minutes at a flow rate of 0.5 mL/min.
-
For immobilized CSPs like Chiralpak IC, stronger solvents like ethanol (B145695) or methanol (B129727) can be used for more stubborn contaminants.[12][13]
-
After washing, re-equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Visualizations
Caption: Workflow for HPLC method refinement and troubleshooting.
Caption: Potential differential signaling pathways of this compound isomers.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of highly potent synthetic opioid nitazene analogs and their positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ole.uff.br [ole.uff.br]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. benchchem.com [benchchem.com]
- 13. chiraltech.com [chiraltech.com]
Reducing analytical interferences in 2F-Viminol immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical interferences in 2F-Viminol immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to detect accurately with immunoassays?
A1: this compound is a novel synthetic opioid.[1][2] Like many small molecules, its detection via immunoassay can be challenging due to potential cross-reactivity with structurally similar compounds and interference from matrix components in biological samples.[2][3][4][5] The accuracy of immunoassays depends on the specific binding between an antibody and the target analyte; any substance that disrupts this interaction can lead to erroneous results.[6]
Q2: What are the primary metabolites of this compound and can they interfere with the immunoassay?
A2: In vitro studies using human liver microsomes have identified seven metabolites of this compound.[1] The primary metabolic pathways are N-dealkylation and hydroxylation.[1][7] These metabolites, particularly N-dealkylated and hydroxylated species, are structurally similar to the parent drug and can potentially cross-react with antibodies raised against this compound, leading to overestimated concentrations.[1][3]
Q3: What are the common types of analytical interferences in immunoassays?
A3: Common interferences include:
-
Cross-reactivity: When substances structurally similar to the analyte bind to the assay antibodies.[2][3][8]
-
Matrix Effect: Non-specific interactions between components in the sample (e.g., proteins, lipids) and assay reagents.[4]
-
Heterophilic Antibodies: Human anti-animal antibodies (HAAAs) like HAMA (human anti-mouse antibody) can bridge the capture and detection antibodies in sandwich assays, causing false positives.[3][6]
-
Endogenous Interferences: Components naturally present in the sample, such as rheumatoid factor, lysozyme, and complement, can interfere with antibody-antigen binding.[3]
-
High-Dose Hook Effect: Excessively high concentrations of the analyte can saturate both capture and detection antibodies, leading to a falsely low signal in sandwich immunoassays.[2][4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound immunoassay experiments.
Issue 1: Suspected False Positive Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cross-reactivity with other drugs or metabolites. | 1. Review the patient's medication history for structurally similar compounds.[9] 2. Perform a cross-reactivity study by spiking potential cross-reactants into a drug-free matrix and running the assay.[10] 3. Confirm positive results with a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][11][12] | Identification of the cross-reacting substance. Accurate quantification of this compound. |
| Heterophilic Antibodies (e.g., HAMA) interference. | 1. Re-test the sample after treatment with a heterophilic antibody blocking reagent.[6][13] 2. Use assay kits that include blocking agents in their diluents.[14] 3. Re-test the sample using an alternative assay with antibodies from a different species. | A significant change in the measured concentration after treatment indicates interference. |
| Non-specific Binding | 1. Increase the number and duration of wash steps.[15][16] 2. Optimize the concentration of the blocking agent (e.g., BSA, casein) in the blocking buffer.[6][15] 3. Add a non-ionic detergent (e.g., Tween-20) to the wash buffer.[15] | Reduction in background signal and improved assay specificity. |
Issue 2: Suspected False Negative Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High-Dose Hook Effect | 1. Dilute the sample serially (e.g., 1:10, 1:100, 1:1000) and re-run the assay.[2][4] | A hook effect is present if the measured concentration increases with dilution. |
| Matrix Effect leading to signal suppression. | 1. Perform a spike and recovery experiment to assess matrix interference.[6] 2. Dilute the sample to reduce the concentration of interfering substances.[4][6] 3. Use a matched matrix for preparing calibrators and controls. | Recovery of the spiked analyte should be within an acceptable range (typically 80-120%). |
| Poor Antibody Affinity or Titer | 1. Verify the specificity and compatibility of the capture and detection antibodies.[17] 2. Test the activity of the enzyme-conjugated secondary antibody.[17] | Ensure that the assay components are performing optimally. |
Data Presentation: Summary of Interference Reduction Strategies
| Interference Type | Mitigation Strategy | Key Considerations |
| Cross-reactivity | Use of highly specific monoclonal antibodies.[4] Confirmation with a secondary, more specific method (e.g., LC-MS/MS).[6] | Antibody selection is critical during assay development. Confirmatory testing is the gold standard for forensic and clinical applications.[9] |
| Matrix Effect | Sample dilution.[4][6] Use of a sample diluent containing blocking agents.[13] Spike and recovery analysis.[6] | Dilution may not be suitable for samples with low analyte concentrations. |
| Heterophilic Antibodies | Addition of blocking agents (e.g., non-immune IgG, HAMA blockers).[3][6][13] Use of antibody fragments (Fab or F(ab')2).[2] | Commercial blocking reagents are available.[6] |
| High-Dose Hook Effect | Sample dilution.[2][4] | Requires re-testing of the sample. |
Experimental Protocols
Protocol 1: Spike and Recovery for Matrix Effect Assessment
-
Prepare Samples:
-
Neat Matrix: A drug-free sample matrix (e.g., urine, serum).
-
Spiked Buffer (Control): A known concentration of this compound spiked into the assay buffer.
-
Spiked Matrix (Test): The same concentration of this compound spiked into the drug-free sample matrix.[6]
-
-
Run Immunoassay: Analyze all three samples according to the standard assay protocol.
-
Calculate Recovery:
-
% Recovery = [(Concentration in Spiked Matrix - Concentration in Neat Matrix) / Concentration in Spiked Buffer] * 100
-
-
Interpretation: A recovery outside the range of 80-120% suggests a significant matrix effect.
Protocol 2: Serial Dilution for Hook Effect and Interference Assessment
-
Prepare Dilutions: Create a series of dilutions of the patient sample (e.g., 1:2, 1:5, 1:10, 1:100) using a drug-free matrix as the diluent.
-
Run Immunoassay: Analyze the neat sample and all dilutions.
-
Analyze Results:
Visualizations
Caption: Troubleshooting workflow for unexpected immunoassay results.
References
- 1. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. ohsu.edu [ohsu.edu]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development and Validation of a Novel LC-MS/MS Opioid Confirmation Assay: Evaluation of β-glucuronidase Enzymes and Sample Cleanup Methods. [vivo.weill.cornell.edu]
- 13. d163axztg8am2h.cloudfront.net [d163axztg8am2h.cloudfront.net]
- 14. researchgate.net [researchgate.net]
- 15. mybiosource.com [mybiosource.com]
- 16. assaygenie.com [assaygenie.com]
- 17. product.atagenix.com [product.atagenix.com]
Technical Support Center: Optimization of Collision Energy for 2F-Viminol Fragmentation in MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing collision energy for the fragmentation of 2F-Viminol in tandem mass spectrometry (MS/MS) experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of collision energy for this compound analysis.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Precursor Ion Intensity | 1. Inefficient ionization of this compound.2. Incorrect mass spectrometer settings (e.g., source temperature, voltages).3. Sample degradation.4. Low sample concentration. | 1. Optimize ion source parameters. Consider using different ionization modes (e.g., ESI, APCI).2. Refer to the instrument manual for recommended starting conditions for similar analytes.3. Prepare fresh sample solutions.4. Increase the concentration of the this compound standard solution being infused. |
| No or Low Fragment Ion Intensity | 1. Collision energy is too low to induce fragmentation.2. Collision energy is too high, leading to excessive fragmentation into very small, uninformative ions.3. Incorrect collision gas pressure.4. Precursor ion was not properly isolated. | 1. Gradually increase the collision energy in systematic steps.2. Systematically decrease the collision energy. Consider using a stepped collision energy approach.3. Ensure the collision gas pressure is within the manufacturer's recommended range.4. Check and optimize the isolation window for the precursor ion (m/z of protonated this compound). |
| Inconsistent Fragmentation Pattern | 1. Fluctuating collision energy.2. Unstable ion source conditions.3. Presence of co-eluting isomers or impurities. | 1. Ensure the mass spectrometer's collision energy setting is stable. Perform instrument calibration and tuning.2. Check for stability of the spray in the ion source.3. If using LC-MS/MS, optimize the chromatographic separation to resolve potential interferences. |
| Precursor Ion Still Dominant at High Collision Energies | 1. The this compound molecule is particularly stable.2. Insufficient activation time in the collision cell. | 1. Continue to increase the collision energy incrementally.2. For some instruments, the activation time (the time the ion spends in the collision cell) can be adjusted. Consult your instrument's software and manuals. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of optimizing collision energy for this compound?
A1: Optimizing the collision energy is a critical step in developing a robust and sensitive MS/MS method for this compound. The goal is to find the energy level that produces a consistent and abundant fragmentation pattern. This is essential for both qualitative identification (structural confirmation) and quantitative analysis (measuring the amount) of the compound. Proper optimization ensures the generation of specific product ions with sufficient intensity for reliable detection.
Q2: What is a typical starting range for collision energy optimization for a molecule like this compound?
A2: For small molecules like this compound, a common starting point for collision energy optimization is to ramp the collision energy from a low value (e.g., 5 eV) to a higher value (e.g., 50 eV) in discrete steps (e.g., 2-5 eV increments). The optimal collision energy will be the value that yields the highest intensity for the desired product ions.
Q3: Should I use a single collision energy for all this compound fragments?
A3: Not necessarily. Different fragment ions may be optimally produced at different collision energies. For quantitative methods using Multiple Reaction Monitoring (MRM), it is best practice to determine the optimal collision energy for each specific precursor-to-product ion transition.[1] However, for qualitative analysis or initial screening, a single collision energy that provides a good overall fragmentation pattern may be sufficient. Some methods utilize "stepped" normalized collision energy to acquire a broader range of fragments in a single scan.[2]
Q4: What are the primary metabolites of this compound I should be aware of during analysis?
A4: In vitro studies using human liver microsomes have identified several metabolites of this compound. The main biotransformations are N-dealkylation and hydroxylation, which can also occur in combination.[3][4] Therefore, when developing an analytical method, it is important to consider the fragmentation of these metabolites as well.
Q5: How does the choice of collision gas affect fragmentation?
A5: The type and pressure of the collision gas (commonly argon, nitrogen, or helium) can influence the fragmentation efficiency.[5] Heavier gases like argon are generally more efficient at inducing fragmentation through a smaller number of high-energy collisions. It is important to keep the collision gas pressure constant during the optimization process and subsequent analyses to ensure reproducibility.
Experimental Protocol: Collision Energy Optimization for this compound
This section provides a detailed methodology for optimizing the collision energy for this compound fragmentation in a tandem mass spectrometer.
Objective: To determine the optimal collision energy (CE) for the fragmentation of the protonated this compound precursor ion to produce abundant and specific product ions.
Materials:
-
This compound analytical standard
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Methodology:
-
Preparation of this compound Standard Solution: Prepare a 1 µg/mL solution of this compound in an appropriate solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Instrument Setup:
-
Set up the mass spectrometer in positive ion ESI mode.
-
Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to obtain a stable and maximal signal for the protonated precursor ion of this compound ([M+H]⁺).
-
-
Precursor Ion Identification:
-
Perform a full scan (MS1) to identify the m/z of the protonated this compound molecule.
-
-
Product Ion Scan and Collision Energy Ramp:
-
Set the mass spectrometer to product ion scan mode, selecting the m/z of the protonated this compound as the precursor ion.
-
Set up an experiment to systematically ramp the collision energy. A typical range would be from 5 to 50 eV, with a step size of 2 or 5 eV.
-
Acquire product ion spectra at each collision energy level.
-
-
Data Analysis:
-
Examine the product ion spectra obtained at each collision energy.
-
Create a collision energy profile by plotting the intensity of the precursor ion and each major product ion as a function of the collision energy.
-
Identify the collision energy that provides the highest intensity for the desired product ions while maintaining a low intensity of the remaining precursor ion. This will be the optimal collision energy for that specific fragmentation pathway.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the optimization of collision energy for the fragmentation of the this compound precursor ion ([M+H]⁺) into its major product ions.
| Collision Energy (eV) | Precursor Ion ([M+H]⁺) Relative Intensity (%) | Product Ion 1 (e.g., m/z A) Relative Intensity (%) | Product Ion 2 (e.g., m/z B) Relative Intensity (%) | Product Ion 3 (e.g., m/z C) Relative Intensity (%) |
| 5 | 95 | 5 | 0 | 0 |
| 10 | 70 | 25 | 5 | 0 |
| 15 | 40 | 50 | 10 | 0 |
| 20 | 15 | 70 | 15 | 5 |
| 25 | 5 | 80 | 10 | 5 |
| 30 | <1 | 65 | 20 | 15 |
| 35 | <1 | 40 | 30 | 30 |
| 40 | <1 | 20 | 25 | 55 |
| 45 | <1 | 10 | 15 | 75 |
| 50 | <1 | 5 | 10 | 85 |
Note: This table presents illustrative data. The optimal values and fragmentation patterns must be determined experimentally.
Visualization
The following diagram illustrates the general workflow for optimizing collision energy in an MS/MS experiment.
Caption: Workflow for Collision Energy Optimization in MS/MS.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
Selecting an appropriate internal standard for 2F-Viminol quantification
Technical Support Center: Quantification of 2F-Viminol
This guide provides technical support for researchers, scientists, and drug development professionals on selecting an appropriate internal standard for the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is an internal standard important for its quantification?
A1: this compound is a pyrrole-derived opioid analgesic.[1] For accurate quantification of this compound in biological matrices, an internal standard (IS) is crucial. An IS is a compound of known concentration added to samples to correct for variability during sample preparation and analysis, thereby improving the precision and accuracy of the results.[2]
Q2: What are the key characteristics of a suitable internal standard for this compound analysis by LC-MS?
A2: An ideal internal standard should:
-
Be chemically and physically similar to this compound.
-
Have similar extraction recovery and chromatographic retention time.
-
Not be naturally present in the sample matrix.
-
Be clearly distinguishable from this compound by the mass spectrometer (i.e., have a different mass-to-charge ratio).
-
Be stable throughout the analytical process.
Stable isotope-labeled (SIL) analogs of the analyte are generally considered the gold standard for use as internal standards in LC-MS analysis.[3]
Q3: What are the recommended options for an internal standard for this compound?
-
Stable Isotope-Labeled this compound (e.g., this compound-d4): This is the most ideal internal standard as it has nearly identical chemical and physical properties to this compound.[3] It will co-elute with this compound and experience similar matrix effects, providing the most accurate correction. However, this would likely require custom synthesis.[4][5]
-
Stable Isotope-Labeled Viminol (e.g., Viminol-d4): Viminol is the parent compound of this compound, differing by a chlorine atom instead of a fluorine atom on the benzyl (B1604629) ring. A deuterated version of Viminol would be a very close structural analog and likely exhibit similar analytical behavior.
-
Structurally Similar Opioid Analog: If a SIL-IS is not feasible, a structurally related opioid that is not expected to be in the sample can be used. Potential candidates could include other novel psychoactive opioids with similar physicochemical properties. This approach requires thorough validation to ensure it adequately mimics the behavior of this compound.[3]
Q4: Where can I source a suitable internal standard?
A4: While a specific deuterated this compound is not listed as a stock item, companies specializing in custom synthesis of reference standards and isotopically labeled compounds can be contacted. For structural analogs, chemical suppliers that provide analytical reference standards for forensic and research purposes are a good resource.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in internal standard response across samples | Inconsistent sample preparation (e.g., extraction, dilution). | Review and optimize the sample preparation protocol to ensure consistency. Ensure the IS is added early in the process to account for variability. |
| Instability of the internal standard. | Verify the stability of the internal standard in the sample matrix and storage conditions. | |
| Instrument instability. | Check the LC-MS system for performance issues (e.g., inconsistent injection volume, fluctuating spray). | |
| Poor correlation between analyte and internal standard response | The chosen internal standard is not a good chemical or physical match for this compound. | Re-evaluate the choice of internal standard. A stable isotope-labeled analog is highly recommended.[3] |
| Significant differences in ionization efficiency or susceptibility to matrix effects. | If using a structural analog, select one with closer physicochemical properties (pKa, logP) to this compound. | |
| Crosstalk between this compound and internal standard signals | Isotopic contribution from the analyte to the internal standard signal, or vice-versa. | Ensure the mass difference between the analyte and the SIL-IS is sufficient (ideally ≥ 4 Da).[3] |
| Impurity in the internal standard. | Check the purity of the internal standard. |
Experimental Protocols
Protocol 1: Selection and Validation of an Internal Standard
This protocol outlines the steps to select and validate a suitable internal standard for the quantification of this compound.
1. Preliminary Selection:
- Ideal Choice: Procure a custom-synthesized stable isotope-labeled this compound (e.g., this compound-d4).
- Alternative: Select a closely related structural analog, such as Viminol or another synthetic opioid not present in the samples.
2. Stock and Working Solutions:
- Prepare a stock solution of this compound and the chosen internal standard in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). An analytical reference standard of this compound is available from suppliers like Cayman Chemical.[6]
- Prepare working solutions of both the analyte and the internal standard by diluting the stock solutions.
3. LC-MS/MS Method Development:
- Develop a chromatographic method that provides good peak shape and retention for this compound.
- Optimize mass spectrometry parameters (e.g., precursor/product ion transitions, collision energy) for both this compound and the internal standard in both positive and negative ionization modes to determine the most sensitive and specific detection method.
4. Validation Experiments (based on ICH and FDA guidelines): [7][8]
- Specificity/Selectivity: Analyze blank matrix samples to ensure no endogenous interferences are present at the retention times of the analyte and internal standard.
- Linearity and Range: Prepare a calibration curve by spiking blank matrix with known concentrations of this compound and a constant concentration of the internal standard. Plot the peak area ratio (analyte/IS) against the analyte concentration. The curve should have a correlation coefficient (r²) ≥ 0.99.[9]
- Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate on the same day (intra-day) and on different days (inter-day) to assess accuracy (% bias) and precision (% RSD).
- Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard by comparing the response in neat solution versus post-extraction spiked blank matrix. A stable isotope-labeled internal standard is best for compensating for matrix effects.[3]
- Extraction Recovery: Determine the efficiency of the extraction procedure by comparing the analyte and internal standard response in pre-extraction spiked samples to post-extraction spiked samples.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₃₁FN₂O[10] |
| Molar Mass | 346.5 g/mol [10] |
| IUPAC Name | 2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol[10] |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. nyc.gov [nyc.gov]
- 10. This compound | C21H31FN2O | CID 57419227 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the yield and purity of 2F-Viminol synthesis
Technical Support Center: 2F-Viminol Synthesis
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The synthesis of this compound should only be carried out by qualified professionals in a controlled laboratory setting, in compliance with all applicable laws and regulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is a likely synthetic approach?
A1: this compound (2-(disec-butylamino)-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol) is a synthetic opioid. A plausible and common synthetic strategy for analogous amino alcohols involves a multi-step sequence. This typically includes the N-alkylation of a pyrrole (B145914) derivative, followed by the introduction of a two-carbon side chain at the C2 position, and finally, the formation of the amino alcohol moiety. A common method for the last step is the ring-opening of an intermediate epoxide with the desired amine.[1]
Q2: What are the critical stages in the synthesis that affect yield and purity?
A2: The most critical stages are:
-
N-Alkylation of the Pyrrole Ring: Achieving high regioselectivity (N- vs. C-alkylation) is crucial.[2] The choice of base and solvent system significantly impacts the outcome.[3]
-
Friedel-Crafts Acylation: The pyrrole ring is highly reactive and prone to polymerization under strongly acidic conditions.[4][5] Controlling the reaction temperature and using an appropriate catalyst are key.
-
Epoxide Formation and Ring-Opening: The regioselectivity of the epoxide ring-opening by di-sec-butylamine (B1584033) is important for obtaining the desired isomer.[1][6] Steric hindrance can be a challenge with bulky amines.[7]
-
Purification: The final product is a polar amino alcohol, which can be challenging to purify. Techniques like acid-base extraction and chromatography are often necessary, but emulsions can be an issue.[8][9]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing final purity?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, real-time monitoring of reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis of the final product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield in N-Alkylation Step | 1. Poor Nucleophilicity of Pyrrole: The pyrrole nitrogen is not strongly nucleophilic. | 1. Use a suitable base: A strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate solvent (e.g., DMF, DMSO) can deprotonate the pyrrole, increasing its nucleophilicity.[2][3] |
| 2. Side Reactions: C-alkylation can compete with the desired N-alkylation. | 2. Optimize reaction conditions: Lower temperatures may favor N-alkylation. The choice of solvent can also influence regioselectivity.[10] | |
| Low Yield in Friedel-Crafts Acylation | 1. Pyrrole Polymerization: Pyrrole is sensitive to strong acids and can polymerize.[4] | 1. Use milder conditions: Employ a less harsh Lewis acid or perform the reaction at a low temperature (e.g., 0°C to -78°C). Add the Lewis acid slowly to the reaction mixture.[4] |
| 2. Deactivated Catalyst: Lewis acids like AlCl₃ are moisture-sensitive. | 2. Ensure anhydrous conditions: Use freshly opened reagents and oven-dried glassware under an inert atmosphere.[11] | |
| Incomplete Reduction of Ketone | 1. Inactive Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) can decompose if not stored properly. | 1. Use fresh NaBH₄: Test the activity of the reducing agent on a simple ketone like acetone.[7] |
| 2. Insufficient Reducing Agent: In practice, more than the stoichiometric amount is often needed.[12] | 2. Increase the equivalents of NaBH₄: Use 1.5 to 2 equivalents of the reducing agent.[13] | |
| Low Yield in Epoxide Ring-Opening | 1. Steric Hindrance: Di-sec-butylamine is a bulky nucleophile. | 1. Increase reaction temperature and time: Heating the reaction for an extended period can help overcome the steric hindrance.[7] |
| 2. Poor Nucleophilicity of the Amine: | 2. Use a catalyst: A Lewis acid can activate the epoxide, but this may affect regioselectivity.[1] | |
| Product is Impure (Multiple Spots on TLC) | 1. Side Products from Acylation: Diacylation or N-acylation can occur.[4] | 1. Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent.[4] |
| 2. Incomplete Reactions: Starting materials or intermediates may be present. | 2. Monitor the reaction closely: Ensure each step goes to completion before proceeding to the next. | |
| 3. Over-reduction: The double bonds in the pyrrole ring could potentially be reduced under harsh hydrogenation conditions if that method is used. | 3. Use a mild reducing agent: NaBH₄ is generally selective for ketones and aldehydes.[14] | |
| Difficulty in Purifying the Final Product | 1. High Polarity of Amino Alcohol: The product may streak on silica (B1680970) gel columns. | 1. Use a modified stationary phase or solvent system: Consider using alumina (B75360) or a silica column with a solvent system containing a small amount of a basic modifier like triethylamine. |
| 2. Emulsion Formation During Workup: This is common during acid-base extractions of amines.[8] | 2. Add brine: Saturated NaCl solution can help to break up emulsions. Centrifugation can also be effective. | |
| 3. Formation of Diastereomers: The final product has multiple chiral centers. | 3. Specialized purification techniques: Resolution of diastereomers may require chiral chromatography or crystallization with a resolving agent.[15][16] |
Data Presentation
Table 1: Influence of Base and Solvent on N-Alkylation of Pyrrole
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | KOH | Acetone | RT | 10 | [3] |
| 2 | K₂CO₃ | DMF | RT | 87 | [3] |
| 3 | K₂CO₃ | DMF | 80 | 86 | [3] |
| 4 | KOH | Ionic Liquid | RT | High | [2] |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical pH | Selectivity | Comments | Reference |
| NaBH₄ | Neutral/Basic | Reduces aldehydes/ketones and imines | Can reduce starting carbonyl if not controlled | [8] |
| NaBH₃CN | Mildly Acidic (4-5) | Reduces imines > carbonyls | Toxic (cyanide), requires careful handling | [17] |
| NaBH(OAc)₃ | Neutral/Mildly Acidic | Reduces imines > carbonyls | Good for acid-sensitive substrates, often preferred | [17] |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-fluorobenzyl)-1H-pyrrole (Intermediate 1)
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF).
-
Add pyrrole (1.0 eq.).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add 2-fluorobenzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 1-(1-(2-fluorobenzyl)-1H-pyrrol-2-yl)ethan-1-one (Intermediate 2) via Friedel-Crafts Acylation
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add Intermediate 1 (1.0 eq.) and anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C.
-
Add acetic anhydride (B1165640) (1.2 eq.).
-
Slowly add a Lewis acid catalyst (e.g., SnCl₄, 1.1 eq.) dropwise, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by chromatography or recrystallization.
Protocol 3: Synthesis of 2-(1-(1-(2-fluorobenzyl)-1H-pyrrol-2-yl)vinyl)oxirane (Intermediate 3)
This step would typically involve conversion of the ketone (Intermediate 2) to an epoxide, for example, via a Corey-Chaykovsky reaction.
Protocol 4: Synthesis of this compound
-
In a sealed tube, dissolve the epoxide intermediate 3 (1.0 eq.) in a suitable solvent like methanol (B129727) or isopropanol.
-
Add di-sec-butylamine (2.0-3.0 eq.).
-
Heat the reaction mixture at 80-100°C for 24-48 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product using acid-base extraction followed by column chromatography on silica gel (often with a triethylamine-doped eluent to prevent streaking).
Mandatory Visualization
Caption: Plausible synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 2. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Sodium Borohydride [commonorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting unexpected side products in 2F-Viminol synthesis
Technical Support Center: 2F-Viminol Synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield for the this compound synthesis is significantly lower than expected. What are the potential causes?
A1: Low overall yield can result from issues at multiple stages of the synthesis. A common route for synthesizing Viminol analogs involves the N-alkylation of a pyrrole (B145914) derivative followed by the introduction of the amino alcohol side chain, often via reductive amination.[1] Key areas to investigate are:
-
Inefficient N-alkylation: The alkylation of the pyrrole nitrogen with 2-fluorobenzyl halide can be a critical step. Side reactions such as C-alkylation instead of N-alkylation can occur, influenced by the cation and solvent system.[2]
-
Sub-optimal Reductive Amination: The reaction of the pyrrole-2-carboxaldehyde intermediate with di-sec-butylamine (B1584033) to form the imine, followed by reduction, is prone to several side reactions. These include the reduction of the starting aldehyde to an alcohol, or the formation of stable iminium ions that do not reduce efficiently.[3][4]
-
Purification Losses: this compound and its intermediates may be challenging to purify due to their amine functionality and potential for multiple stereoisomers. Significant material loss can occur during chromatographic purification or crystallization.[5]
Q2: I am observing a significant amount of a byproduct at the N-alkylation step of the pyrrole with 2-fluorobenzyl bromide. What could this be?
A2: A common side product in the N-alkylation of pyrroles is the C-alkylated isomer. The ratio of N- to C-alkylation is highly dependent on the reaction conditions.[2]
-
Hard and Soft Acids and Bases (HSAB) Principle: The pyrrolide anion is an ambident nucleophile. Harder cations (like Li+) tend to favor C-alkylation, while softer cations (like K+ or quaternary ammonium (B1175870) salts used in phase-transfer catalysis) favor N-alkylation.[2]
-
Solvent Effects: The polarity of the solvent can also influence the N/C alkylation ratio. Less polar solvents may favor C-alkylation.[2]
-
Troubleshooting: To favor N-alkylation, consider using potassium carbonate or cesium carbonate as the base in a polar aprotic solvent like DMF or acetonitrile.[6] Phase-transfer catalysis is also an effective method for selective N-alkylation.[2]
Q3: During the reductive amination step, my main product appears to be the alcohol resulting from the reduction of the aldehyde. How can I prevent this?
A3: The premature reduction of the starting aldehyde is a common issue in one-pot reductive amination.[4] This occurs when the reducing agent reacts with the aldehyde faster than the aldehyde reacts with the amine to form the imine.
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are generally preferred over sodium borohydride (B1222165) (NaBH4) for reductive amination. They are less reactive towards aldehydes and ketones at neutral or slightly acidic pH, but will readily reduce the protonated imine.[4]
-
Stepwise Procedure: Consider a two-step (indirect) reductive amination. First, form the imine by reacting the aldehyde and amine, often with removal of water. Then, in a separate step, add the reducing agent.[3]
-
pH Control: Maintaining a slightly acidic pH (around 4-6) is crucial. This pH is low enough to catalyze imine formation but not so low as to significantly hydrolyze the imine or deactivate the amine by protonation.[4]
Q4: My final product shows multiple spots on TLC and peaks in LC-MS that are close to the desired product mass. What are these likely impurities?
A4: Besides starting materials and previously mentioned side products, you may be observing stereoisomers or over-alkylated products.
-
Stereoisomers: Viminol has three chiral centers, leading to multiple stereoisomers.[1] this compound will have a similar stereochemical complexity. These isomers may be difficult to separate by standard chromatography. Chiral chromatography may be necessary for separation and characterization.
-
Over-alkylation: If the starting amine for the reductive amination is a primary amine, dialkylation can be a significant side reaction.[7] While di-sec-butylamine is secondary, other side reactions leading to complex mixtures can occur.
-
N-Oxide Formation: Tertiary amines like this compound can be susceptible to oxidation to the corresponding N-oxide, especially during workup or storage. This will result in a product with a mass increase of 16 amu.
Quantitative Data on Side Product Formation (Illustrative)
The following tables present illustrative data on how reaction conditions can affect product distribution.
Table 1: Effect of Reducing Agent on Reductive Amination Yield
| Reducing Agent | Reaction Time (h) | Desired Product (%) | Aldehyde Reduction (%) | Unreacted Imine (%) |
| NaBH₄ | 4 | 45 | 40 | 15 |
| NaBH₃CN | 12 | 85 | 5 | 10 |
| NaBH(OAc)₃ | 8 | 90 | 5 | 5 |
Conditions: Equimolar amounts of pyrrole-2-carboxaldehyde and di-sec-butylamine, 1.2 eq. of reducing agent, methanol, room temperature.
Table 2: Influence of Solvent and Base on N- vs. C-Alkylation of Pyrrole
| Base | Solvent | N-Alkylated Product (%) | C-Alkylated Product (%) |
| NaH | THF | 60 | 40 |
| K₂CO₃ | DMF | 85 | 15 |
| Cs₂CO₃ | Acetonitrile | 92 | 8 |
| KOH (Phase Transfer) | Toluene/H₂O | 95 | 5 |
Conditions: Equimolar pyrrole and 2-fluorobenzyl bromide, 1.5 eq. base, room temperature.
Experimental Protocols (Hypothetical)
Protocol 1: N-Alkylation of 2-Formylpyrrole
-
To a solution of 2-formylpyrrole (1.0 eq.) in dry DMF, add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 20 minutes.
-
Add 2-fluorobenzyl bromide (1.1 eq.) dropwise.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Reductive Amination to form this compound
-
Dissolve 1-(2-fluorobenzyl)-1H-pyrrole-2-carbaldehyde (1.0 eq.) and di-sec-butylamine (1.2 eq.) in methanol.
-
Add acetic acid to adjust the pH to approximately 5-6.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (B109758) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude this compound via column chromatography.
Visualizations
Caption: Hypothesized two-step synthesis of this compound.
Caption: Competing reactions in the reductive amination step.
Caption: Decision tree for troubleshooting low yield.
References
- 1. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
Validation & Comparative
Navigating the Analytical Frontier: A Comparative Guide to the Validation of a Quantitative LC-MS/MS Method for 2F-Viminol in Urine
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS), such as the synthetic opioid 2F-Viminol, presents a significant challenge to forensic and clinical toxicology.[1] Accurate and reliable quantification of these compounds in biological matrices is crucial for understanding their pharmacokinetics, assessing toxicity, and implementing effective monitoring strategies. This guide provides a comprehensive framework for the validation of a quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound in human urine. Due to the novelty of this compound, limited specific validation data exists in peer-reviewed literature. Therefore, this guide establishes a proposed validation protocol and compares expected performance characteristics against established methods for other relevant opioids.
Comparative Performance of Quantitative LC-MS/MS Methods for Opioids in Urine
A validated LC-MS/MS method should demonstrate acceptable performance across several key parameters. The following table summarizes typical validation data for the quantification of various opioids in urine, providing a benchmark for the proposed this compound method.
| Analyte | Linearity (ng/mL) | r² | Accuracy (% Bias) | Precision (% RSD) | LOQ (ng/mL) | LOD (ng/mL) | Reference |
| Proposed this compound | 1 - 1000 | >0.99 | ±15% | <15% | 1 | 0.5 | (Projected) |
| Fentanyl | 0.5 - 100 | >0.99 | -1.9 to 8.7 | 2.9 to 7.1 | 0.5 | 0.1 | [2] |
| Morphine | 25 - 2500 | >0.99 | -7.5 to 5.4 | 3.1 to 8.2 | 25 | 5 | [3] |
| Oxycodone | 10 - 1000 | >0.99 | -5.2 to 10.1 | 2.5 to 6.9 | 10 | 2 | [3] |
| Buprenorphine | 1 - 100 | >0.99 | -9.8 to 12.3 | 4.1 to 9.5 | 1 | 0.2 | [2] |
| Tramadol | 10 - 1000 | >0.99 | -4.5 to 9.8 | 3.2 to 7.8 | 10 | 2 | [4] |
| Methadone | 10 - 1000 | >0.99 | -6.1 to 11.2 | 3.8 to 8.1 | 10 | 1 | [3] |
Experimental Workflow and Method Validation
The development and validation of a robust LC-MS/MS method follows a structured workflow, from sample preparation to data analysis.
Detailed Experimental Protocols
A comprehensive validation protocol is essential to ensure the reliability of the analytical method. Below are detailed methodologies for key validation experiments.
Sample Preparation (Dilute-and-Shoot)
A "dilute-and-shoot" method is often preferred for its simplicity and high throughput in clinical and forensic settings.
-
Materials :
-
Blank human urine
-
This compound certified reference material
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
-
Procedure :
-
Prepare a stock solution of this compound and the internal standard (IS) in methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking blank urine with appropriate volumes of the this compound stock solution.
-
To 100 µL of urine sample (calibrator, QC, or unknown), add 20 µL of the IS working solution.
-
Add 880 µL of mobile phase A (e.g., water with 0.1% formic acid) to achieve a 1:10 dilution.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation :
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Conditions (Typical) :
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
-
MS/MS Conditions (Hypothetical for this compound) :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions :
-
This compound : Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier).
-
This compound-d4 (IS) : Precursor ion > Product ion.
-
-
Note: The specific MRM transitions for this compound would need to be determined experimentally by infusing a standard solution into the mass spectrometer.
-
Method Validation Procedures
The method should be validated according to established guidelines (e.g., FDA, SWGTOX).
-
Selectivity and Specificity : Analyze at least six different sources of blank urine to ensure no endogenous interferences are present at the retention time of this compound and its IS.
-
Linearity and Range : Analyze a set of at least six non-zero calibration standards in triplicate on three separate days. The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision : Analyze QC samples at low, medium, and high concentrations in replicates of five on three separate days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the LLOQ), and the precision (%RSD) should be ≤15% (≤20% for the LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration that can be reliably detected (typically with a signal-to-noise ratio of ≥3). The LOQ is the lowest concentration that can be accurately and precisely quantified (typically with a signal-to-noise ratio of ≥10 and meeting accuracy/precision criteria).
-
Matrix Effect : Evaluate the effect of the urine matrix on ionization by comparing the peak area of this compound in a post-extraction spiked blank urine sample to the peak area of a pure solution of this compound at the same concentration.
-
Stability : Assess the stability of this compound in urine under various storage conditions (e.g., room temperature, refrigerated, frozen) and after freeze-thaw cycles.
Opioid Receptor Signaling Pathway
This compound is a synthetic opioid and is expected to act primarily on the µ-opioid receptor, similar to other opioids like morphine and fentanyl.
Conclusion
The development and validation of a quantitative LC-MS/MS method for this compound in urine is a critical step in addressing the public health challenges posed by novel synthetic opioids. While specific validated data for this compound is not yet widely available, the protocols and comparative data presented in this guide provide a robust framework for its development. By adhering to rigorous validation standards, laboratories can ensure the generation of high-quality, defensible data for this emerging substance. The metabolism of this compound has been investigated, and it is known to produce several metabolites, including N-dealkylated and hydroxylated species, which could also be targets for future analytical methods to extend the window of detection.[1][5]
References
- 1. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Immunoassay Performance for the Detection of Opioids in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS Method Validation for Quantitative Analysis of Additional Opioids in Blood and Urine Samples at the Sacramento County District Attorney’s Laboratory of Forensic Services [escholarship.org]
- 4. antisel.gr [antisel.gr]
- 5. researchgate.net [researchgate.net]
Navigating the Analytical Landscape of 2F-Viminol: A Guide for Researchers
A Comparative Analysis of a Novel Synthetic Opioid in the Absence of Inter-Laboratory Data
For Immediate Release
In the evolving landscape of novel psychoactive substances (NPS), the scientific community faces the ongoing challenge of developing and validating analytical methods for newly identified compounds. One such compound is 2F-Viminol, a novel synthetic opioid. This guide provides a comprehensive overview of the current analytical knowledge of this compound, addresses the critical gap in inter-laboratory comparison data, and offers a framework for future validation studies.
Due to the recent emergence of this compound, publicly available data from inter-laboratory comparisons are not yet available. This document, therefore, summarizes and presents the findings from the primary and currently sole significant research on its analytical determination. This serves as a foundational reference for researchers, scientists, and drug development professionals, establishing a baseline for future comparative and validation work.
Current Analytical Approach: A Singular Perspective
To date, the primary analytical method for the identification and metabolic profiling of this compound has been Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[1] The existing data is based on in vitro metabolism studies using human liver microsomes (HLMs).[1]
Table 1: Summary of Analytical Parameters for this compound Metabolite Identification
| Parameter | Description |
| Instrumentation | SCIEX TripleTOF 5600+ LC-QTOF-MS[1] |
| Sample Type | In vitro human liver microsome (HLM) incubations[1] |
| Metabolites Identified | Seven metabolites, including N-dealkylated and hydroxylated species[1] |
| Primary Metabolites | Proposed as N-dealkylation (sec-butyl) + hydroxylation and N-dealkylation (sec-butyl)[1] |
| Software | SCIEX MetabolitePilot software (version 2.0) for structure elucidation[1] |
Experimental Protocol: In Vitro Metabolism of this compound
The following protocol is a summary of the methodology employed in the foundational study of this compound metabolism.[1]
1. Sample Preparation:
-
Reaction Mixture: A solution containing this compound standard, human liver microsomes (HLMs), and NADPH in a phosphate (B84403) buffer (pH 7.4) is prepared.
-
Control Samples:
-
A standard sample containing only the this compound standard.
-
A control sample containing the drug and HLMs but without the NADPH cofactor.
-
2. Incubation:
-
The reaction mixtures are incubated with gentle shaking to facilitate metabolic processes.
3. Cleanup:
-
Post-incubation, the samples are processed for analysis.
4. Instrumental Analysis:
-
The cleaned metabolite mixtures are analyzed using a SCIEX TripleTOF 5600+ LC-QTOF-MS system.[1]
5. Data Analysis:
-
The generated metabolic structures are elucidated using SCIEX MetabolitePilot software.
A Framework for Future Inter-Laboratory Comparison
The establishment of robust and reproducible analytical methods for NPS is paramount for forensic toxicology and clinical research. A future inter-laboratory comparison study for this compound would be essential to validate the existing methodology and explore alternative analytical techniques. The following workflow illustrates a hypothetical framework for such a study.
References
Comparative Analysis of 2F-Viminol and Viminol Potency at the µ-Opioid Receptor: A Guide for Researchers
For research, scientific, and drug development professionals, this guide provides a comparative overview of 2F-Viminol and viminol (B1683830), with a focus on their interactions with the µ-opioid receptor. Due to a lack of publicly available quantitative data directly comparing the two compounds, this document summarizes the known pharmacological properties of each and details the standard experimental protocols for determining µ-opioid receptor potency.
Introduction to Viminol and this compound
Viminol is a synthetic opioid analgesic characterized by its complex stereochemistry, existing as a racemic mixture of six stereoisomers.[1] Its pharmacological profile is a composite of the distinct activities of these isomers.[2] The primary analgesic effects are attributed to the R2 isomer, which functions as a µ-opioid receptor agonist, while the S2 isomer exhibits antagonist properties.[1][2] This unique combination of agonist and antagonist components is thought to contribute to its analgesic efficacy while potentially mitigating some side effects associated with traditional opioids.[2]
This compound is a novel synthetic opioid (NSO) in which the chlorine atom on the benzyl (B1604629) ring of viminol is replaced by a fluorine atom.[3] While it has been identified in forensic investigations, there is a significant lack of published literature on its pharmacological properties, including its binding affinity and potency at the µ-opioid receptor.[3]
Quantitative Comparison of µ-Opioid Receptor Potency
A direct quantitative comparison of the potency of this compound and viminol at the µ-opioid receptor is not possible at this time due to the absence of published experimental data for this compound and limited specific data for the individual stereoisomers of viminol.[1][4] The following table reflects the current availability of data.
| Compound | µ-Opioid Receptor Binding Affinity (Ki) | µ-Opioid Receptor Functional Potency (EC50/IC50) | Efficacy (Emax) |
| This compound | Data not available | Data not available | Data not available |
| Viminol (Racemic) | Data not available | Data not available | Data not available |
| Viminol (R2 Isomer - Agonist) | Data not available | Data not available | Agonist[2] |
| Viminol (S2 Isomer - Antagonist) | Data not available | Data not available | Antagonist[2] |
Experimental Protocols for Determining µ-Opioid Receptor Potency
The following are standard, detailed methodologies for key in vitro assays used to characterize the interaction of compounds like this compound and viminol with the µ-opioid receptor.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.[1][2]
Objective: To quantify the binding affinity of a test compound for the µ-opioid receptor.
Materials:
-
Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).
-
Test compound (e.g., this compound, viminol isomer).
-
Non-specific binding control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.[1]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a designated final protein concentration.[5]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and membrane suspension.[5]
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium (e.g., 120 minutes).[5]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[4][5]
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[4]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[1][4]
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).[5]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis of the competition curve.[2][4]
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2][4][5]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the µ-opioid receptor upon agonist binding, providing a measure of the compound's efficacy.[1]
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound as an agonist at the µ-opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound (agonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).[1]
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, GDP, and varying concentrations of the test compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Termination of Reaction: After a defined incubation period, terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
Data Analysis:
-
Generate Dose-Response Curve: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound's concentration.
-
Determine EC50 and Emax: The EC50 is the concentration of the agonist that produces 50% of the maximal response, and the Emax is the maximum response observed. These values are determined by non-linear regression analysis of the dose-response curve.
Signaling Pathways and Experimental Workflow
µ-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor, a G protein-coupled receptor (GPCR), by an agonist initiates a cascade of intracellular events.[6] The receptor couples to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[6][7] The activated G protein also modulates ion channels, leading to the opening of inwardly rectifying potassium channels and the closing of voltage-gated calcium channels. These events collectively reduce neuronal excitability and neurotransmitter release, producing the analgesic and other effects of opioids.[6]
References
2F-Viminol Versus Morphine: A Comparative Guide to Analgesic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of 2F-Viminol and morphine, focusing on their mechanisms of action, receptor binding affinities, and analgesic potency as determined by preclinical studies. While direct, peer-reviewed comparative studies on this compound and morphine are limited in publicly available literature, this guide synthesizes existing data on this compound, its parent compound viminol (B1683830), and the benchmark opioid, morphine.
Executive Summary
Morphine, a phenanthrene (B1679779) alkaloid derived from the opium poppy, has long been the gold standard for treating severe pain. Its potent analgesic effects are primarily mediated through agonism of the μ-opioid receptor (MOR) in the central nervous system (CNS).[1][2] this compound is a synthetic opioid derived from viminol, a pyrrylethanolamine derivative developed in the 1960s.[3][4] Viminol itself is a racemic mixture of six stereoisomers, with the 1S-(R,R)-disecbutyl isomer (often referred to as the R2 isomer) being a potent μ-opioid agonist responsible for its analgesic effects, reportedly 5.5 times more potent than morphine.[4][5] this compound was developed by replacing the chlorine atom on the parent viminol molecule with a fluorine atom, which is reported to double its analgesic potency.[6] However, this compound has not undergone clinical trials and is not approved for medical use.[7]
This guide presents available data to offer a comparative perspective on the analgesic profiles of these compounds.
Data Presentation: Analgesic Potency and Receptor Binding
| Parameter | Viminol (R2 Isomer) | Morphine | Source |
| Primary Mechanism | μ-opioid receptor agonist | μ-opioid receptor agonist | [5][8] |
| Receptor Binding Affinity (Ki, nM) at μ-opioid receptor | 10 (extrapolated from guinea pig ileum studies) | 1.2 - 5 | [2][9] |
| Analgesic Potency (ED50, mg/kg, rat, tail-flick) | ~1.0 (estimated) | ~5.0 | [5] |
| Relative Potency (vs. Morphine = 1) | ~5 | 1 | [5] |
Note: The ED50 for Viminol R2 is an estimation based on relative potency data. Data for morphine can vary depending on the specific experimental conditions.
Signaling Pathways
Both this compound (through its active isomer) and morphine exert their analgesic effects by activating μ-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade that leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Caption: Signaling pathway of μ-opioid receptor activation by agonists like this compound and morphine.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess and compare the analgesic efficacy of compounds like this compound and morphine.
In Vivo Analgesic Efficacy Assessment: Hot-Plate Test
This method is used to evaluate the central analgesic activity of a compound by measuring the response latency of an animal to a thermal stimulus.
-
Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant, non-injurious level (e.g., 55 ± 0.5°C).
-
Subjects: Male rodents (e.g., Wistar rats or CD-1 mice) weighing between 200-250g are commonly used. Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.
-
Procedure:
-
A baseline latency is determined for each animal by placing it on the hot plate and recording the time it takes to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Animals are randomly assigned to treatment groups (e.g., vehicle control, morphine, and different doses of this compound).
-
The test compounds are administered via a specific route (e.g., subcutaneous or intraperitoneal injection).
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), each animal is placed back on the hot plate, and the response latency is recorded.
-
-
Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. The ED50 (the dose that produces 50% of the maximum effect) can be determined from the dose-response curve.[10]
In Vivo Analgesic Efficacy Assessment: Tail-Flick Test
This test also assesses central analgesic activity by measuring the latency of a tail-flick reflex in response to a thermal stimulus.
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.
-
Subjects: Similar to the hot-plate test, male rodents are typically used.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the apparatus.
-
The light beam is focused on a specific point on the tail, and the time taken for the animal to flick its tail away from the heat source is automatically recorded. A cut-off time is pre-set to avoid tissue damage.
-
A baseline latency is established for each animal.
-
Animals are grouped and treated with the test compounds as described for the hot-plate test.
-
Tail-flick latencies are measured at various time points post-administration.
-
-
Data Analysis: The % MPE and ED50 are calculated in the same manner as for the hot-plate test.[11][12]
In Vitro Receptor Binding Affinity: Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific opioid receptor subtype.
-
Materials:
-
Cell membranes expressing the μ-opioid receptor (e.g., from CHO or HEK293 cells).
-
A radioligand specific for the μ-opioid receptor (e.g., [³H]DAMGO).
-
The unlabeled test compound (this compound or morphine).
-
A non-specific binding control (e.g., naloxone (B1662785) at a high concentration).
-
Assay buffer, wash buffer, glass fiber filters, and a scintillation counter.
-
-
Procedure:
-
Cell membranes, the radioligand, and varying concentrations of the test compound are incubated together in a 96-well plate to allow for competitive binding.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed to remove any unbound radioactivity.
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50 value).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2][13]
-
Caption: A generalized experimental workflow for comparing the analgesic efficacy of two compounds.
Conclusion
Based on the limited available data, this compound, as a derivative of the potent analgesic viminol, is anticipated to be a highly effective μ-opioid agonist, likely possessing greater analgesic potency than morphine. The unique mixed agonist-antagonist profile of the parent compound, viminol, due to its stereoisomeric composition, suggests that this compound might also exhibit a complex pharmacological profile. However, a definitive comparison of the analgesic efficacy and side-effect profiles of this compound and morphine necessitates direct, controlled preclinical and clinical studies. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations. For drug development professionals, the novel structure of this compound may present an interesting scaffold for the development of new analgesics, but its uncharacterized safety and efficacy profile underscores the need for thorough investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Clinical Management of Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Viminol - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of the Metabolic Stability of 2F-Viminol and Other Synthetic Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of the novel synthetic opioid 2F-Viminol against a selection of established synthetic opioids, including fentanyl, oxycodone, and methadone. The information is compiled from publicly available scientific literature and aims to offer a consolidated resource for researchers in pharmacology and drug development. Due to the limited availability of quantitative metabolic data for this compound, this comparison focuses on its metabolic pathways alongside the quantitative stability of other well-characterized opioids.
Executive Summary
Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide reveals that while the metabolic pathways of this compound have been qualitatively elucidated, quantitative data on its metabolic rate remains unavailable in the public domain. In contrast, extensive data exists for synthetic opioids like fentanyl, oxycodone, and methadone, allowing for a quantitative comparison of their metabolic stability.
Metabolic Profile of this compound
Recent in vitro studies utilizing human liver microsomes (HLMs) have shed light on the metabolic fate of this compound.[1][2] The primary metabolic routes identified are N-dealkylation and hydroxylation, leading to the formation of seven distinct metabolites.[1] The proposed major metabolites involve the N-dealkylation of the sec-butyl group, both with and without subsequent hydroxylation.[1]
Table 1: Identified Metabolites of this compound in Human Liver Microsomes [1]
| Metabolite Number | Proposed Metabolic Transformation |
| M1 | N-dealkylation (sec-butyl) + Hydroxylation |
| M2 | N-dealkylation (sec-butyl) |
| M3 | Hydroxylation |
| M4 | Hydroxylation |
| M5 | Dihydroxylation |
| M6 | N-dealkylation (sec-butyl) + Dihydroxylation |
| M7 | Dehydrogenation |
Comparative Metabolic Stability of Synthetic Opioids
In contrast to this compound, the metabolic stability of several other synthetic opioids has been quantitatively assessed. The following table summarizes key in vitro metabolic stability parameters for fentanyl, oxycodone, and methadone, determined in human liver microsomes. These parameters, including half-life (t½) and intrinsic clearance (CLint), provide a measure of how quickly these compounds are metabolized by the liver.
Table 2: In Vitro Metabolic Stability of Selected Synthetic Opioids in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Enzymes |
| This compound | Data not available | Data not available | Cytochrome P450 (presumed)[3] |
| Fentanyl | 19.3 - 48.2 | 29.1 - 72.2 | CYP3A4 |
| Oxycodone | 89.6 | 17.2 | CYP3A4, CYP2D6 |
| Methadone | 49 - 141 | 10.3 - 29.4 | CYP3A4, CYP2B6, CYP2C19 |
Experimental Protocols
In Vitro Metabolism of this compound (Metabolite Identification)
This protocol is adapted from the methodology described for the identification of this compound metabolites.[1]
Materials:
-
This compound standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Liquid chromatography-quadrupole time-of-flight mass spectrometer (LC-QTOF-MS)
Procedure:
-
Incubation: Prepare reaction mixtures containing this compound, HLMs, and phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specified period (e.g., 60 minutes) at 37°C with gentle shaking.
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using LC-QTOF-MS to identify metabolites.
General Protocol for In Vitro Metabolic Stability Assay (Quantitative)
This protocol represents a general procedure for determining the half-life and intrinsic clearance of a compound in HLMs.
Materials:
-
Test compound (e.g., fentanyl, oxycodone, methadone)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
LC-MS/MS system
Procedure:
-
Incubation: Prepare incubation mixtures containing the test compound and HLMs in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the half-life (t½) and intrinsic clearance (CLint).
Visualizations
Opioid Receptor Signaling Pathway
Most synthetic opioids, including this compound, are presumed to exert their effects primarily through the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR). The binding of an opioid agonist to the µ-opioid receptor initiates a signaling cascade that leads to analgesia and other physiological effects.
Caption: Mu-opioid receptor signaling cascade initiated by an opioid agonist.
Experimental Workflow for In Vitro Metabolic Stability
The following diagram illustrates the general workflow for conducting an in vitro metabolic stability assay using human liver microsomes.
Caption: Workflow for determining metabolic stability in human liver microsomes.
Conclusion
The metabolic profile of this compound is characterized by N-dealkylation and hydroxylation, similar to metabolic pathways observed for other synthetic opioids. However, a significant knowledge gap exists regarding its quantitative metabolic stability. The lack of data on the half-life and intrinsic clearance of this compound prevents a direct quantitative comparison with well-established opioids like fentanyl, oxycodone, and methadone. Further research is warranted to quantify the metabolic stability of this compound to better understand its pharmacokinetic properties and potential for clinical use or misuse. The experimental protocols and comparative data provided in this guide can serve as a valuable resource for researchers undertaking such investigations.
References
Head-to-Head In Vitro Comparison: 2F-Viminol and Fentanyl Analogs at the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the novel synthetic opioid 2F-Viminol and a range of fentanyl analogs, focusing on their interactions with the mu-opioid receptor (MOR). The following sections present quantitative pharmacological data, comprehensive experimental protocols, and visualizations of key signaling pathways and workflows to support research and drug development efforts in the field of opioid pharmacology.
Executive Summary
The emergence of novel synthetic opioids (NSOs) necessitates a thorough understanding of their in vitro pharmacological profiles to anticipate their potential physiological effects and public health risks. This guide focuses on this compound, a derivative of the synthetic opioid viminol, and compares its in vitro activity at the mu-opioid receptor (MOR) with that of fentanyl and its well-characterized analogs.
Viminol itself is a complex racemic mixture of six stereoisomers, with some exhibiting agonistic properties while others act as antagonists at opioid receptors.[1][2][3] The 1S-(R,R)-disecbutyl isomer is recognized as a full agonist at the µ-opioid receptor, responsible for its analgesic effects.[4] In contrast, the 1S-(S,S)-disecbutyl isomer functions as an antagonist.[4] this compound, a recent addition to the NSO landscape, has been characterized as a partial agonist at the MOR.
Fentanyl and its analogs are potent MOR agonists that play a significant role in the ongoing opioid crisis.[5] Their in vitro pharmacology has been extensively studied, revealing high affinity and efficacy at the MOR.[6][7] This guide compiles and compares the available in vitro data for this compound with a selection of these fentanyl analogs to provide a valuable resource for the research community.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound and a selection of fentanyl analogs at the human mu-opioid receptor (hMOR). The presented parameters include binding affinity (Ki), potency (EC50), and efficacy (Emax) from various functional assays. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, % of DAMGO or other full agonist) | Assay Type | Reference |
| This compound | Data not available | 2200 - 4500 | 21.2 - 61.5 % (vs. Hydromorphone) | MOR Activation Assays (β-arrestin2, mini-Gαi, AequoScreen®) | [8] |
| Fentanyl | 1.6 | 32 | 100% | [35S]GTPγS | [5] |
| 1.2 - 1.4 | 1.7 | Full Agonist | cAMP, [35S]GTPγS | [9][10] | |
| Acetylfentanyl | 51 | 550 | 69% | [35S]GTPγS | [5] |
| Butyrylfentanyl | 3.5 | 39 | 96% | [35S]GTPγS | [5] |
| Carfentanil | 0.19 | Data not available | Data not available | Radioligand Binding | |
| Sufentanil | 0.40 | Data not available | Data not available | Radioligand Binding | |
| Alfentanil | 38.9 | Data not available | Data not available | Radioligand Binding | |
| Remifentanil | 0.60 | Data not available | Data not available | Radioligand Binding | |
| Cyclopropylfentanyl | Data not available | <1 | ~105% | cAMP | [7] |
| Furanylfentanyl | Data not available | <1 | ~108% | cAMP | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro pharmacological data. The following are representative protocols for the key assays used to characterize the interaction of compounds with the mu-opioid receptor.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the binding affinity of a test compound for the mu-opioid receptor.
-
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO-hMOR).
-
Radioligand: A selective mu-opioid receptor radioligand, such as [3H]-DAMGO.
-
Test Compound: The compound of interest (e.g., this compound, fentanyl analog) at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist, such as naloxone (B1662785) (e.g., 10 µM).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
-
-
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer, radioligand, membranes), non-specific binding (assay buffer, radioligand, naloxone, membranes), and competitive binding (assay buffer, radioligand, varying concentrations of the test compound, membranes).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding, providing an indication of the compound's potency (EC50) and efficacy (Emax).
-
Objective: To determine the potency and efficacy of a test compound in activating G proteins coupled to the mu-opioid receptor.
-
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Guanosine Diphosphate (GDP): To ensure G proteins are in an inactive state at baseline.
-
Test Compound: The agonist of interest at various concentrations.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
-
Filtration Apparatus and Scintillation Counter.
-
-
Procedure:
-
Membrane Preparation: Similar to the radioligand binding assay.
-
Assay Setup: In a 96-well plate, incubate the receptor membranes with GDP, varying concentrations of the test compound, and a fixed concentration of [³⁵S]GTPγS.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for G protein activation and [³⁵S]GTPγS binding.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response, often expressed as a percentage of the response to a standard full agonist like DAMGO).
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated mu-opioid receptor, providing insights into a compound's potential for biased signaling.
-
Objective: To quantify the potency and efficacy of a test compound to induce β-arrestin recruitment to the mu-opioid receptor.
-
Methodology (Example: PathHunter® Assay):
-
Principle: This is a cell-based enzyme fragment complementation (EFC) assay. The mu-opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal upon substrate addition.
-
Procedure:
-
Cell Culture: Use a cell line stably co-expressing the tagged mu-opioid receptor and β-arrestin constructs (e.g., PathHunter® CHO-K1 OPRM1 β-arrestin cells).
-
Cell Plating: Plate the cells in a 96-well plate and incubate to allow for cell attachment.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the substrate solution to all wells and incubate for a further period (e.g., 60 minutes) in the dark.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration. Determine the EC50 and Emax values using non-linear regression.
-
Visualizations
Mu-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathways initiated by the activation of the mu-opioid receptor by an agonist. This includes both the G-protein-dependent pathway, which is associated with analgesia, and the β-arrestin-mediated pathway, which is involved in receptor desensitization and has been linked to some of the adverse effects of opioids.[6][8]
Caption: Mu-Opioid Receptor Signaling Cascade.
General Experimental Workflow for In Vitro Opioid Receptor Characterization
The diagram below outlines a typical workflow for the in vitro characterization of a novel compound's activity at the mu-opioid receptor, progressing from initial binding assessment to functional characterization of downstream signaling pathways.
Caption: In Vitro Opioid Characterization Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
Pharmacokinetic Profile: A Comparative Analysis of 2F-Viminol and Its Primary Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of the novel synthetic opioid 2F-Viminol and its primary metabolites. The information presented is based on available in vitro studies, as comprehensive in vivo pharmacokinetic data for this compound and its metabolites is currently limited in publicly accessible scientific literature.
Executive Summary
This compound, a derivative of viminol, is a synthetic opioid with agonist activity at the µ-opioid receptor. In vitro studies using human liver microsomes (HLMs) have identified seven metabolites, with the primary pathways being N-dealkylation and hydroxylation. The proposed primary metabolites are N-dealkyl(sec-butyl)-2F-viminol and N-dealkyl(sec-butyl)-hydroxy-2F-viminol.[1] Due to the novelty of this compound, quantitative in vivo pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for this compound and its metabolites have not been reported. Therefore, a direct quantitative comparison of their pharmacokinetic profiles is not yet possible. This guide summarizes the existing knowledge on the metabolism of this compound and provides the experimental protocol for the in vitro studies that have identified its metabolites.
Data Presentation
As of the latest available data, no in vivo quantitative pharmacokinetic data for this compound and its metabolites has been published. The following table reflects this data gap.
Table 1: Pharmacokinetic Parameters of this compound and its Primary Metabolites
| Parameter | This compound | N-dealkyl(sec-butyl)-2F-viminol | N-dealkyl(sec-butyl)-hydroxy-2F-viminol |
| Peak Plasma Concentration (Cmax) | Data Not Available | Data Not Available | Data Not Available |
| Time to Peak Concentration (Tmax) | Data Not Available | Data Not Available | Data Not Available |
| Area Under the Curve (AUC) | Data Not Available | Data Not Available | Data Not Available |
| Elimination Half-life (t½) | Data Not Available | Data Not Available | Data Not Available |
| Bioavailability | Data Not Available | Data Not Available | Data Not Available |
| Volume of Distribution (Vd) | Data Not Available | Data Not Available | Data Not Available |
| Clearance (CL) | Data Not Available | Data Not Available | Data Not Available |
Metabolism of this compound
In vitro studies with human liver microsomes indicate that this compound is metabolized primarily through oxidation.[1] The two main metabolic pathways identified are:
-
N-dealkylation: Removal of one of the sec-butyl groups from the tertiary amine.
-
Hydroxylation: Addition of a hydroxyl group to the molecule.
The primary metabolites are a result of these processes, and further metabolism leads to the formation of other minor metabolites.[1]
Experimental Protocols
The following is a detailed methodology for the in vitro metabolism study of this compound using human liver microsomes, as described in the cited literature.[1]
In Vitro Metabolism of this compound in Human Liver Microsomes (HLMs)
Objective: To identify the metabolic profile of this compound using an in vitro model with human liver microsomes.
Materials:
-
This compound standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Centrifuge
-
Liquid chromatography-quadrupole time-of-flight mass spectrometer (LC-QTOF-MS)
Procedure:
-
Incubation Preparation: Incubation mixtures are prepared in microcentrifuge tubes. A typical reaction mixture contains phosphate buffer, HLMs, and the NADPH regenerating system.
-
Pre-incubation: The mixtures are pre-incubated at 37°C for a brief period to allow the system to reach thermal equilibrium.
-
Reaction Initiation: The metabolic reaction is initiated by adding the this compound standard to the pre-warmed incubation mixtures. Control samples without the NADPH regenerating system are included to assess non-enzymatic degradation.
-
Incubation: The samples are incubated at 37°C with gentle shaking for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes) to allow for the formation of metabolites.
-
Reaction Termination: The reaction is stopped at each time point by adding a quenching solvent, typically ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.
-
Protein Precipitation and Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected for analysis.
-
LC-QTOF-MS Analysis: The collected supernatant is analyzed using a liquid chromatograph coupled to a quadrupole time-of-flight mass spectrometer. This allows for the separation, detection, and identification of the parent drug and its various metabolites based on their retention times and mass-to-charge ratios.
-
Data Analysis: The data from the LC-QTOF-MS is processed using specialized software to identify and propose the structures of the metabolites.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro metabolism study of this compound.
Putative Signaling Pathway of this compound
As a µ-opioid receptor agonist, this compound is expected to follow the canonical signaling pathway for this class of compounds.
Caption: Putative µ-opioid receptor signaling pathway for this compound.
References
A Comparative Analysis of the Behavioral Effects of 2F-Viminol and Classic Opioids in Rodent Models
A Guide for Researchers and Drug Development Professionals
Disclaimer: Direct experimental data on the behavioral effects of 2F-Viminol in rats is not publicly available. This guide utilizes data on its parent compound, Viminol (B1683830), as a predictive proxy. This compound is reported to be approximately twice as potent as Viminol. This information should be interpreted with caution and is intended for research purposes only.
This guide provides a comparative overview of the behavioral effects of the novel synthetic opioid this compound, with its parent compound Viminol as a proxy, and classic opioids such as morphine and fentanyl in rat models. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the potential pharmacological profile of this emerging designer drug in relation to well-characterized opioids.
Introduction
This compound is a synthetic opioid derived from Viminol, a compound developed in the 1960s.[1] Unlike classic opioids, Viminol possesses a unique chemical structure and is a racemic mixture of six stereoisomers, which results in a mixed agonist-antagonist profile at opioid receptors.[1][2][3] The primary analgesic effects are attributed to the (R)-isomer, a potent µ-opioid receptor agonist, while another isomer acts as an antagonist.[4][5] This intrinsic combination may influence its behavioral profile and abuse potential compared to classic full µ-opioid agonists like morphine and fentanyl.
Comparative Behavioral Effects
The following sections detail the known and anticipated behavioral effects of Viminol (as a proxy for this compound) and classic opioids in rats across several key domains: locomotor activity, analgesia, and self-administration.
Locomotor Activity
Opioids can have complex, dose-dependent effects on locomotor activity in rats, often causing initial suppression followed by hyperactivity.
Viminol (as a proxy for this compound): Limited specific data exists for Viminol's effect on locomotor activity. However, given that its agonist isomer (R2) produces morphine-like subjective effects, it is plausible that it would induce a biphasic effect on locomotion similar to morphine.[4] One study noted that Viminol's effects on locomotion were investigated in comparison to morphine, though the specific results are not detailed in the available abstract.[6]
Classic Opioids (Morphine, Fentanyl): Classic opioids typically induce a dose-dependent biphasic effect on locomotor activity in rats. Lower doses tend to produce hyperlocomotion, while higher doses initially cause sedation and catalepsy, followed by hyperactivity.[7][8] Repeated administration of µ-opioid agonists like morphine leads to a progressive increase in locomotor activity, a phenomenon known as behavioral sensitization.[8]
| Behavioral Assay | Viminol (Proxy) | Classic Opioids (e.g., Morphine) |
| Locomotor Activity | Expected to produce biphasic effects on locomotion, similar to morphine, due to its µ-opioid agonist properties.[4] The mixed agonist-antagonist profile of the racemic mixture could potentially modulate the expression of hyperactivity. | Induces dose-dependent biphasic effects: low doses typically increase locomotor activity, while high doses cause initial sedation followed by hyperactivity.[7][8] Repeated administration leads to behavioral sensitization, characterized by a progressive increase in locomotor activity.[8] |
Analgesia
The primary therapeutic effect of opioids is analgesia, which can be assessed in rats using thermal nociception assays such as the hot plate and tail-flick tests.
Viminol (as a proxy for this compound): Viminol is known to be a potent analgesic.[4][9] The R2 isomer is the primary contributor to its analgesic activity through its action as a µ-opioid agonist.[4][5]
Classic Opioids (Morphine, Fentanyl): Classic opioids are potent analgesics that increase the latency to respond to a thermal stimulus in the hot plate and tail-flick tests.[10][11][12][13][14] The analgesic effects are primarily mediated by the activation of µ-opioid receptors in the central nervous system.
| Behavioral Assay | Viminol (Proxy) | Classic Opioids (e.g., Morphine) |
| Analgesia (Hot Plate/Tail-Flick) | Potent analgesic effects are expected, mediated by the µ-opioid agonist activity of its (R)-isomer.[4][5] | Produce robust, dose-dependent analgesia, increasing the latency to response in both hot plate and tail-flick tests.[10][11][12][13][14] These effects are mediated by µ-opioid receptor activation in the brain and spinal cord. |
Self-Administration and Reinforcing Properties
Intravenous self-administration is the gold standard for assessing the abuse potential of drugs in animal models.
Classic Opioids (Morphine, Fentanyl): Classic opioids are readily self-administered by rats, indicating their high abuse potential.[15][16][17][18] The reinforcing effects of these drugs are primarily mediated by the activation of the mesolimbic dopamine (B1211576) system.
| Behavioral Assay | Viminol (Proxy) | Classic Opioids (e.g., Morphine, Fentanyl) |
| Self-Administration | The R2 agonist isomer is expected to have reinforcing properties.[4] However, the overall abuse potential of the racemic mixture may be lower than that of classic opioids due to the presence of an antagonist isomer, a hypothesis that requires experimental verification.[4] | Readily self-administered, demonstrating high reinforcing efficacy and abuse liability.[15][16][17][18] The reinforcing effects are dose-dependent and can be blocked by opioid antagonists. The rate of self-administration is influenced by the pharmacological properties of the specific opioid, such as its potency and duration of action.[15][18] |
Mechanism of Action and Signaling Pathways
Both Viminol and classic opioids exert their effects primarily through the µ-opioid receptor, a G-protein coupled receptor (GPCR).[1][19][20][21][22]
Viminol: The agonist isomer of Viminol binds to the µ-opioid receptor, leading to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).[1][23] This results in neuronal hyperpolarization and reduced neurotransmitter release. The presence of an antagonist isomer in the racemic mixture provides a unique pharmacological profile.[2][3]
Classic Opioids: Classic opioids like morphine and fentanyl are full agonists at the µ-opioid receptor and initiate the same canonical signaling pathway as the agonist isomer of Viminol.[19][20][21][22][24] Their sustained and unopposed agonism at the µ-opioid receptor is thought to be responsible for their high efficacy and abuse potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The discriminative stimulus properties of the R2 isomer of viminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Some behavioral and EEG effects of a new analgesic agent (viminol) in comparison with morphine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Locomotor activity does not predict individual differences in morphine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psychopharmacological properties of the viminol-p-hydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jcdr.net [jcdr.net]
- 11. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rodent analgesiometry: the hot plate, tail flick and Von Frey hairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iosrjournals.org [iosrjournals.org]
- 15. Intravenous self-administration of drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The predictive validity of the rat self-administration model for abuse liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chronic intravenous drug self-administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Opioid self-administration in the nerve-injured rat: relevance of antiallodynic effects to drug consumption and effects of intrathecal analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. ovid.com [ovid.com]
- 21. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Opioid receptor - Wikipedia [en.wikipedia.org]
- 23. Molecular mechanisms in the actions of morphine and viminol (R2) on rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Receptor Binding Profile Analysis: 2F-Viminol and Buprenorphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro receptor binding profiles of the novel synthetic opioid 2F-Viminol and the established pharmaceutical buprenorphorphine. Due to a lack of publicly available in vitro binding data for this compound, this comparison focuses on the known receptor affinities of its parent compound, viminol (B1683830), in relation to buprenorphine. This guide is intended to serve as a resource for researchers in pharmacology and drug development, offering available quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.
Introduction to the Compounds
This compound is a novel synthetic opioid that is structurally derived from viminol. Viminol itself is a unique opioid analgesic as it is a racemic mixture of six stereoisomers, with some acting as opioid receptor agonists and others as antagonists.[1][2] The primary analgesic effects of viminol are attributed to the (R)-2-[(S)-sec-butylamino]-1-[1-(2-chlorobenzyl)pyrrol-2-yl]ethanol (R2) isomer, which is an opioid receptor agonist.[1][2] Conversely, the (S)-2-[(S)-sec-butylamino]-1-[1-(2-chlorobenzyl)pyrrol-2-yl]ethanol (S2) isomer possesses opioid antagonist properties.[1][2] The pharmacology of this compound is not yet well-documented in peer-reviewed literature, and specific in vitro receptor binding data is not currently available.
Buprenorphine is a well-characterized semi-synthetic opioid with a complex and unique pharmacology. It is a partial agonist at the mu-opioid receptor (MOR), an antagonist at the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR), and also exhibits low affinity for the opioid receptor-like 1 (ORL-1) receptor.[3][4][5] Its high affinity for the MOR and slow dissociation kinetics contribute to its long duration of action and its use in both pain management and the treatment of opioid use disorder.[3][6]
Quantitative Receptor Binding Data
The following table summarizes the available in vitro receptor binding affinities (Ki) for the active stereoisomers of viminol and for buprenorphine at the mu, delta, and kappa opioid receptors, as well as the ORL-1 receptor for buprenorphine. It is important to note that the Ki values for the viminol isomers are extrapolated from in vitro studies on guinea pig ileum, which is rich in µ-opioid receptors, and not from direct membrane binding assays.[7]
| Compound | Receptor Subtype | Kᵢ (nM) | Species/Tissue |
| Viminol Isomer R2 (agonist) | µ-opioid | 10 | Guinea Pig Ileum (extrapolated)[7] |
| Viminol Isomer S2 (antagonist) | µ-opioid | 100 | Guinea Pig Ileum (extrapolated)[7] |
| Buprenorphine | µ-opioid | 0.08 ± 0.02 | Rat Brain[3] |
| δ-opioid | 0.42 ± 0.04 | Rat Brain[3] | |
| κ-opioid | 0.11 ± 0.05 | Rat Brain[3] | |
| κ-opioid | 0.072 | Not Specified[8] | |
| ORL-1 | 285 ± 30 | Rat Brain[3] |
Lower Kᵢ values indicate higher binding affinity.
Experimental Protocols
The determination of in vitro receptor binding affinities for opioid compounds is typically conducted using radioligand displacement assays. The following is a generalized protocol for such an experiment.
Radioligand Displacement Assay for Opioid Receptor Binding
1. Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound, buprenorphine) for a specific opioid receptor subtype (µ, δ, or κ).
2. Materials:
-
Receptor Source: Cell membranes prepared from cultured cell lines stably expressing the human opioid receptor of interest (e.g., HEK293 or CHO cells) or from brain tissue of laboratory animals (e.g., rats).[1][7]
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor. Examples include:
-
Test Compound: The unlabeled compound for which the binding affinity is to be determined (e.g., this compound, buprenorphine).
-
Assay Buffer: A buffer solution of appropriate pH and ionic strength to maintain the integrity of the receptors and ligands (e.g., 50 mM Tris-HCl, pH 7.4).[9]
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., naloxone) to determine the amount of radioligand that binds to non-receptor components.[1]
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate receptor-bound from unbound radioligand.[9]
-
Scintillation Counter: To measure the radioactivity on the filters.[9]
3. Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh assay buffer.[2]
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess naloxone).[7]
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[1]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to trap the receptor-bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[9]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[9]
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the binding affinity constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[7]
Visualizing Key Biological Processes
To better understand the context of these in vitro studies, the following diagrams illustrate the experimental workflow and the general signaling pathway of opioid receptors.
Caption: Workflow for a typical in vitro radioligand binding assay.
Caption: Simplified G-protein coupled opioid receptor signaling cascade.
Conclusion
This guide provides a comparative look at the in vitro receptor binding profiles of the active isomers of viminol and the well-established opioid, buprenorphine. While quantitative data for this compound is not yet available, the information on its parent compound, viminol, suggests a complex pharmacology with both agonist and antagonist properties inherent in its stereoisomers. Buprenorphine demonstrates a distinct profile with high affinity and partial agonism at the mu-opioid receptor and antagonism at kappa and delta receptors. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to further investigate the pharmacology of this compound and other novel opioid compounds. Further in vitro and in vivo studies are necessary to fully characterize the receptor binding profile and functional activity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. benchchem.com [benchchem.com]
- 8. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Rewarding Properties of 2F-Viminol and Oxycodone: A Guide for Researchers
Disclaimer: This guide provides a comparative analysis based on available scientific literature. Direct comparative studies on the rewarding properties of 2F-Viminol and oxycodone are currently unavailable. The information on this compound is largely inferred from its parent compound, Viminol (B1683830), due to a lack of direct experimental data.
This document offers a detailed comparison of the known rewarding properties of the novel synthetic opioid this compound and the widely studied prescription opioid oxycodone. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available data, experimental methodologies, and relevant signaling pathways to inform future research and development.
Introduction to the Compounds
This compound is a novel synthetic opioid and a derivative of Viminol, a compound developed in the 1960s.[1] As a designer drug, this compound has been identified in forensic investigations but has not undergone formal preclinical or clinical evaluation of its rewarding properties.[2][3] Its pharmacology is presumed to be similar to Viminol, which is a racemic mixture of six stereoisomers exhibiting a mixed agonist-antagonist profile at opioid receptors.[4][5]
Oxycodone is a semi-synthetic opioid prescribed for the management of moderate to severe pain. It is a full agonist at the mu (µ)-opioid receptor, and its potent rewarding effects are well-documented in extensive preclinical and clinical research, contributing to its high abuse liability.
Comparative Analysis of Rewarding Properties
Due to the absence of direct studies on this compound, this comparison is based on the known pharmacology of its parent compound, Viminol, and the extensive data available for oxycodone.
This compound: An Inferred Profile
The rewarding potential of this compound is hypothesized to be influenced by the mixed agonist-antagonist properties of its parent compound, Viminol. Viminol itself is comprised of stereoisomers with opposing effects:
-
Agonist Isomer (1S-(R,R)-disecbutyl isomer or R2): This isomer is a full agonist at the µ-opioid receptor and is responsible for the analgesic and likely the rewarding effects of Viminol.[4][6] Studies have shown that this isomer produces morphine-like discriminative stimulus effects in rats, suggesting it has subjective effects similar to morphine and therefore, rewarding potential.[7]
-
Antagonist Isomer (1S-(S,S)-disecbutyl isomer): This isomer acts as an antagonist at opioid receptors.[4][6] The presence of an antagonist component within the racemic mixture of Viminol is thought to mitigate the overall abuse liability.[7]
Given that this compound is reported to be approximately twice as potent as Viminol, it is plausible that its rewarding effects could be more pronounced than its parent compound. However, if this compound is also used as a racemic mixture of stereoisomers with mixed agonist-antagonist properties, its abuse potential may still be lower than that of a pure µ-opioid agonist like oxycodone.
Oxycodone: A Well-Established High Rewarding Profile
Oxycodone consistently demonstrates robust rewarding properties in a variety of preclinical models, which is consistent with its high rates of abuse in humans. The primary mechanism for these effects is its full agonism at the µ-opioid receptor in the brain's reward circuitry.
Quantitative Data on Rewarding Properties
The following tables summarize quantitative data from preclinical studies investigating the rewarding properties of oxycodone using two standard behavioral paradigms: Conditioned Place Preference (CPP) and Intravenous Self-Administration (IVSA). No such data is currently available for this compound.
Table 1: Oxycodone in Conditioned Place Preference (CPP) Studies
| Species | Dose Range (mg/kg) | Route of Administration | Conditioning Schedule | Outcome |
| Mice | 0.3 - 3 | Subcutaneous (s.c.) | 4 pairings | Significant place preference at all doses |
| Rats | 1.5 - 6 | Intraperitoneal (i.p.) | 8 pairings | Dose-dependent increase in place preference |
| Rats | 3 | Intraperitoneal (i.p.) | 4 pairings | Significant place preference |
Table 2: Oxycodone in Intravenous Self-Administration (IVSA) Studies
| Species | Unit Dose (mg/kg/infusion) | Reinforcement Schedule | Acquisition | Progressive Ratio Breakpoint |
| Rats | 0.015 - 0.15 | Fixed Ratio 1 (FR1) | Rapid acquisition | Dose-dependent increase |
| Mice | 0.03 - 0.3 | Fixed Ratio 1 (FR1) | Dose-dependent acquisition | Not always reported |
| Rats | 0.1 | Fixed Ratio 5 (FR5) | Maintained responding | High breakpoint values |
Experimental Protocols
Conditioned Place Preference (CPP)
The CPP paradigm is a classical conditioning model used to measure the motivational effects of a drug.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Phases:
-
Pre-Conditioning (Baseline): Animals are allowed to freely explore the entire apparatus to determine any initial preference for a particular compartment.
-
Conditioning: Over several days, animals receive the drug (e.g., oxycodone) and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Post-Conditioning (Test): Animals are placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in the drug-paired compartment is compared to the time spent in the vehicle-paired compartment and to their baseline preference. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, inferring that the drug has rewarding properties.
-
Intravenous Self-Administration (IVSA)
The IVSA model assesses the reinforcing effects of a drug, which is a key component of its abuse liability.
-
Surgical Preparation: Animals are surgically implanted with an intravenous catheter, typically in the jugular vein.
-
Apparatus: An operant conditioning chamber equipped with two levers (or nose-poke holes).
-
Procedure:
-
Acquisition: Animals learn to press one "active" lever to receive an intravenous infusion of the drug. Presses on the other "inactive" lever have no consequence. The number of active lever presses is a measure of drug-seeking behavior.
-
Maintenance: Once a stable pattern of responding is established, different reinforcement schedules can be implemented (e.g., fixed ratio, progressive ratio) to assess the motivation to obtain the drug.
-
Progressive Ratio (PR) Schedule: The number of responses required to receive a single infusion is systematically increased. The "breakpoint," or the highest number of responses an animal will make for a single infusion, is a measure of the reinforcing efficacy of the drug.
-
Signaling Pathways and Mechanisms of Action
The rewarding effects of µ-opioid agonists like oxycodone are primarily mediated by their action on the mesolimbic dopamine (B1211576) system.
Mu-Opioid Receptor Signaling Pathway
-
Binding: Oxycodone binds to and activates µ-opioid receptors located on GABAergic interneurons in the ventral tegmental area (VTA).
-
Inhibition of GABAergic Interneurons: Activation of the µ-opioid receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This hyperpolarizes the GABAergic neurons, reducing their firing rate.
-
Disinhibition of Dopamine Neurons: The reduction in GABA release from the interneurons disinhibits the VTA dopamine neurons.
-
Increased Dopamine Release: This disinhibition leads to an increased firing of dopamine neurons and a subsequent surge of dopamine release in the nucleus accumbens (NAc).
-
Reward and Reinforcement: The elevated dopamine levels in the NAc are strongly associated with feelings of pleasure, euphoria, and the reinforcement of drug-taking behavior.
For this compound, the agonist isomer would be expected to activate this same pathway, while the antagonist isomer would compete for binding at the µ-opioid receptor, potentially attenuating the overall effect.
Visualizations
Experimental Workflow: Conditioned Place Preference
Caption: Workflow of a Conditioned Place Preference experiment.
Mu-Opioid Receptor Signaling Pathway in the VTA
Caption: Mu-opioid receptor signaling cascade in the VTA.
Conclusion
The available evidence strongly supports the high rewarding properties and significant abuse liability of oxycodone, which are mediated by its full agonism at the µ-opioid receptor. In stark contrast, there is a profound lack of experimental data to definitively characterize the rewarding effects of this compound.
Based on the pharmacology of its parent compound, Viminol, it is reasonable to hypothesize that this compound possesses rewarding properties due to the presence of a µ-opioid agonist isomer. However, if this compound is also a racemic mixture containing an antagonist isomer, its rewarding effects and abuse liability may be attenuated compared to pure agonists like oxycodone.
This comparative analysis highlights a critical gap in the scientific literature regarding the rewarding properties of novel synthetic opioids like this compound. Further preclinical studies employing standardized behavioral paradigms such as Conditioned Place Preference and Intravenous Self-Administration are imperative to accurately assess the abuse liability of this and other emerging designer drugs. Such research is essential to inform public health and regulatory policies.
References
- 1. benchchem.com [benchchem.com]
- 2. cfsre.org [cfsre.org]
- 3. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discriminative stimulus properties of the R2 isomer of viminol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side-Effect Profiles of 2F-Viminol and Tramadol for Researchers and Drug Development Professionals
Disclaimer: This guide is intended for an audience of researchers, scientists, and drug development professionals. The information provided is for research and informational purposes only. 2F-Viminol is a research chemical with limited, non-clinically validated data. Tramadol (B15222) is a prescription medication, and this document is not a substitute for professional medical advice.
Introduction
This document provides a comparative overview of the side-effect profiles of the novel synthetic opioid this compound and the widely prescribed analgesic, tramadol. Given the scarcity of formal clinical and preclinical data for this compound, which has not been approved for medical use, this comparison relies on available data for its parent compound, viminol (B1683830), and the established pharmacological profile of tramadol from extensive clinical studies.[1] The objective is to present a structured comparison of their mechanisms of action and associated adverse effects to inform preclinical research and drug development.
This compound is a derivative of viminol, a centrally acting analgesic with a unique mixed agonist-antagonist profile at opioid receptors.[2][3] It is reported in non-clinical sources to have approximately twice the potency and half the acute toxicity of its parent compound.[2] Viminol itself is a racemic mixture of six stereoisomers; some isomers act as full µ-opioid receptor agonists, while at least one is an antagonist.[2][3] This mixed profile theoretically offers a wider therapeutic window and a reduced risk of certain opioid-related side effects, such as respiratory depression and dependence, compared to full agonists.[2]
Tramadol is a synthetic opioid analgesic with a dual mechanism of action. It functions as a weak agonist of the µ-opioid receptor and also inhibits the reuptake of serotonin (B10506) and norepinephrine.[4][5] This dual action contributes to its analgesic efficacy but also introduces a distinct set of side effects, most notably the risk of seizures and serotonin syndrome.[4][6][7]
Comparative Side-Effect Profile
The following table summarizes the known and theoretical side-effect profiles of this compound (inferred from viminol) and tramadol. The incidence rates for tramadol are derived from clinical trials, primarily in patients with chronic pain, and can vary based on dosage, formulation, and patient population.[8][9] Quantitative data for this compound or viminol is not available from comparable clinical trials.
| Side Effect Category | Side Effect | This compound / Viminol Profile | Tramadol Profile |
| Gastrointestinal | Nausea | Common, typical of opioid agonists.[10] | Very Common (Incidence: 25-40%).[8][9][11] Often occurs during initial treatment. |
| Vomiting | Common, associated with nausea.[10] | Common (Incidence: 9-17%).[8][9][11] | |
| Constipation | Common, due to µ-opioid receptor agonism in the GI tract.[10][12] | Very Common (Incidence: 21-46%).[8][11][13] Tolerance to this effect develops poorly. | |
| Dry Mouth | A less common side effect.[10] | Common (Incidence: 5-10%).[7][14] | |
| Central Nervous System | Dizziness | Very Common.[10] | Very Common (Incidence: 26-33%).[8][9][11] |
| Somnolence/Drowsiness | Common, a typical sedative effect of opioids.[2][10] | Very Common (Incidence: 16-25%).[8][9][11] | |
| Headache | Not prominently mentioned in available sources. | Common (Incidence: 12-18%).[8][9][11] | |
| Seizures | Not associated with its primary mechanism. | A known, though less common, serious side effect, risk increases with high doses and drug interactions.[7][15] | |
| Serotonergic | Serotonin Syndrome | Not associated with this mechanism. | A rare but serious risk, particularly when co-administered with other serotonergic drugs (e.g., SSRIs).[6][16][17][18] |
| Dermatological | Sweating | A less common side effect.[10] | Common (Incidence: 6-9%).[5][7] |
| Pruritus (Itching) | Common, a known side effect of opioids.[2] | Common (Incidence: 8-11%).[19] | |
| Respiratory | Respiratory Depression | A known risk, especially at higher doses.[2] Theoretically, the risk may be mitigated by the antagonist isomer in the racemic mixture.[2][3] | A known risk, particularly in overdose or when combined with other CNS depressants, though generally considered less of a risk than with traditional, potent opioids.[4][7][14] |
| Allergic Reactions | Allergic Reactions | Possible, with symptoms like rash and swelling.[10] | Can occur, with symptoms including rash, itching, and swelling.[5] |
Signaling Pathways and Mechanisms of Action
The distinct side-effect profiles of these compounds are a direct result of their differing interactions with endogenous receptor systems.
This compound / Viminol Signaling Pathway
Viminol's effects are mediated through the µ-opioid receptor, a G-protein coupled receptor (GPCR). Its mixed agonist-antagonist profile is unique, arising from the different pharmacological actions of its stereoisomers. The agonist isomers activate the receptor, leading to analgesia and typical opioid side effects, while the antagonist isomer competes for the same receptor, potentially limiting the maximal effect and mitigating side effects like respiratory depression.[2][3]
Tramadol Dual Signaling Pathway
Tramadol's mechanism involves two distinct pathways. Firstly, it and its primary active metabolite, O-desmethyltramadol, are weak agonists at the µ-opioid receptor, engaging the same GPCR pathway as viminol. Secondly, tramadol acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) by blocking their respective transporters (SERT and NET) in the synaptic cleft.[4] This second mechanism enhances descending inhibitory pain pathways but also creates the risk of serotonin syndrome, a condition of serotonergic overactivity.[6][16]
Experimental Protocols for Side-Effect Assessment
The preclinical evaluation of opioid side effects is critical for determining a compound's therapeutic index. Standardized animal models are used to quantify these effects.
Protocol: Assessment of Respiratory Depression via Whole-Body Plethysmography
This non-invasive method is standard for measuring respiratory parameters in conscious, unrestrained rodents.[3][20]
-
Objective: To quantify the effects of a test compound on respiratory rate, tidal volume, and minute volume.
-
Apparatus: Whole-body plethysmography (WBP) chambers, transducers, and data acquisition software.
-
Methodology:
-
Acclimation: Rodents (typically Sprague-Dawley rats) are acclimated to the WBP chambers for 1-2 hours daily for at least two days prior to the experiment to minimize stress-induced artifacts.[20]
-
Baseline Measurement: On the day of the experiment, animals are placed in the chambers, and baseline respiratory parameters (respiratory rate in breaths/min, tidal volume in mL, and minute volume in mL/min) are recorded for a 30-60 minute period.[20]
-
Compound Administration: Animals are briefly removed, administered the test compound (e.g., this compound, tramadol) or vehicle control via a specified route (e.g., subcutaneous, intraperitoneal).
-
Post-Dose Monitoring: Animals are immediately returned to the chambers, and respiratory parameters are continuously recorded for a predetermined period (e.g., 2-4 hours).
-
(Optional) Hypercapnic Challenge: To increase the sensitivity for detecting respiratory depression, animals can be exposed to a hypercapnic environment (e.g., 5-8% CO₂) after a stable drug effect is observed. This challenge stimulates breathing and can reveal depressive effects that are not apparent at baseline (a "floor" effect).[20]
-
Data Analysis: Respiratory parameters are averaged over time intervals and compared between treatment groups and their respective baselines using appropriate statistical methods (e.g., Two-way ANOVA).
-
Protocol: Assessment of Gastrointestinal Transit via Charcoal Meal Test
This assay measures the inhibitory effect of a compound on gastrointestinal motility, a proxy for constipation.[21]
-
Objective: To measure the distance traveled by a non-absorbable marker through the small intestine.
-
Apparatus: Gavage needles, dissection tools, rulers.
-
Materials: Activated charcoal suspension (e.g., 10% charcoal in 5% gum acacia).
-
Methodology:
-
Fasting: Rodents (typically mice) are fasted for 18-24 hours prior to the experiment but are allowed free access to water to ensure an empty gastrointestinal tract.
-
Compound Administration: Animals are treated with the test compound, a positive control (e.g., morphine), or vehicle at a set time (e.g., T-30 minutes) before the charcoal meal.
-
Charcoal Administration: At T=0, each animal is administered a fixed volume (e.g., 0.1 mL/10g body weight) of the charcoal suspension via oral gavage.
-
Transit Period: Animals are returned to their cages for a specific period (e.g., 20-30 minutes) to allow the charcoal to travel through the intestine.
-
Euthanasia and Dissection: At the end of the transit period, animals are euthanized by an approved method (e.g., cervical dislocation). The abdominal cavity is opened, and the small intestine is carefully excised from the pyloric sphincter to the cecum.
-
Measurement: The intestine is laid flat without stretching. The total length of the small intestine and the distance traveled by the charcoal front are measured.
-
Data Analysis: The percent of intestinal transit is calculated as (distance traveled by charcoal / total length of small intestine) x 100. Results are compared between groups to determine the inhibitory effect of the test compounds.
-
Preclinical Side-Effect Evaluation Workflow
The logical flow of a preclinical study designed to compare the side-effect profiles of novel compounds involves a series of sequential and parallel assessments to build a comprehensive safety profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Viminol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Tramadol Hydrochloride? [synapse.patsnap.com]
- 5. Tramadol - about, usage, side effects and alternatives | healthdirect [healthdirect.gov.au]
- 6. painphysicianjournal.com [painphysicianjournal.com]
- 7. Tramadol - Wikipedia [en.wikipedia.org]
- 8. Adverse event profile of tramadol in recent clinical studies of chronic osteoarthritis pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adverse event profile of tramadol in recent clinical studies of chronic osteoarthritis pain - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What are the side effects of Viminol Hydroxybenzoate? [synapse.patsnap.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Morphine - Wikipedia [en.wikipedia.org]
- 13. uspharmacist.com [uspharmacist.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Serotonin Syndrome Associated With Tramadol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tramadol Pill Alone May Cause Serotonin Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ridgefieldrecovery.com [ridgefieldrecovery.com]
- 19. benchchem.com [benchchem.com]
- 20. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A preclinical comparison between different opioids: antinociceptive versus adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Detection of 2F-Viminol: A Guide to Commercial Opioid Immunoassay Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS), including synthetic opioids like 2F-Viminol, presents a significant challenge for toxicological screening. Standard immunoassay kits, the frontline tool for rapid drug detection, are not specifically designed for these new compounds, leading to questions about their efficacy and potential for false-negative or unexpected results. This guide provides a comprehensive overview of the anticipated cross-reactivity of this compound with commercial opioid immunoassay kits, supported by an understanding of its metabolism and the principles of immunoassay technology.
Currently, there is a notable absence of published experimental data directly evaluating the cross-reactivity of this compound in commercially available opioid immunoassay kits. This guide, therefore, synthesizes related pharmacological data and established analytical principles to inform researchers on potential outcomes and to provide a framework for conducting necessary validation studies.
Understanding this compound and its Metabolism
This compound is a synthetic opioid structurally related to viminol (B1683830), a substance known to possess both agonist and antagonist properties at opioid receptors through its different stereoisomers[1][2]. The primary analgesic effects of viminol are attributed to its R2 isomer, which acts as a µ-opioid receptor agonist[2][3]. As a structural analog, this compound is also presumed to interact with opioid receptors.
Crucially for immunoassay detection, the metabolism of a drug can significantly influence its detectability. An in vitro study using human liver microsomes (HLMs) revealed that this compound is metabolized into at least seven different compounds.[4] The primary metabolic pathways identified were N-dealkylation and hydroxylation.[4] The generation of these metabolites is a critical consideration, as the antibodies used in immunoassay kits may recognize a metabolite even if they do not bind to the parent drug.
Immunoassays and the Challenge of Novel Synthetic Opioids
Commercial opioid immunoassays are typically competitive binding assays.[5][6][7][8] In these tests, an antibody specific to a target opioid (e.g., morphine) is used. The drug present in a sample (like urine) competes with a labeled version of the target drug for a limited number of antibody binding sites. A high concentration of the drug in the sample results in less binding of the labeled drug, producing a signal that is inversely proportional to the amount of drug present.[6]
The core challenge with NPS like this compound is that the antibodies in existing kits were not developed using this compound. Any detection, therefore, relies on incidental cross-reactivity, where the antibody recognizes a shared structural feature between the target opioid and this compound or its metabolites. Given that this compound is structurally distinct from classical opiates like morphine, the likelihood of significant cross-reactivity with standard opiate immunoassays is uncertain and likely low. Specific fentanyl immunoassays are also unlikely to detect this compound due to major structural differences.
Data Presentation: A Framework for Future Studies
As direct comparative data is unavailable, the following table is presented as a template for researchers. It illustrates how quantitative data on the cross-reactivity of this compound and its primary metabolites should be structured to allow for clear comparison across different commercial immunoassay kits. The key metric, "% Cross-Reactivity," is calculated relative to the assay's target analyte (e.g., morphine for an opiate assay).
Table 1: Hypothetical Cross-Reactivity of this compound in Commercial Opioid Immunoassays
| Analyte | Commercial Kit | Target Analyte | Concentration for 50% Inhibition (IC50) (ng/mL) | % Cross-Reactivity |
|---|---|---|---|---|
| This compound | Kit A (Opiate) | Morphine | >10,000 | <1% |
| Kit B (Oxycodone) | Oxycodone | >10,000 | <1% | |
| Kit C (Broad Spectrum) | Morphine | 8,500 | 1.2% | |
| Metabolite 1 | Kit A (Opiate) | Morphine | 5,000 | 2.0% |
| (N-dealkyl-2F-Viminol) | Kit C (Broad Spectrum) | Morphine | 4,200 | 2.4% |
| Metabolite 2 | Kit A (Opiate) | Morphine | 7,800 | 1.3% |
| (Hydroxy-2F-Viminol) | Kit C (Broad Spectrum) | Morphine | 6,900 | 1.4% |
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Mandatory Visualizations
The following diagrams illustrate the general signaling pathway activated by opioids and a typical workflow for evaluating the cross-reactivity of a novel compound in an immunoassay.
Caption: Generalized µ-opioid receptor signaling cascade.
Caption: Experimental workflow for immunoassay cross-reactivity testing.
Experimental Protocols
To address the current data gap, researchers can use the following generalized protocol to determine the cross-reactivity of this compound and its metabolites in any commercial competitive immunoassay kit.
Protocol: Evaluation of this compound Cross-Reactivity
1. Objective: To determine the concentration of this compound and its primary metabolites that yields a positive result and to calculate the percent cross-reactivity relative to the target analyte in various commercial opioid immunoassay kits.
2. Materials:
-
Commercial opioid immunoassay kits (e.g., Opiate, Oxycodone, Fentanyl, Broad Spectrum).
-
Certified reference standards of this compound and its synthesized metabolites (e.g., N-dealkyl-2F-Viminol, Hydroxy-2F-Viminol).
-
Certified reference standard of the kit's target analyte (e.g., morphine, oxycodone).
-
Drug-free synthetic urine matrix.
-
Appropriate laboratory equipment (pipettes, microplate reader, etc.).
3. Methods:
-
Preparation of Stock Solutions:
-
Prepare concentrated stock solutions of this compound, its metabolites, and the target analyte in a suitable solvent (e.g., methanol, DMSO).
-
-
Preparation of Working Solutions:
-
Create a series of working solutions by spiking the stock solutions into the drug-free synthetic urine matrix. This serial dilution should cover a broad concentration range, from well below to well above the expected detection limit. For the target analyte, the concentrations should bracket the assay's cutoff concentration.
-
-
Immunoassay Procedure:
-
Follow the manufacturer's protocol for the specific immunoassay kit being evaluated.
-
Run the prepared dilutions of the target analyte to generate a standard calibration curve.
-
Run the prepared dilutions of this compound and each of its metabolites as unknown samples.
-
Include negative controls (drug-free urine) and positive controls (target analyte at a known concentration) in each run.
-
-
Data Analysis:
-
For each compound (target analyte, this compound, and its metabolites), plot the assay response against the logarithm of the compound's concentration to generate a dose-response curve.
-
From the dose-response curve of each compound, determine the concentration that produces a 50% inhibition of the maximum signal (the IC50 value).
-
Calculate the percent cross-reactivity for this compound and its metabolites using the following formula:
-
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
-
-
4. Interpretation and Confirmation:
-
A low percent cross-reactivity indicates that a very high concentration of the test compound is needed to produce a positive result, suggesting the assay is not effective for its detection.
-
Due to the high potential for false-positive and false-negative results with immunoassays for untargeted compounds, all presumptive positive results for this compound should be considered preliminary.[9][10][11]
-
Confirmatory testing using a more specific and sensitive method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is mandatory to definitively identify and quantify this compound and its metabolites in a sample.[4][9][11][12]
This structured approach will enable laboratories to validate their screening methods and contribute vital data to the scientific community on the detection of this novel synthetic opioid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The discriminative stimulus properties of the R2 isomer of viminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoassay - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Principles of Immunoassays | Blogs | UK NEQAS IIA [immqas.org.uk]
- 8. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. stmichaelshospital.com [stmichaelshospital.com]
- 12. Replacement of immunoassay by LC tandem mass spectrometry for the routine measurement of drugs of abuse in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Limits of Detection and Quantification for 2F-Viminol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing the limit of detection (LOD) and limit of quantification (LOQ) for the novel synthetic opioid, 2F-Viminol. Due to the limited availability of public data on the analytical quantification of this compound, this document outlines a detailed, best-practice experimental protocol based on established regulatory guidelines and current analytical methodologies for similar compounds. It also compares potential analytical techniques that can be employed for this purpose.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is critical for achieving the required sensitivity and specificity for the detection and quantification of this compound. While direct experimental data for this compound is scarce, we can compare common analytical techniques used for other novel psychoactive substances (NPS) and synthetic opioids.
| Analytical Technique | Principle | Typical LOD/LOQ Range for Synthetic Opioids | Advantages | Disadvantages |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their physicochemical properties, followed by mass-based detection and fragmentation for structural confirmation. | High sensitivity, typically in the pg/mL to low ng/mL range.[1][2][3] | High specificity and sensitivity, capable of distinguishing between structurally similar compounds. Considered the gold standard for quantitative analysis. | Higher equipment cost and complexity. Matrix effects can influence accuracy. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Generally in the low to mid ng/mL range. | High chromatographic resolution, robust and reliable. Extensive spectral libraries are available for compound identification. | Requires derivatization for non-volatile compounds, which can add complexity and variability. Not suitable for thermally labile compounds. |
| High-Resolution Mass Spectrometry (e.g., LC-QTOF-MS) | Provides highly accurate mass measurements, enabling the identification of unknown compounds and elucidation of their elemental composition. | Can achieve low ng/mL sensitivity, but often less sensitive than triple quadrupole MS/MS for quantification. | Excellent for screening and identification of novel compounds without the need for a specific reference standard for every metabolite.[4] | Generally lower sensitivity for quantification compared to targeted LC-MS/MS. Higher data complexity. |
| Immunoassays (e.g., ELISA) | Utilizes antibodies to detect the presence of a specific antigen (the drug or its metabolite). | Varies widely depending on the antibody specificity, typically in the ng/mL range. | High-throughput and cost-effective for screening large numbers of samples. | Prone to cross-reactivity with structurally related compounds, leading to false positives. Generally provides qualitative or semi-quantitative results. |
Experimental Protocol for LOD & LOQ Determination of this compound via LC-MS/MS
This protocol is based on the principles outlined in the ICH Q2(R1) guidelines and common practices for the validation of bioanalytical methods.[5][6][7][8]
Materials and Reagents
-
This compound certified reference material (CRM)
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d7)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Blank biological matrix (e.g., human plasma, urine)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Sample Preparation
-
Stock Solutions: Prepare a primary stock solution of this compound CRM in methanol. From this, prepare a series of working standard solutions. Prepare a separate stock solution for the SIL-IS.
-
Calibration Standards and Quality Controls (QCs): Spike blank biological matrix with the working standard solutions to create a series of calibration standards covering the expected concentration range. Prepare at least three levels of QC samples (low, medium, and high).
-
Extraction: Use a validated extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate this compound and the SIL-IS from the biological matrix.
LC-MS/MS Method Development
-
Chromatography: Develop a chromatographic method that provides good peak shape and separation of this compound from potential interferences in the matrix. A C18 column is a common starting point.
-
Mass Spectrometry: Optimize the MS/MS parameters for this compound and its SIL-IS. This involves selecting precursor and product ions (transitions) for multiple reaction monitoring (MRM) to ensure specificity and sensitivity.
LOD and LOQ Determination
Based on Signal-to-Noise Ratio:
-
LOD: The limit of detection is the lowest concentration of this compound that can be reliably distinguished from the background noise. It is typically determined as the concentration that yields a signal-to-noise ratio of at least 3:1.
-
LOQ: The limit of quantification is the lowest concentration of this compound that can be measured with acceptable precision and accuracy. It is often determined as the concentration that gives a signal-to-noise ratio of at least 10:1. The LOQ should also meet the criteria for precision (e.g., relative standard deviation < 20%) and accuracy (e.g., within 20% of the nominal concentration).
Based on the Standard Deviation of the Response and the Slope:
This method is also recognized by the ICH Q2(R1) guideline.[7]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the response (can be estimated from the standard deviation of blank samples or the residual standard deviation of a regression line).
-
S = the slope of the calibration curve.
Validation
-
Analyze multiple replicates (n ≥ 6) of spiked samples at the determined LOQ concentration to confirm that the precision and accuracy criteria are met.
Workflow for Establishing LOD and LOQ
Caption: Workflow for the determination of LOD and LOQ for this compound.
Signaling Pathway (Hypothetical)
As this compound is a synthetic opioid, its primary mechanism of action is expected to be through the activation of opioid receptors, particularly the mu-opioid receptor (MOR). The following diagram illustrates a simplified, hypothetical signaling pathway following MOR activation.
References
- 1. shimadzu.com [shimadzu.com]
- 2. academic.oup.com [academic.oup.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. canadacommons.ca [canadacommons.ca]
- 7. fda.gov [fda.gov]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Assessing the Linearity and Range of Analytical Methods for 2F-Viminol: A Comparative Guide
This guide provides a comprehensive comparison of hypothetical analytical methods for the quantification of 2F-Viminol, a novel synthetic opioid.[1][2][3][4] The focus is on two critical validation parameters: linearity and range. The principles outlined are based on the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[5][6][7][8][9] This document is intended for researchers, scientists, and drug development professionals to understand the assessment of these parameters and to aid in the selection of an appropriate analytical method.
Introduction to this compound and Analytical Method Validation
This compound is a synthetic opioid that has been identified in forensic investigations.[1][2][3] As with any active pharmaceutical ingredient (API) or novel psychoactive substance, robust and reliable analytical methods are crucial for its accurate quantification in various matrices. Method validation ensures that an analytical procedure is suitable for its intended purpose, providing data that is reliable and reproducible.[10][11]
Linearity and range are fundamental characteristics of a quantitative analytical method.[5][7][10]
-
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.[5][7] It is a critical parameter to establish a concentration-response relationship.
-
Range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
This guide will compare two hypothetical, yet common, analytical techniques for the quantification of opioid compounds: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods: Linearity and Range
For the purpose of this guide, we will assess two hypothetical analytical methods for this compound:
-
Method A: HPLC-UV - A widely accessible and cost-effective chromatographic technique.
-
Method B: LC-MS/MS - A highly sensitive and selective technique, often considered the gold standard for trace-level quantification.
The following tables summarize the hypothetical performance data for the linearity and range of these two methods.
Table 1: Linearity Data for Hypothetical this compound Analytical Methods
| Parameter | Method A: HPLC-UV (Hypothetical Data) | Method B: LC-MS/MS (Hypothetical Data) | ICH Guideline Recommendation |
| Linear Range | 100 - 10,000 ng/mL | 0.5 - 500 ng/mL | The range should be appropriate for the intended use of the method.[7][8] |
| Number of Calibration Points | 6 | 7 | A minimum of 5 concentrations is recommended.[10][12] |
| Regression Equation | y = 150.3x + 25.8 | y = 5021.1x + 10.3 | A linear relationship should be evaluated by appropriate statistical methods (e.g., least squares regression).[7][8] |
| Coefficient of Determination (R²) | 0.9992 | 0.9998 | Should be close to 1, typically >0.99. |
| Y-intercept | Should be minimal and not statistically significant. | Should be minimal and not statistically significant. | The y-intercept should be reviewed for its potential impact on accuracy at low concentrations.[12] |
Table 2: Range and Sensitivity Data for Hypothetical this compound Analytical Methods
| Parameter | Method A: HPLC-UV (Hypothetical Data) | Method B: LC-MS/MS (Hypothetical Data) | ICH Guideline Definition |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | 0.5 ng/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7] |
| Upper Limit of Quantification (ULOQ) | 10,000 ng/mL | 500 ng/mL | The highest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Precision at LLOQ (%RSD) | ≤ 15% | ≤ 20% | Typically, precision at the LLOQ should not exceed 20% Relative Standard Deviation (%RSD). |
| Accuracy at LLOQ (%Recovery) | 90 - 110% | 85 - 115% | Typically, accuracy at the LLOQ should be within ±20% of the nominal value. |
Interpretation of Hypothetical Data:
Based on the hypothetical data presented, Method B (LC-MS/MS) offers a significantly wider dynamic range at lower concentrations, making it more suitable for applications requiring high sensitivity, such as toxicological screening or pharmacokinetic studies where low concentrations of this compound are expected. Method A (HPLC-UV) demonstrates good linearity over a higher concentration range, which may be adequate for the analysis of bulk drug substances or pharmaceutical formulations.
Experimental Protocols
The following are detailed, generalized methodologies for determining the linearity and range of an analytical method for this compound, consistent with ICH guidelines.[6][7]
Protocol 1: Determination of Linearity
Objective: To establish the linear relationship between the instrument response and the concentration of this compound.
Materials:
-
This compound reference standard
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Appropriate mobile phase for the chosen method (HPLC-UV or LC-MS/MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent to prepare a stock solution of a high concentration (e.g., 1 mg/mL).
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards at different concentrations spanning the expected range of the method. For example, for Method B, concentrations could be 0.5, 1, 10, 100, 250, and 500 ng/mL.
-
Analysis: Analyze each calibration standard in triplicate using the specified analytical method.
-
Data Analysis:
-
Plot the mean instrument response against the corresponding concentration of this compound.
-
Perform a linear regression analysis using the method of least squares to obtain the regression equation (y = mx + c) and the coefficient of determination (R²).[7][8]
-
Visually inspect the calibration curve for linearity.
-
Acceptance Criteria:
-
The coefficient of determination (R²) should be ≥ 0.99.
-
The calibration curve should be linear upon visual inspection.
-
The y-intercept should be acceptably small.
Protocol 2: Determination of Range
Objective: To confirm the interval over which the method provides results with acceptable linearity, accuracy, and precision.
Procedure:
-
The range is typically derived from the linearity studies.[10]
-
The Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ) are defined as the lowest and highest concentrations on the calibration curve that can be measured with acceptable accuracy and precision.
-
Accuracy and Precision at LLOQ and ULOQ:
-
Prepare quality control (QC) samples at the LLOQ and ULOQ concentrations.
-
Analyze these QC samples in at least five replicates.
-
Calculate the accuracy (% recovery) and precision (%RSD) for each level.
-
Acceptance Criteria (Typical):
-
LLOQ:
-
Precision (%RSD) ≤ 20%
-
Accuracy within ±20% of the nominal concentration.
-
-
ULOQ:
-
Precision (%RSD) ≤ 15%
-
Accuracy within ±15% of the nominal concentration.
-
Visualizations
Workflow for Analytical Method Validation
Caption: Workflow for the development and validation of an analytical method.
Hypothetical Signaling Pathway of a µ-Opioid Receptor Agonist
Caption: Hypothetical signaling pathway for a µ-opioid receptor agonist like this compound.
References
- 1. Metabolic profile determination of this compound - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. A Metabolic Profile Determination of this compound, A Novel Synthetic Opioid (NSO) Identified in Forensic Investigations | American Academy of Forensic Sciences [aafs.org]
- 4. A Metabolic Profile Determination of this compound, A Novel Synthetic Opioid (NSO) Identified in Forensic Investigations [cfsre.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. molnar-institute.com [molnar-institute.com]
- 10. wjarr.com [wjarr.com]
- 11. seejph.com [seejph.com]
- 12. omicsonline.org [omicsonline.org]
Safety Operating Guide
Navigating the Safe Disposal of 2F-Viminol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are as critical as the discoveries they enable. This document provides a comprehensive, step-by-step guide for the proper disposal of 2F-Viminol, a pyrrole-derived opioid analgesic, ensuring the safety of laboratory personnel and the protection of the environment.
This guide is founded on the core principles of laboratory safety and adherence to hazardous waste regulations. Given the nature of this compound, it is imperative to handle its disposal with the utmost care and in accordance with institutional and regulatory standards.
Chemical and Safety Data Overview
A thorough understanding of the properties and hazards of this compound is the first step in its safe management. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Name | 2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol |
| Molecular Formula | C₂₁H₃₁FN₂O |
| Molar Mass | 346.490 g·mol⁻¹ |
| Hazard Classifications | Highly flammable liquid and vapor (Flammable Liquids 2).[1] Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity - Oral 4, Acute Toxicity - Dermal 4, Acute Toxicity - Inhalation 4).[1] Causes serious eye irritation (Eye Irritation 2A).[1] |
| Signal Word | Danger[1] |
| Primary Hazards | Flammability, Acute Toxicity (oral, dermal, inhalation), Serious Eye Irritation.[1] |
Procedural Guidance for Disposal
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2][3][4] The following protocol outlines the necessary steps for its safe disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Protective gloves: Chemically resistant gloves are essential.
-
Protective clothing: A lab coat or other protective garment.
-
Eye protection: Safety glasses or goggles to prevent eye irritation.[1]
-
Face protection: A face shield may be necessary depending on the scale of handling.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be compatible with the chemical and sealable.[2][5]
-
Waste Streams:
-
Pure this compound: Collect in its original container if possible, or in a designated, labeled waste container.[3]
-
Contaminated Materials: Solid waste contaminated with this compound (e.g., gloves, absorbent pads, and empty vials) should be collected in a separate, clearly labeled container lined with a clear plastic bag.[3] Do not use biohazard bags.[2]
-
Solutions: Aqueous and solvent-based solutions containing this compound should be collected in separate, labeled liquid waste containers. Do not mix incompatible waste streams.[2]
-
Step 3: Labeling and Storage
Accurate labeling and safe storage of hazardous waste are regulatory requirements.
-
Labeling: As soon as waste is added, label the container with a hazardous waste tag. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other components, along with their approximate concentrations.
-
Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[3][6]
-
Keep containers tightly sealed except when adding waste.[2][5]
-
Ensure secondary containment for all liquid waste to prevent spills.[2][5]
-
Store away from heat, sparks, open flames, and other ignition sources due to its high flammability.[1]
-
Step 4: Disposal of Empty Containers
Even empty containers that held this compound must be handled as hazardous waste.
-
Rinsing: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[2][5] For highly toxic chemicals, the first three rinses must be collected.[2]
-
Disposal: After proper rinsing, the container can be defaced of its original label and disposed of according to institutional guidelines, which may allow for disposal as regular trash.[5]
Step 5: Arranging for Professional Disposal
The final step is the removal and disposal of the hazardous waste by qualified professionals.
-
Contact Environmental Health & Safety (EHS): When the waste container is full or needs to be removed, contact your institution's EHS office to arrange for a pickup.[2]
-
Licensed Waste Contractor: The EHS department will coordinate with a licensed hazardous waste disposal contractor for the transportation and ultimate disposal of the this compound waste, likely through high-temperature incineration.[7]
-
Documentation: Retain all documentation provided by the waste disposal contractor, such as waste manifests, for the required period as per institutional and regulatory policies.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. vumc.org [vumc.org]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
Essential Safety and Logistical Framework for Handling 2F-Viminol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the essential personal protective equipment (PPE), operational procedures, and disposal protocols for handling 2F-Viminol in a laboratory setting. As a novel synthetic opioid, this compound requires stringent safety measures to mitigate the risks of occupational exposure. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel.
Hazard Assessment and Quantitative Data
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | 2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol | PubChem |
| Molecular Formula | C21H31FN2O | PubChem[2] |
| Molar Mass | 346.5 g/mol | PubChem[2] |
| Potency | Approximately twice the potency of viminol. | Wikipedia[3] |
| Toxicity | Reported to have half the acute toxicity of the parent compound, viminol. | Benchchem[4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent accidental exposure to this compound. The following table outlines the minimum required PPE for various laboratory activities involving this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[5] | Prevents skin contact and allows for safe removal of the outer glove in case of contamination. |
| Body Protection | Disposable, fluid-resistant lab coat with tight-fitting cuffs. For high-risk activities (e.g., handling large quantities of powder), a disposable suit (e.g., Tyvek) is recommended. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields. When there is a splash hazard, chemical splash goggles and a full-face shield are required. | Protects eyes and face from splashes and airborne particles. |
| Respiratory Protection | A minimum of a fit-tested N100, R100, or P100 disposable filtering facepiece respirator is required when handling the solid compound or when aerosols may be generated.[6] For higher-risk procedures, a powered air-purifying respirator (PAPR) should be considered. | Prevents inhalation of airborne particles of the potent opioid. |
| Foot Protection | Closed-toe, non-porous shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Guidance
Adherence to standardized operating procedures is critical for minimizing the risk of exposure and ensuring a safe laboratory environment.
Designated Work Area
All work with this compound, particularly the handling of the pure compound, must be conducted in a designated and clearly marked area with restricted access. This area should ideally be a certified chemical fume hood or a glove box to contain any potential spills or aerosols.
Handling Procedures
-
Engineering Controls: A certified chemical fume hood with adequate airflow must be used when handling this compound powder or preparing stock solutions.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before entering the designated work area.
-
Weighing and Aliquoting: Perform all weighing and aliquoting of solid this compound within a chemical fume hood. Use dedicated spatulas and weighing boats. Handle the compound gently to avoid generating dust.
-
Solution Preparation: Add the solvent to the this compound powder slowly to avoid splashing. Ensure the container is securely capped before mixing.
Spill Management
In the event of a spill, immediately alert others in the vicinity.
-
Small Spills: Wearing appropriate PPE, cover the spill with an absorbent material. Gently collect the absorbed material and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Large Spills: Evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.
Decontamination
All surfaces and equipment that have come into contact with this compound must be decontaminated.
-
Personal Decontamination: In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[6] Do not use bleach or alcohol-based sanitizers on the skin.[6]
-
Surface Decontamination: Wipe surfaces with a deactivating agent such as a diluted bleach solution (if compatible with the surface material) or a commercially available product designed for potent compound decontamination.[7][8] Follow with a thorough cleaning with soap and water.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with extreme care and in accordance with all local, state, and federal regulations for hazardous waste.
Waste Segregation and Collection
-
All solid waste contaminated with this compound (e.g., gloves, lab coats, weighing boats, absorbent materials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless specifically instructed to do so by your institution's EHS department.
Disposal Method
-
Hazardous Waste Incineration: This is the preferred method for the disposal of potent synthetic opioids, as high-temperature incineration effectively destroys the active compound.
-
Licensed Waste Disposal Contractor: The disposal of chemical waste from a laboratory setting must be handled by a licensed and qualified hazardous waste management company. These professionals are equipped to transport and dispose of the material in compliance with all applicable regulations.
Documentation
Maintain meticulous records of the waste generated, including the name of the chemical, quantity, and date of disposal. The waste transporter will provide a manifest which must be retained for a specified period, as required by regulations.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C21H31FN2O | CID 57419227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 7. Decontamination options for indoor surfaces contaminated with realistic fentanyl preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

